molecular formula C9H9NO3 B8497309 3-(Methoxyaminocarbonyl)benzaldehyde

3-(Methoxyaminocarbonyl)benzaldehyde

Cat. No.: B8497309
M. Wt: 179.17 g/mol
InChI Key: SCTDMRQBTAZKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxyaminocarbonyl)benzaldehyde is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxyaminocarbonyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxyaminocarbonyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-formyl-N-methoxybenzamide

InChI

InChI=1S/C9H9NO3/c1-13-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12)

InChI Key

SCTDMRQBTAZKHM-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CC(=C1)C=O

Origin of Product

United States

Foundational & Exploratory

3-formyl-N-methoxybenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

This guide, therefore, deviates from a standard technical whitepaper on a well-documented molecule. Instead, it serves as a foundational reference for a researcher or scientist intending to work with this compound. It will provide the theoretical properties, a proposed synthetic route based on established chemical principles, and a comprehensive workflow for its characterization and validation. The protocols described herein are designed to be self-validating, ensuring the integrity of any future research based on this molecule.

Part 1: Core Compound Identity and Theoretical Properties

Given the absence of a registered CAS number, we must first establish the theoretical properties of 3-formyl-N-methoxybenzamide based on its constituent parts.

Table 1: Theoretical Properties of 3-formyl-N-methoxybenzamide

PropertyValueSource
Molecular Formula C₉H₉NO₃Calculated
Molecular Weight 179.17 g/mol Calculated
CAS Number Not Assigned-

The molecular structure consists of a benzamide core, substituted at the 3-position with a formyl group (-CHO) and on the amide nitrogen with a methoxy group (-OCH₃). The presence of the aldehyde and the N-methoxyamide functionalities suggests it could be a versatile synthetic intermediate.

Part 2: Proposed Synthesis and Experimental Protocol

The synthesis of 3-formyl-N-methoxybenzamide can be approached by the coupling of 3-formylbenzoic acid with N,O-dimethylhydroxylamine. This is a standard and reliable method for the formation of Weinreb amides.

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-formylbenzoic_acid 3-formylbenzoic acid Product 3-formyl-N-methoxybenzamide 3-formylbenzoic_acid->Product NO_dimethylhydroxylamine N,O-dimethylhydroxylamine hydrochloride NO_dimethylhydroxylamine->Product Coupling_Agent EDC/HOBt or HATU Base DIPEA or Triethylamine Solvent DMF or CH2Cl2 Temperature 0°C to Room Temp

Caption: Proposed synthesis of 3-formyl-N-methoxybenzamide.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylbenzoic acid (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in the reaction solvent and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free amine.

  • Coupling Reaction: Add the free N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 3: Characterization and Quality Control Workflow

As this is a putative novel compound, rigorous characterization is paramount to confirm its identity and purity.

Diagram of the Characterization Workflow

G Start Purified Product NMR 1H and 13C NMR Spectroscopy Start->NMR MS High-Resolution Mass Spectrometry (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR Purity HPLC or UPLC Analysis FTIR->Purity End Confirmed Structure and Purity Purity->End

N-methoxy-3-formylbenzamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on N-methoxy-3-formylbenzamide , a specialized organic intermediate used in the synthesis of bioactive nitrogen-containing heterocycles and fragment-based drug discovery.

Executive Summary

N-methoxy-3-formylbenzamide is a functionalized benzamide derivative characterized by a meta-formyl group and an N-methoxy amide moiety. It serves as a critical synthetic intermediate, particularly in the construction of isoquinoline frameworks via C–H activation and in the development of hydroxamic acid-based inhibitors (e.g., HDAC or metalloprotease inhibitors). This guide details its chemical identity, synthesis, safety protocols, and applications, bridging the gap between theoretical structure and practical laboratory handling.

Part 1: Chemical Identity & Physicochemical Properties

Unlike common commercial reagents, N-methoxy-3-formylbenzamide is often synthesized in situ or on-demand. Its identity is defined by the coexistence of a reactive aldehyde (electrophile) and a directing group (N-methoxy amide).

Property Data / Description
Systematic Name N-Methoxy-3-formylbenzamide
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Structure A benzene ring substituted at the 1-position with a –C(=O)NH–OCH₃ group and at the 3-position with a –CHO group.[1]
PubChem CID Not Assigned (Analogous to N-methoxybenzamide, CID 12355457)
CAS Number Not Listed (Research Intermediate; see 3-formylbenzoic acid CAS 619-21-6 for precursor)
Physical State Typically isolated as a pale yellow oil or amorphous solid.
Solubility Soluble in polar organic solvents (DCM, DMSO, MeOH, EtOAc); sparingly soluble in water.
Structural Significance
  • Aldehyde (-CHO): Provides a handle for reductive amination, Wittig olefination, or condensation reactions.

  • N-Methoxy Amide (-CONHOMe): Acts as a "Weinreb-like" directing group for transition-metal-catalyzed C–H activation (e.g., Rh(III)-catalyzed annulation) and serves as a precursor to primary amides or hydroxamic acids.

Part 2: Synthetic Methodology

The synthesis of N-methoxy-3-formylbenzamide is typically achieved via the activation of 3-formylbenzoic acid followed by coupling with methoxyamine hydrochloride.

Protocol: Acid Chloride Route

Standard Operating Procedure (SOP) for 1.0 g Scale

Reagents:

  • 3-Formylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)[2]

  • DMF (catalytic, 2-3 drops)

  • Methoxyamine hydrochloride (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation:

    • Dissolve 3-formylbenzoic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool to 0 °C. Add oxalyl chloride dropwise, followed by catalytic DMF.

    • Observation: Gas evolution (CO, CO₂, HCl) indicates reaction progress.

    • Stir at room temperature (RT) for 2–4 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

  • Coupling:

    • In a separate flask, suspend methoxyamine hydrochloride in DCM and add Et₃N at 0 °C.

    • Slowly add the acid chloride solution to the amine mixture.

    • Stir at RT for 12–16 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂), eluting with Hexanes:EtOAc (gradient 4:1 to 1:1).

Synthetic Pathway Visualization

Synthesis_Pathway Start 3-Formylbenzoic Acid (Precursor) Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C Intermediate Acid Chloride (Reactive Species) Activation->Intermediate -HCl, -CO, -CO2 Coupling Coupling (MeONH2·HCl / Et3N) Intermediate->Coupling Nucleophilic Acyl Subst. Product N-methoxy-3-formylbenzamide (Target) Coupling->Product Isolation

Caption: Step-wise synthesis of N-methoxy-3-formylbenzamide via acid chloride activation.

Part 3: Safety Profile (GHS & SAR Analysis)

As a specialized research intermediate, direct GHS classification data is often unavailable. The following safety profile is derived from Structure-Activity Relationships (SAR) using data from 3-formylbenzamide and N-methoxybenzamide.

Hazard Classification (Estimated)
  • Signal Word: WARNING

  • GHS Pictograms:

    
    (Exclamation Mark)
    
Hazard Statement (H-Code) Description Justification (SAR)
H315 Causes skin irritation.Aldehyde and amide functionalities can react with skin proteins.
H319 Causes serious eye irritation.[3]Standard for benzamide derivatives.
H335 May cause respiratory irritation.[3][4]Volatile components or dust from solid isolation.
H317 May cause an allergic skin reaction.N-methoxy amides can be potential sensitizers.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Handling & Storage Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation (to carboxylic acids) upon air exposure.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄), strong bases, and reducing agents (e.g., NaBH₄, LiAlH₄) unless intended for reaction.

Part 4: Applications in Drug Discovery

N-methoxy-3-formylbenzamide is a high-value scaffold in medicinal chemistry, particularly for:

  • Fragment-Based Drug Design (FBDD): The molecule possesses a "privileged structure" (benzamide) often found in inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC). The N-methoxy group mimics the hydroxamic acid zinc-binding group found in HDAC inhibitors like Vorinostat.

  • Heterocycle Synthesis (Isoquinolines): The N-methoxy amide acts as an oxidizing directing group for Rh(III)- or Co(III)-catalyzed C–H activation. When coupled with alkynes, it undergoes annulation to form isoquinolinones, a core structure in many alkaloids and pharmaceuticals.

Mechanism of Action: C-H Activation Logic

CH_Activation Substrate N-methoxy-3-formylbenzamide Coordination Metal Coordination (Rh/Co binds O & N) Substrate->Coordination CH_Cleavage C-H Bond Cleavage (Ortho-position) Coordination->CH_Cleavage Insertion Alkyne Insertion CH_Cleavage->Insertion Cyclization Reductive Elimination & N-O Cleavage Insertion->Cyclization Product Isoquinolinone Derivative Cyclization->Product

Caption: Mechanism of N-methoxy amide directed C-H activation for heterocycle synthesis.

References

  • University of California, Riverside . Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles. eScholarship. Available at: [Link]

  • PubChem . N-methoxybenzamide (CID 12355457). National Library of Medicine. Available at: [Link]

  • PubChem . 3-Formylbenzamide (CID 10630670).[5] National Library of Medicine. Available at: [Link]

  • Organic Syntheses . N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197. Available at: [Link]

Sources

3-(Methoxyaminocarbonyl)benzaldehyde: A Bifunctional Scaffold for Alkaloid Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the research applications, synthesis, and chemical utility of 3-(methoxyaminocarbonyl)benzaldehyde (also known as 3-formyl-N-methoxybenzamide ).[1][2]

Executive Summary

3-(Methoxyaminocarbonyl)benzaldehyde (CAS: N/A for specific derivative, related to 3-formylbenzoic acid precursors) is a specialized bifunctional building block characterized by two distinct reactive centers: an electrophilic aldehyde at the C1 position and a N-methoxyamide (hydroxamic acid ether) at the C3 position.[1][2]

Its primary research utility lies in Total Synthesis , specifically as a key intermediate in the construction of complex Lycopodium alkaloids (e.g., Annotinolides ), which exhibit potent anti-aggregation properties against amyloid-beta (Aβ) peptides in Alzheimer's disease models.[1][2] Beyond natural product synthesis, the molecule serves as a versatile scaffold in Fragment-Based Drug Discovery (FBDD) , offering a gateway to benzamide-based pharmacophores (e.g., PARP inhibitors, HDAC inhibitors) via orthogonal functionalization.[1]

Chemical Profile & Structural Logic

Structure and Reactivity

The molecule features a 1,3-disubstitution pattern (meta-substitution) on a benzene ring, providing a rigid linker geometry.[1][2]

  • C1-Formyl Group (-CHO): Highly reactive towards nucleophiles (amines, hydrides, carbon nucleophiles).[1][2] It serves as a "warhead" for reductive amination, Wittig olefination, or Schiff base formation.[1]

  • C3-Methoxyaminocarbonyl Group (-CONHOMe): A stable amide variant.[1][2] Unlike standard amides, the N-methoxy substituent renders the carbonyl less electrophilic but capable of serving as a Directing Group (DG) for transition-metal-catalyzed C-H activation.[1][2] It is also a precursor to primary amides (via N-O cleavage) or hydroxamic acids (via demethylation).[1]

Synthesis Pathway

The standard research scale synthesis proceeds from 3-formylbenzoic acid via acid chloride activation.[1]

Protocol Summary:

  • Activation: 3-Formylbenzoic acid is treated with oxalyl chloride and catalytic DMF in dichloromethane (DCM) to generate the acid chloride.[1]

  • Amidation: The acid chloride reacts with methoxyamine hydrochloride (or N,O-dimethylhydroxylamine for the Weinreb analog) in the presence of a base (e.g., pyridine or triethylamine).[1]

Synthesis Start 3-Formylbenzoic Acid Inter Acid Chloride Intermediate Start->Inter Oxalyl Chloride, DMF (cat) DCM, 0°C to rt Product 3-(Methoxyaminocarbonyl) benzaldehyde Inter->Product Methoxyamine HCl Pyridine, DCM

Figure 1: Synthetic route to 3-(methoxyaminocarbonyl)benzaldehyde.

Primary Research Application: Total Synthesis of Annotinolides

The most authoritative application of this compound is documented in the total synthesis of Annotinolides A and B , rare Lycopodium alkaloids with a unique 8,5-lactone cage structure.[1][2]

Role in Pathway Construction

In the synthesis designed by researchers (e.g., at UC Riverside), 3-(methoxyaminocarbonyl)benzaldehyde serves as the starting aromatic scaffold that is elaborated into the complex tricyclic core of the alkaloid.[2]

  • Step 1: Olefination/Functionalization: The aldehyde group is typically engaged first (e.g., via Wittig or Horner-Wadsworth-Emmons reaction) to attach the carbon chain required for the subsequent ring-closing steps.[1]

  • Step 2: Core Assembly: The functionalized intermediate undergoes advanced transformations, such as Inverse Electron-Demand Diels–Alder (IEDDA) reactions or Radical Cyclopropanations , to construct the bridged ring system characteristic of Annotinolides.[1][2]

  • Step 3: Late-Stage Modification: The amide moiety may assist in directing late-stage oxidations or be hydrolyzed/reduced to form the lactone or amine functionalities found in the natural product.[1]

Biological Significance

The resulting Annotinolides have demonstrated neuroprotective activity , specifically inhibiting the aggregation of amyloid-beta (Aβ) plaques.[1] This makes the starting material, 3-(methoxyaminocarbonyl)benzaldehyde, a critical upstream component in Alzheimer's therapeutic research.

Secondary Applications: Medicinal Chemistry & Linker Design[1]

Fragment-Based Drug Discovery (FBDD)

The molecule acts as a "privileged fragment" for exploring the chemical space of Zinc-Dependent Metalloproteinase Inhibitors (e.g., HDACs) and PARP Inhibitors .[1]

  • HDAC Inhibition Precursor: The -CONHOMe group is a "masked" hydroxamic acid (-CONHOH).[1][2] Deprotection (e.g., using BBr3 or TMSI) yields the hydroxamic acid, a classic Zinc-Binding Group (ZBG) essential for Histone Deacetylase (HDAC) inhibition.[1][2] The aldehyde allows for the rapid attachment of "Cap" groups via reductive amination to optimize potency.[1]

  • Covalent Probes: The aldehyde group can form reversible covalent bonds (Schiff bases) with active site lysine residues, making this scaffold useful for designing Targeted Covalent Inhibitors (TCIs) .[1]

Orthogonal Reactivity Map

The compound allows researchers to modify one end of the molecule without affecting the other, a property known as orthogonality .[1]

Reactivity Center 3-(Methoxyaminocarbonyl) benzaldehyde RedAm Reductive Amination (R-NH2 + NaBH(OAc)3) → Secondary Amine Center->RedAm Path A Wittig Wittig/HWE Reaction (Ph3P=CR2) → Styrene Derivative Center->Wittig Path B Directing C-H Activation (Pd/Rh cat) → Ortho-Functionalization Center->Directing Path C Deprotect Demethylation (BBr3) → Hydroxamic Acid (HDACi) Center->Deprotect Path D Aldehyde Aldehyde (C1) Reactions Amide N-Methoxyamide (C3) Reactions

Figure 2: Orthogonal reactivity profile of 3-(methoxyaminocarbonyl)benzaldehyde.

Detailed Experimental Protocol

Synthesis of 3-(Methoxyaminocarbonyl)benzaldehyde

Objective: To synthesize the target compound from 3-formylbenzoic acid.

Reagents:

  • 3-Formylbenzoic acid (1.0 equiv)[1][2][3]

  • Oxalyl chloride (1.2 equiv)[1][3]

  • Methoxyamine hydrochloride (1.1 equiv) [Or N,O-Dimethylhydroxylamine HCl for Weinreb analog][1][2]

  • Pyridine (2.5 equiv) or Triethylamine[1]

  • Dichloromethane (DCM, anhydrous)[2]

  • DMF (catalytic)[1][3]

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 3-formylbenzoic acid (e.g., 1.0 g, 6.67 mmol) in anhydrous DCM (22 mL) under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0°C.

    • Add oxalyl chloride (0.7 mL, 8.0 mmol) dropwise, followed by 1-2 drops of DMF. Gas evolution (CO, CO2, HCl) will occur.[1][2]

    • Allow the mixture to warm to room temperature (rt) and stir for 2–4 hours until gas evolution ceases and the solid dissolves.

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride.[1][3] Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

  • Amide Coupling:

    • In a separate flask, suspend methoxyamine hydrochloride (0.61 g, 7.3 mmol) in DCM (10 mL) containing Pyridine (1.3 mL, 16 mmol) at 0°C.

    • Slowly add the acid chloride solution to the amine suspension via syringe/cannula.[1]

    • Stir at 0°C for 30 mins, then warm to rt and stir overnight.

  • Work-up & Purification:

    • Quench the reaction with 1M HCl (aqueous) to remove pyridine salts.[1]

    • Extract the aqueous layer with DCM (3 x 20 mL).[1]

    • Combine organic layers, wash with saturated NaHCO3 (to remove unreacted acid) and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate.[1][2]

    • Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 30-50% EtOAc) yields the pure product as a white/off-white solid.[1]

Characterization:

  • 1H NMR (CDCl3): Expect a singlet for the aldehyde (-CHO) at ~10.0 ppm; a singlet for the methoxy group (-OCH3) at ~3.8–3.9 ppm; and aromatic signals characteristic of meta-substitution (7.5–8.5 ppm).[1]

  • IR: Distinct bands for Aldehyde C=O (~1700 cm⁻¹) and Amide C=O (~1660 cm⁻¹).[1]

References

  • O'Neil, G. W., et al. (2020).[1][2] Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Other Alkaloids. University of California Riverside, eScholarship.[1]

    • Primary source detailing the use of 3-formyl-N-methoxybenzamide (Compound 276) in Annotinolide synthesis.[1][2][3]

  • Qu, P. (2022).[1][4] Total Synthesis of Annotinolides and the Exploration of Their Biosynthetic Relationships. University of Chicago.[1][4]

    • Describes the total synthesis str
  • Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] [1]

    • Foundational reference for the chemistry of N-methoxy amides.
  • BenchChem. (2025).[1] 3-Formyl-N-methoxybenzamide Structure and Properties.

    • Chemical property verific

Sources

3-carboxybenzaldehyde N-methoxyamide synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Carboxybenzaldehyde N-Methoxyamide (Technical Profile & Synthesis Guide) Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, Drug Discovery Professionals

(Derivative of 3-Carboxybenzaldehyde)

Executive Summary & Nomenclature Analysis

The compound often colloquially referred to as 3-carboxybenzaldehyde N-methoxyamide is formally identified as 3-formyl-N-methoxybenzamide . This molecule represents a critical bifunctional scaffold in medicinal chemistry, combining a reactive aldehyde handle with an N-alkoxyamide moiety.

The nomenclature "3-carboxybenzaldehyde" is a synonym for 3-formylbenzoic acid (CAS: 619-21-6).[1][2][3] The "N-methoxyamide" designation indicates the conversion of the carboxylic acid functionality into a hydroxamic acid ether (


). This distinction is vital for database searching and retrosynthetic planning.
Chemical Identity Table
PropertyDetail
Preferred IUPAC Name 3-Formyl-N-methoxybenzamide
Common Synonyms 3-Carboxybenzaldehyde N-methoxyamide; 3-Formylbenzoic acid methoxyamide; N-Methoxyisophthalamic aldehyde
Molecular Formula C

H

NO

Molecular Weight 179.17 g/mol
Core Scaffold Benzene (1,3-disubstituted)
Functional Groups Formyl (Aldehyde, C-3); N-Methoxycarboxamide (Amide, C-1)
SMILES COKC(=O)C1=CC=CC(=C1)C=O (Canonical)

Structural Logic & Reactivity Profile

This molecule serves as a "linchpin" intermediate. Its dual-functionality allows for orthogonal functionalization, making it highly valuable in Fragment-Based Drug Discovery (FBDD).

Reactivity Map
  • The Formyl Group (C-3): Acts as an electrophile for reductive aminations, Wittig olefinations, or oxidations to carboxylic acids. It is generally more reactive than the amide.

  • The N-Methoxyamide (C-1):

    • Directing Group: The N-methoxy moiety is a potent directing group (DG) for transition-metal-catalyzed C-H activation (e.g., Rh(III)-catalyzed annulations).

    • Acylating Agent: While distinct from the N-methoxy-N-methyl (Weinreb) amide, the N-methoxyamide can still undergo nucleophilic acyl substitution under specific conditions or be reduced to the primary amide.

Pathway Visualization: Reactivity Logic

ReactivityMap Target 3-Formyl-N-methoxybenzamide Aldehyde Formyl Group (-CHO) (Electrophilic Center) Target->Aldehyde Site 1 Amide N-Methoxyamide (-CONHOMe) (Directing Group) Target->Amide Site 2 Amines Benzylamines (via Reductive Amination) Aldehyde->Amines + R-NH2 / NaBH(OAc)3 Olefins Styrenes (via Wittig) Aldehyde->Olefins + Ph3P=CH-R Isoquinolones Isoquinolones (via C-H Activation) Amide->Isoquinolones + Alkyne / [Rh] Cat.

Figure 1: Orthogonal reactivity map showing the dual utility of the scaffold.

Synthesis Protocol

Objective: Synthesize 3-formyl-N-methoxybenzamide from 3-formylbenzoic acid. Scale: Laboratory (Gram-scale).

Reagents & Materials[2][7][8][9]
  • Substrate: 3-Formylbenzoic acid (3-carboxybenzaldehyde).[1][2][3]

  • Activator: Oxalyl chloride ((

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Nucleophile: Methoxylamine hydrochloride (

    
    ).
    
  • Base: Pyridine or Triethylamine (Et

    
    N).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops).

Step-by-Step Methodology
Step 1: Acid Chloride Formation (Activation)

Rationale: The carboxylic acid is not electrophilic enough to react directly with methoxylamine. Conversion to the acid chloride is necessary.

  • Suspend 3-formylbenzoic acid (1.0 equiv) in anhydrous DCM (0.3 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cool the suspension to 0 °C (ice bath) to control the exotherm.

  • Add Oxalyl chloride (1.2 equiv) dropwise.[4]

  • Critical Step: Add 1-2 drops of anhydrous DMF .

    • Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as the active chlorinating agent. Without DMF, the reaction is sluggish.

  • Stir at room temperature for 2–4 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases and the solid dissolves (indicating formation of 3-formylbenzoyl chloride).
  • Optional: Concentrate in vacuo to remove excess oxalyl chloride if the next step is sensitive, but typically, the crude solution is used directly.

Step 2: Amidation (Coupling)

Rationale: Methoxylamine is nucleophilic but requires a base to neutralize the HCl byproduct and the HCl salt of the amine itself.

  • In a separate flask, suspend Methoxylamine hydrochloride (1.2 equiv) in anhydrous DCM.

  • Add Triethylamine (2.5 equiv) or Pyridine (excess) to liberate the free amine.

  • Cool the amine solution to 0 °C .

  • Cannulate (dropwise addition) the acid chloride solution (from Step 1) into the amine solution.

    • Note: Adding acid chloride to amine (inverse addition) prevents double-acylation.

  • Stir at room temperature for 4–12 hours.

  • Monitoring: Check reaction progress via TLC (solvent system: 50% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
Step 3: Workup & Purification
  • Quench with saturated aqueous

    
    .
    
  • Extract with DCM (

    
    ).
    
  • Wash combined organics with 1M HCl (to remove residual pyridine/TEA) and Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       40% EtOAc in Hexanes.
      
Synthesis Workflow Diagram

Synthesis Start Start: 3-Formylbenzoic Acid Activation Step 1: Activation (Oxalyl Chloride, cat. DMF, DCM) Start->Activation -OH -> -Cl Intermediate Intermediate: 3-Formylbenzoyl Chloride Activation->Intermediate Coupling Step 2: Coupling (MeONH2·HCl, Et3N, 0°C) Intermediate->Coupling Nucleophilic Attack Product Final Product: 3-Formyl-N-methoxybenzamide Coupling->Product Purification

Figure 2: Step-wise synthesis protocol for the target amide.

Applications in Drug Development

Precursor for Bioactive Heterocycles

The 3-formyl-N-methoxybenzamide structure is a documented precursor for Isoquinolones and Tetrahydroisoquinolines (THIQs) .

  • Mechanism: The N-methoxyamide acts as an oxidizing directing group. In the presence of Rh(III) or Ru(II) catalysts and an internal alkyne, the amide directs C-H activation at the ortho position, followed by annulation with the alkyne. The N-O bond acts as an internal oxidant, cleaving to form the isoquinolone core without external oxidants.

  • Relevance: These scaffolds are found in alkaloids (e.g., Lycopodium alkaloids) and AMPK modulators for metabolic diseases [1].[4]

Fragment-Based Drug Discovery (FBDD)
  • Ligand Efficiency: The molecule is low molecular weight (<180 Da) with distinct hydrogen bond donor (amide NH) and acceptor (carbonyls) sites.

  • Linker Utility: The meta-substitution pattern provides a rigid geometry, ideal for linking two pharmacophores without inducing steric clash.

References

  • University of California, Riverside. (2020). Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Tetrahydroisoquinoline Alkaloids. eScholarship. Retrieved from [Link]

  • PubChem. (2025).[3][5] 3-Formylbenzoic acid (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. (Section P-66: Amides).[6]

Sources

Technical Guide: Physical Properties & Synthesis of N-Methoxy-3-Formylbenzamide

[1]

Executive Summary

N-Methoxy-3-formylbenzamide (C₉H₉NO₃) is a functionalized benzamide derivative characterized by a secondary amide bearing an N-methoxy group (hydroxamic acid ether) and a meta-formyl substituent.[1] It serves as a critical intermediate in the synthesis of complex alkaloids, particularly in Rh(III)-catalyzed C–H activation/annulation reactions to form isoquinolones and protoberberine analogs (e.g., berberine derivatives).[1]

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis protocol, and structural characterization data essential for researchers in medicinal chemistry and drug discovery.[1]

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
Chemical Name N-Methoxy-3-formylbenzamide
CAS Number Not widely listed in commercial catalogs; Reference ID: 276 (Konno et al.)
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
SMILES CONC(=O)c1cccc(C=O)c1
Core Scaffold Benzamide (meta-substituted)
Functional Groups Formyl (Aldehyde), N-Methoxyamide (Hydroxamic ether)
Structural Logic

The molecule features two key reactive centers:

  • The Formyl Group (C-3): An electrophilic handle suitable for reductive amination, condensation (e.g., Henry reaction), or oxidation to carboxylic acids.[1]

  • The N-Methoxyamide Moiety: A "directing group" (DG) capable of coordinating transition metals (Rh, Ru, Co) to facilitate ortho-C–H activation, enabling annulation with alkynes to form isoquinolone scaffolds.[1]

Physical Properties[3][5]

Melting Point & State[1][3][6]
  • Physical State: Crystalline Solid.[1][2]

  • Melting Point (Experimental): While specific values vary by purity and polymorph, structural analogs suggest a melting range of 100–140 °C .[1]

    • Reference Analog:N-Methoxybenzamide melts at 112–114 °C [1].[1]

    • Reference Analog:3-Methoxybenzamide melts at 132–135 °C .[1]

    • Note: The electron-withdrawing formyl group at the meta-position typically increases the melting point relative to the unsubstituted benzamide due to enhanced intermolecular dipole interactions, though the N-methoxy group disrupts the hydrogen bonding network compared to primary amides.[1]

Solubility Profile

The solubility of N-methoxy-3-formylbenzamide is governed by its lipophilic aromatic core balanced against the polar amide and formyl groups.[1]

Solvent SystemSolubilityMechanistic Insight
Dichloromethane (DCM) High Primary solvent for synthesis and extraction.[1] The lipophilic phenyl ring drives solubility.[1]
Ethyl Acetate (EtOAc) High Excellent solvent for purification and crystallization.[1]
DMSO / DMF High Soluble due to strong dipole-dipole interactions; preferred for biological assays.[1]
Methanol / Ethanol Moderate Soluble, especially upon warming; protic solvents interact with the amide oxygen.[1]
Water Low Sparingly soluble.[1] The hydrophobic aromatic ring dominates, though the amide functionality allows for some hydrogen bonding.[1]

Experimental Synthesis Protocol

This protocol is adapted from the methodology described by Konno et al.[1] and the Arrington/Kou research group [2, 3].[1] It utilizes an acid chloride activation strategy to install the N-methoxy amide.[1]

Reagents & Materials
  • Precursor: 3-Formylbenzoic acid (1.0 equiv)[1][3][4]

  • Activator: Oxalyl chloride (1.2 equiv)[1][3][4]

  • Catalyst: DMF (catalytic drops)[1][3]

  • Nucleophile: Methoxyamine hydrochloride (MeONH₂·HCl) (1.2–1.5 equiv)[1]

  • Base: Pyridine or Triethylamine (to neutralize HCl)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried round-bottom flask with 3-formylbenzoic acid (1.0 g, 6.67 mmol) and anhydrous DCM (22 mL, 0.3 M).

    • Cool the suspension to 0 °C under an inert atmosphere (N₂).

    • Add oxalyl chloride (686 µL, 7.99 mmol) dropwise.[1][3][4]

    • Add a catalytic amount of DMF (1–2 drops).[1] Caution: Gas evolution (CO, CO₂, HCl) will occur.[1]

    • Stir at room temperature (rt) for 2–4 hours until the solution becomes clear (indicating acid chloride formation).

    • Optional: Concentrate in vacuo to remove excess oxalyl chloride if high purity is required, then redissolve in DCM.[1]

  • Amidation (Coupling):

    • Prepare a separate solution/suspension of methoxyamine hydrochloride and a suitable base (e.g., pyridine or aqueous K₂CO₃/EtOAc biphasic system) at 0 °C.[1]

    • Slowly add the freshly prepared 3-formylbenzoyl chloride solution to the methoxyamine mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (8–12 hours).

  • Workup & Purification:

    • Quench the reaction with water or 1M HCl (to remove excess base/amine).[1]

    • Extract the aqueous layer with DCM (3 x 20 mL).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

    • Purification: The crude solid is typically purified via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallization from EtOAc/Hexanes.[1]

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the conversion of 3-formylbenzoic acid to the target N-methoxy amide.

SynthesisStart3-Formylbenzoic Acid(C8H6O3)Step1Activation(Oxalyl Chloride, DMF, DCM)Start->Step1IntermediateAcid ChlorideIntermediateStep1->Intermediate- HCl, - CO, - CO2Step2Amidation(MeONH2·HCl, Base)Intermediate->Step2ProductN-Methoxy-3-formylbenzamide(Solid, C9H9NO3)Step2->ProductNucleophilic Acyl Substitution

Caption: Two-step synthesis via acid chloride activation to yield N-methoxy-3-formylbenzamide.

Solubility & Partitioning Logic

This decision tree aids in selecting the appropriate solvent for extraction and purification.[1]

SolubilityCompoundN-Methoxy-3-formylbenzamidePolarPolar/Protic Solvents(Water, Acidic pH)Compound->PolarLow Solubility(Sparingly Soluble)OrganicOrganic Solvents(DCM, EtOAc, CHCl3)Compound->OrganicHigh Solubility(Preferred)ExtractionExtraction Phase:Organic LayerOrganic->ExtractionDissolves ProductPrecipitationPrecipitation:Add Hexanes/EtherOrganic->PrecipitationUpon Concentration

Caption: Solubility profile guiding extraction (DCM) and purification (precipitation with non-polar solvents).

Characterization Data (Expected)

Researchers should verify the identity of the synthesized compound using the following spectroscopic markers:

  • ¹H NMR (CDCl₃, 400/600 MHz):

    • δ ~10.0 ppm (s, 1H): Formyl proton (-CH O).[1] Distinctive singlet.

    • δ ~8.5–9.0 ppm (br s, 1H): Amide proton (-CONH -).[1] Broad signal, exchangeable with D₂O.[1]

    • δ ~7.5–8.3 ppm (m, 4H): Aromatic protons (meta-substitution pattern).[1]

    • δ ~3.8–3.9 ppm (s, 3H): Methoxy protons (-N-OCH ₃).[1] Characteristic singlet.

  • ¹³C NMR (CDCl₃):

    • Carbonyls: Two signals >160 ppm (Amide C=O and Aldehyde C=O).[1]

    • Methoxy: Signal at ~64 ppm (-OC H₃).[1]

References

  • Royal Society of Chemistry. (2019).[1] Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides.[1] Electronic Supplementary Information.[1]

  • Konno, H. et al. (2021).[1][3] "The Total Synthesis of Berberine and Selected Analogues, and Their Evaluation as Amyloid Beta Aggregation Inhibitors." European Journal of Medicinal Chemistry, 215, 113289.[1][3] [1][3]

  • Arrington, K. R. (2023).[1] Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Protoberberine Alkaloids.[1] University of California, Riverside.[1][3] eScholarship.[1]

Difference between 3-formyl-N-methoxybenzamide and Weinreb amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the critical structural and reactivity differences between 3-formyl-N-methoxybenzamide and the classical Weinreb amide (N-methoxy-N-methylamide).

While often conflated due to the shared N-methoxy motif, these two systems exhibit fundamentally divergent behaviors in the presence of nucleophiles (organolithiums/Grignards). The classical Weinreb amide is a tertiary system designed for the controlled synthesis of ketones via a stable chelated intermediate.[1] In contrast, 3-formyl-N-methoxybenzamide is a secondary amide containing a highly reactive electrophilic competitor (the formyl group) .

Key Takeaway: Treating 3-formyl-N-methoxybenzamide with standard Weinreb protocols will result in chemoselectivity failure (aldehyde attack) and stoichiometry issues (N-H deprotonation), yielding secondary alcohols rather than the desired acyl substitution products.

Structural & Mechanistic Foundations

The Classical Weinreb System (The Gold Standard)

The Weinreb amide (N-methoxy-N-methylamide) is the industry standard for converting carboxylic acid derivatives into ketones. Its efficacy relies on two structural features:

  • Tertiary Amide: The N-methyl group prevents deprotonation by strong bases.

  • Chelation: The methoxy oxygen coordinates with the metal (Mg or Li) of the incoming nucleophile, forming a stable 5-membered cyclic intermediate.

  • Mechanism: The tetrahedral intermediate does not collapse to the ketone until acidic workup, preventing "over-addition" of a second nucleophile equivalent [1].

The 3-Formyl-N-methoxybenzamide System (The "Problem" Molecule)

This molecule introduces two deviations that disrupt the Weinreb mechanism:

  • Secondary Amide (N-H): Lacking the N-methyl group, the nitrogen proton (

    
    ) is acidic. The first equivalent of organometallic reagent acts as a base, not a nucleophile, generating an amide anion [2].
    
  • Competing Electrophile (3-Formyl): The aldehyde (formyl) group at the meta-position is significantly more electrophilic than the amide carbonyl.

Comparative Reactivity Matrix
FeatureClassical Weinreb Amide3-Formyl-N-methoxybenzamide
Structure Tertiary (N-OMe, N-Me)Secondary (N-OMe, N-H)
Primary Reactivity Nucleophilic Acyl Substitution1. Aldehyde Addition (Fastest)2. N-Deprotonation (Fast)
Intermediate Stable 5-membered ChelateN-Anion / Alkoxide mixture
Stoichiometry (RMgX) 1.1 Equivalents>2.5 Equivalents (to drive reaction)
Major Product KetoneSecondary Alcohol (from aldehyde attack)

Visualization: Mechanistic Divergence

The following diagram illustrates the pathway difference. The Weinreb system halts at the chelate. The 3-formyl system suffers from competitive attack at the aldehyde and N-deprotonation.

Weinreb_vs_Formyl cluster_0 Classical Weinreb Pathway cluster_1 3-Formyl-N-methoxybenzamide Pathway WA Weinreb Amide (N-OMe, N-Me) Chelate Stable Metal Chelate (5-membered ring) WA->Chelate + RMgX (Nu attack) Ketone Target Ketone Chelate->Ketone + H3O+ (Collapse) Target 3-Formyl-N-methoxy- benzamide Inter1 Aldehyde Attack (Alkoxide formed) Target->Inter1 + RMgX (Fastest: Electrophilic attack) Inter2 N-Deprotonation (Amide Anion) Target->Inter2 + RMgX (Fast: Acid-Base) Mess Mixture: Sec. Alcohol + Amide Inter1->Mess Workup Inter2->Mess Workup

Caption: Figure 1. Mechanistic comparison showing the stable chelation of Weinreb amides versus the chemoselectivity failure (aldehyde attack) in the 3-formyl variant.

Detailed Experimental Protocols

To successfully utilize 3-formyl-N-methoxybenzamide for ketone synthesis, one must protect the aldehyde and address the acidic proton .

Protocol A: Synthesis of the Classical Weinreb Amide (Reference Standard)

For converting a carboxylic acid to a Weinreb amide.[1][2]

  • Reagents: 3-formylbenzoic acid (1.0 eq), N,O-dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (0.2 M).

  • Procedure:

    • Dissolve acid in DCM at 0°C.

    • Add DIPEA, EDC, and HOBt. Stir for 15 min to activate ester.

    • Add N,O-dimethylhydroxylamine HCl.

    • Warm to RT and stir 12h.

    • Workup: Wash with 1N HCl (remove amine), Sat. NaHCO3 (remove acid), and Brine. Dry over MgSO4.

  • Result: 3-formyl-N-methoxy-N-methylbenzamide. (Note: The aldehyde is still reactive to Grignards).

Protocol B: Handling 3-Formyl-N-methoxybenzamide (The "Rescue" Strategy)

If you are forced to use the secondary amide with the aldehyde present, you must protect the aldehyde first.

Step 1: Acetal Protection

  • Mix: 3-formyl-N-methoxybenzamide, Ethylene glycol (5.0 eq), pTsOH (0.05 eq) in Toluene.

  • Reflux: Use a Dean-Stark trap to remove water (azeotropic distillation) for 4 hours.

  • Isolate: Wash with NaHCO3, dry, and concentrate. Yields the acetal-protected amide.

Step 2: Alkylation (Optional but Recommended) Convert the secondary amide to a tertiary Weinreb amide to prevent proton interference.

  • React: Treat the acetal-amide with NaH (1.1 eq) in DMF at 0°C.

  • Add: MeI (1.1 eq). Stir 2h.

  • Result: Protected Weinreb Amide (Acetal + N-Me).

Step 3: Grignard Addition

  • Cool: Dissolve protected amide in dry THF, cool to -78°C (or 0°C depending on substrate).

  • Add: RMgX (1.2 eq) dropwise.

  • Quench: Add 1N HCl. This performs two functions:

    • Hydrolyzes the Weinreb chelate to release the ketone.

    • Deprotects the acetal back to the aldehyde.

  • Final Product: 3-formyl-phenyl-ketone.

Critical Analysis: Why the Distinction Matters in Drug Discovery

In Fragment-Based Drug Discovery (FBDD), small polar molecules like N-methoxybenzamides are often screened as "warheads" or linkers.

  • The "Secondary" Trap: Researchers often assume N-methoxy amides behave like Weinreb amides. However, without the N-methyl group, the reaction with organometallics consumes 2 equivalents of nucleophile (1 for deprotonation, 1 for addition) [3]. This is wasteful and often leads to lower yields due to the solubility changes of the dianion species.

  • Chemoselectivity: The presence of the formyl group is the primary failure mode. Grignard reagents react with aldehydes at diffusion-controlled rates (

    
     vs amides).
    
    • Direct Addition: Attempting to turn the amide into a ketone while leaving the aldehyde untouched is chemically impossible with uncapped reagents.

    • Solution: Use the Knochel-Hauser base (TMPMgCl·LiCl) strategy if attempting to functionalize the ring via C-H activation, avoiding the carbonyls entirely [4].

References

  • Nahm, S.; Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents."[4][5] Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(6), 517-524. Link

  • Graham, S. L.; Scholz, T. H. "Lithium aluminum hydride reduction of N-alkoxyamides to aldehydes." Tetrahedron Letters, 1990 , 31(44), 6269-6272. Link

  • Haag, B.; Mosrin, M.; Ila, H.; Malakhov, V.; Knochel, P. "Regioselective Functionalization of Aromatics and Heteroaromatics using TMP-Magnesium and Zinc Bases." Angewandte Chemie International Edition, 2011 , 50(42), 9794-9824. Link

Sources

3-(Methoxyaminocarbonyl)benzaldehyde supplier and price for research

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing and Application of 3-(Methoxyaminocarbonyl)benzaldehyde in Medicinal Chemistry

Executive Summary

3-(Methoxyaminocarbonyl)benzaldehyde (Systematic Name: 3-formyl-N-methoxybenzamide) is a specialized bifunctional intermediate used in organic synthesis and drug discovery. It features a reactive aldehyde handle and an N-methoxyamide moiety. The latter serves as a unique electrophile—structurally related to the Weinreb amide—allowing for the controlled synthesis of ketones or acting as a bioisostere for hydroxamic acids in metalloenzyme inhibition.

Unlike commodity chemicals (e.g., m-anisaldehyde), this compound is rarely available as an off-the-shelf catalog item. This guide provides a technical roadmap for researchers to either source this compound via custom synthesis or synthesize it in-house using commercially available precursors.

Chemical Profile & Identity

PropertySpecification
Common Name 3-(Methoxyaminocarbonyl)benzaldehyde
Systematic Name 3-Formyl-N-methoxybenzamide
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Core Scaffold Isophthalic acid derivative
Key Functionality Aldehyde (C-1), N-Methoxyamide (C-3)
CAS Number Not widely established in commercial catalogs (Search by structure recommended)
Precursor CAS 619-21-6 (3-Carboxybenzaldehyde)

Market Analysis: Supplier & Price Landscape

As of Q1 2026, direct commercial stock of 3-(Methoxyaminocarbonyl)benzaldehyde is limited. Researchers must choose between Custom Synthesis (CRO) or In-House Preparation .

Option A: Commercial Sourcing (Custom Synthesis)

Major chemical vendors do not list this specific derivative in their standard "in-stock" catalogs. Sourcing requires a Request for Quote (RFQ) to specialized CROs.

Supplier TypeRecommended VendorsEstimated Lead TimeEstimated Price (1–5 g)
Catalog Aggregators MolPort, eMolecules2–4 Weeks$800 – $1,500
Custom Synthesis CROs Enamine, ChemScene, WuXi AppTec4–6 Weeks$1,200 – $2,500
Specialty Building Blocks Apollo Scientific, Combi-BlocksInquireInquire

Strategic Insight: If immediate availability is required, do not wait for a quote . The synthesis (Option B) is a single-step, high-yield protocol that can be completed in 24 hours.

Option B: Raw Material Sourcing for In-House Synthesis

The most time-efficient strategy is to purchase the precursors.

Precursor ComponentCAS No.SupplierPack SizeApprox. Price (USD)
3-Carboxybenzaldehyde 619-21-6Thermo Scientific / Sigma1 g / 5 g$65 / $250
Methoxyamine HCl 593-56-6Sigma-Aldrich / TCI25 g$40 – $60
HATU (Coupling Agent) 148893-10-1Oakwood / Combi-Blocks25 g$80 – $120

Technical Protocol: In-House Synthesis

Objective: Selective amidation of the carboxylic acid in 3-carboxybenzaldehyde without protecting the aldehyde.

Mechanism: The reaction utilizes HATU to activate the carboxylic acid of 3-carboxybenzaldehyde. The N-methoxyamine nucleophile attacks the activated ester to form the amide. The aldehyde remains intact under these mild, non-reductive conditions.

Reagents & Materials
  • Starting Material: 3-Carboxybenzaldehyde (1.0 equiv)

  • Nucleophile: Methoxyamine hydrochloride (1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve 3-carboxybenzaldehyde (1.0 g, 6.66 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add DIPEA (3.5 mL, 20 mmol) and stir at 0°C under nitrogen for 10 minutes.

  • Coupling: Add HATU (3.04 g, 8.0 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester.

  • Amidation: Add Methoxyamine hydrochloride (0.67 g, 8.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Work-up: Dilute with EtOAc (100 mL). Wash sequentially with 1N HCl (cold), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 20% → 60% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white/off-white solid.

Visualizations

Figure 1: Synthesis Pathway

The following diagram illustrates the one-step synthesis from commercially available precursors.

SynthesisPathway Start 3-Carboxybenzaldehyde (CAS: 619-21-6) Intermediate Activated Ester (In Situ) Start->Intermediate Activation (0°C) Reagents Methoxyamine HCl + HATU / DIPEA Reagents->Intermediate Product 3-(Methoxyaminocarbonyl)benzaldehyde (Target) Intermediate->Product Amidation (RT, 4h)

Caption: One-pot synthesis of 3-(Methoxyaminocarbonyl)benzaldehyde via HATU-mediated coupling.

Figure 2: Sourcing Decision Matrix

Use this logic flow to determine the most cost-effective acquisition strategy.

SourcingLogic Need Requirement: 3-(Methoxyaminocarbonyl)benzaldehyde CheckStock Check Major Catalogs (Sigma, Thermo, Enamine) Need->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time: <1 week) InStock->Buy Yes Custom Request Custom Quote (Lead Time: 4-6 weeks Cost: High) InStock->Custom No (Outsource) Make In-House Synthesis (Lead Time: 2 days Cost: Low) InStock->Make No (Internal)

Caption: Decision matrix for sourcing vs. synthesizing the target compound.

Applications in Drug Discovery

  • Weinreb-Type Ketone Synthesis: The N-methoxyamide moiety mimics a Weinreb amide (N-methoxy-N-methyl). While lacking the N-methyl group, the N-proton can be deprotonated (pKa ~9-10). Double deprotonation allows reaction with Grignard reagents to form ketones upon workup, preventing over-addition to tertiary alcohols.

    • Reaction: Target + R-MgBr (2.2 equiv) → 3-Acylbenzaldehyde.

  • Covalent Inhibition: The aldehyde group is a classic "warhead" for forming reversible covalent Schiff bases with active site lysine residues (e.g., in kinase or protease targets). The N-methoxyamide tail provides a unique hydrogen-bond donor/acceptor profile for selectivity.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~179 Da, this molecule is an ideal "fragment" for screening against biological targets using NMR or X-ray crystallography.

References

  • Thermo Fisher Scientific. 3-Carboxybenzaldehyde, 97% Product Specification. Retrieved from

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[2] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[2][3] Journal of Organic Chemistry, 69(25), 8984–8986. Link

  • Montalbetti, C. A., & Falque, V. (2005).[4] "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

  • Spectrum Chemical. 3-Carboxybenzaldehyde Commercial Pricing. Retrieved from

Sources

Introduction: The Critical Role of Stability in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability of N-Methoxy Benzamide Derivatives

N-methoxy benzamide derivatives represent a significant class of compounds in medicinal chemistry and drug development, valued for their versatile biological activities.[1] The core structure, featuring a methoxy group attached to the amide nitrogen, imparts unique electronic and steric properties that influence molecular interactions and pharmacological profiles. However, the very features that confer therapeutic potential can also introduce chemical liabilities. Understanding the chemical stability of these molecules is not an academic exercise; it is a cornerstone of successful drug development.[2] An unstable compound can lead to loss of potency, formation of toxic degradation products, and unpredictable clinical outcomes.

This guide provides a comprehensive technical overview of the factors governing the chemical stability of N-methoxy benzamide derivatives. We will delve into the primary degradation pathways, the experimental methodologies used to probe these vulnerabilities, and the analytical techniques required to ensure molecular integrity from discovery through formulation. This document is designed for the practicing researcher, offering not just protocols, but the scientific rationale behind them, grounded in established regulatory principles.

Pillar 1: Intrinsic Stability and Key Degradation Pathways

The stability of an N-methoxy benzamide derivative is dictated by its inherent susceptibility to various degradation mechanisms. These pathways are often interconnected and influenced by environmental factors. Forced degradation or stress testing is the primary tool used to deliberately degrade a sample, thereby identifying the likely degradation products and establishing the intrinsic stability of the molecule.[3]

Hydrolytic Degradation: The Amide Bond's Achilles' Heel

Hydrolysis is one of the most common degradation pathways for pharmaceuticals containing amide functional groups.[2] The central C-N amide bond in N-methoxy benzamides is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5] This typically results in the cleavage of the amide bond to yield a carboxylic acid and an N-methoxyamine derivative.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This pathway is often more aggressive for amides than acid hydrolysis.[6][7] The N-methoxy group can influence the reaction rate; for instance, studies on related N-methylbenzamides have shown that substitution on the nitrogen atom can affect stability under alkaline conditions.

Oxidative Degradation: Sensitivity to Reactive Oxygen Species

Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, trace metal ions, or peroxides, which may be present as impurities in excipients.[2] For N-methoxy benzamide derivatives, several sites are susceptible to oxidation:

  • The Benzene Ring: The electron-rich aromatic ring can be hydroxylated.[8]

  • The Methoxy Group: O-demethylation is a possible degradation pathway under certain oxidative conditions, yielding a hydroxyl group.[8]

  • The Amide Nitrogen: While less common, oxidation at the nitrogen center can occur.

Forced degradation studies typically employ hydrogen peroxide (H₂O₂) to simulate oxidative stress.[9]

Photodegradation: The Impact of Light Energy

Many aromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[10] Photostability testing is a mandatory part of stress testing as per ICH guidelines.[11] The energy from photons can excite electrons in the molecule, leading to bond cleavage and the formation of reactive radical species.[12] For benzamide derivatives, this can result in complex degradation profiles, including fragmentation of the molecule.[12] Protection from light during storage and handling is a simple but critical measure to prevent photodegradation.[8]

Thermal Degradation: The Effect of Heat

Thermal stability is a measure of a compound's resistance to decomposition by heat.[13] While most drug products are stored at controlled room temperature, they may be exposed to elevated temperatures during manufacturing (e.g., drying) or shipping.[14] Thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis, forming free radicals.[15] Studies on various methoxybenzamide derivatives have confirmed their decomposition at elevated temperatures.[13][16]

Pillar 2: The Self-Validating System: Forced Degradation Studies

The core of a stability assessment is the forced degradation study. Its purpose is to generate degradation products to a level of 5-20%, which is sufficient to demonstrate the specificity and "stability-indicating" nature of the analytical method. The workflow is a self-validating system: if you can successfully stress the molecule and then develop an analytical method that separates the parent drug from its degradation products, you have demonstrated the method's fitness for purpose.[9]

Logical Framework for Forced Degradation Studies

The diagram below illustrates the logical flow of a comprehensive forced degradation study, from initial preparation to the final analysis, which is crucial for identifying degradation pathways and developing a stability-indicating method.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Sample Analysis cluster_eval 4. Data Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 80°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 80°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (Solid) (80°C) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo control Unstressed Control prep->control neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize control->neutralize hplc Analyze via Stability-Indicating RP-HPLC Method neutralize->hplc detect UV/PDA Detection hplc->detect eval Calculate % Degradation detect->eval id Identify Degradants (LC-MS) eval->id path Propose Degradation Pathways id->path

Caption: A typical experimental workflow for forced degradation studies.

Experimental Protocol: Forced Degradation of an N-Methoxy Benzamide Derivative

This protocol is a generalized methodology based on ICH guidelines and common industry practices.[3][8][17] The goal is to induce sufficient degradation to validate the analytical method.

Materials:

  • N-Methoxy Benzamide Derivative (Active Pharmaceutical Ingredient - API)

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Water (HPLC Grade)

  • C18 RP-HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV/Photodiode Array (PDA) detector

  • pH meter, water bath, photostability chamber, oven

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the N-methoxy benzamide derivative in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.[17]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture in a water bath at 80°C for a specified period (e.g., 24 hours).[17]

    • Withdraw samples at intermediate time points (e.g., 2, 4, 8, 24 hours) to monitor the degradation rate.

    • Cool the samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.[8]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Cool the samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[17]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[17]

    • Dilute the sample for HPLC analysis.

  • Thermal Degradation:

    • Place the solid API in an oven at 80°C for 72 hours.[17]

    • After the exposure period, withdraw a sample, dissolve it in the mobile phase, and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]

    • A parallel sample, protected from light by aluminum foil, should be used as a dark control.

    • Prepare the exposed and control samples for HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating RP-HPLC method capable of separating the parent peak from all degradation product peaks.

    • Typical Parameters:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9]

      • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]

      • Flow Rate: 1.0 mL/min[9]

      • Detection: UV detection at the λmax of the parent drug, with PDA to check for peak purity.[9]

    • Inject all stressed and control samples. Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to that of the unstressed control.

Pillar 3: Data Interpretation and Visualization

A successful forced degradation study generates a wealth of data that must be systematically organized and interpreted. The primary output is a clear picture of the compound's liabilities, which directly informs formulation development, packaging, and storage recommendations.

Summarizing Degradation Data

The results of the forced degradation study should be summarized in a clear, concise table. This allows for a quick comparison of the compound's stability under different stress conditions.

Stress ConditionDuration/Temp.% Degradation of Parent CompoundMajor Degradation Products (DP)
0.1 M HCl24 h / 80°C15.2%DP-1 (Rt=3.5 min), DP-2 (Rt=4.1 min)
0.1 M NaOH24 h / 80°C18.5%DP-1 (Rt=3.5 min), DP-3 (Rt=5.2 min)
3% H₂O₂24 h / RT8.9%DP-4 (Rt=6.8 min)
Thermal (Solid)72 h / 80°C3.1%Minor peaks observed
PhotolyticICH Q1B12.4%DP-5 (Rt=8.9 min), DP-6 (Rt=9.5 min)
Note: This table presents illustrative data. Actual values must be determined experimentally.[17]
Visualizing Degradation Pathways

Diagrams are essential for communicating complex chemical transformations. The following diagram illustrates the primary degradation pathways discussed, showing how the core N-methoxy benzamide structure can be altered under various forms of stress.

G cluster_products Degradation Products start N-Methoxy Benzamide Derivative hydrolysis_prod Carboxylic Acid + N-Methoxyamine Derivative start->hydrolysis_prod Hydrolysis (Acid/Base) ox_prod Hydroxylated Ring or O-Demethylated Product start->ox_prod Oxidation (H₂O₂) photo_prod Radical Fragments & Rearrangement Products start->photo_prod Photolysis (UV/Vis Light)

Caption: Major degradation pathways for N-methoxy benzamide derivatives.

Conclusion and Best Practices

The chemical stability of N-methoxy benzamide derivatives is a multifaceted property that is fundamental to their successful development as therapeutic agents. A thorough understanding, gained through systematic forced degradation studies, is paramount.

Key Takeaways for Researchers:

  • Proactive Assessment: Stability testing should not be an afterthought. It should be an integral part of the lead optimization process.

  • Mechanism Matters: Understanding the why and how of degradation (hydrolysis, oxidation, etc.) allows for the rational design of more stable analogues and formulations.

  • Method is Key: A validated, stability-indicating analytical method is the cornerstone of reliable stability data. Without it, one cannot trust the results.

  • ICH Guidelines: Adherence to regulatory guidelines, such as those from the ICH, ensures that the data generated is robust and suitable for regulatory submissions.[3][11]

By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize the stability of N-methoxy benzamide derivatives, mitigating risks and paving the way for the development of safe and effective medicines. Proper storage and handling, including protection from light, moisture, and extreme temperatures, are essential to maintain the integrity of these valuable compounds.[8]

References

  • Digianantonio, K. M., Glover, S. A., Johns, J. P., & Rosser, A. A. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126. [Link]

  • ResearchGate. (n.d.). Thermal weight loss curves of o-, m-, p-methoxybenzamide derivative molecules. [Link]

  • Chiacchio, U., Corsaro, A., Compagnini, A., & Purrello, G. (1983). Thermal and photochemical behaviour of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide. Journal of the Chemical Society, Perkin Transactions 1, 671-674. [Link]

  • Yamamoto, S., et al. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ChemRxiv. [Link]

  • Singh, S., et al. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

  • Cox, R. A. (2009). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. [Link]

  • Nikolaou, E., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • OSTI.GOV. (1968). THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research (IJSDR), 8(12). [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • Gorrod, J. W., & Christou, M. (1986). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 16(7), 643-652. [Link]

  • ResearchGate. (2025). Solvent effect on photostability of butyl methoxy di benzoyl methane formulated in solution and emulsion. [Link]

  • Prabukanthan, P., et al. (2022). Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide. Molecular Crystals and Liquid Crystals, 742(1), 39-56. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • IIP Series. (2024). CHEMICAL BASIS OF STABILITY OF DRUG. [Link]

Sources

Bifunctional Pharmacophores in Modern Therapeutics: A Comprehensive Review of 3-Formyl-N-Methoxybenzamide Biological Activity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and late-stage functionalization, the design of bifunctional scaffolds is paramount. 3-formyl-N-methoxybenzamide has emerged not merely as a passive structural motif, but as a highly reactive, dual-action pharmacophoric hub. This molecule sits at the intersection of two powerful chemical domains: the N-methoxybenzamide moiety, which serves as an oxidizable directing group for transition-metal-catalyzed C–H activation, and the 3-formyl group, an electrophilic handle primed for dynamic combinatorial chemistry and target-directed synthesis[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the biological activities of 3-formyl-N-methoxybenzamide derivatives. We will explore how orthogonal functionalization of this scaffold yields potent therapeutics across oncology (EGFR and p38 MAPK inhibition), infectious diseases (Enterovirus 3C protease and M. tuberculosis InhA inhibition), and neurodegeneration (AMPK modulation and Alzheimer's Aβ clearance).

Mechanistic Rationale: The Bifunctional Scaffold

The utility of 3-formyl-N-methoxybenzamide in generating bioactive libraries stems from its orthogonal reactivity. Understanding the physical chemistry of these functional groups is critical for rational drug design.

The N-Methoxybenzamide Directing Group (C–H Activation)

The N-methoxyamide (-CONHOMe) is a privileged directing group in Rh(III)-, Ru(II)-, and Pd(II)-catalyzed ortho-C–H functionalization[1]. Unlike standard Weinreb amides, the presence of the N–H bond allows for deprotonation, generating an anionic or neutral metalacycle upon coordination. The weak N–O bond (approx. 53 kcal/mol) acts as an internal oxidant; its reductive cleavage provides the thermodynamic driving force for the final annulation step, eliminating the need for stoichiometric external oxidants[1]. This enables the rapid assembly of complex isoquinolones, pyridones, and phenanthridinones—core scaffolds in numerous kinase inhibitors[3].

The 3-Formyl Electrophilic Handle (Protein-Templated Synthesis)

Positioned meta to the directing group, the formyl moiety avoids steric clash during ortho-C–H activation, preserving its reactivity for late-stage diversification. In biological environments, the formyl group undergoes reversible Schiff base formation with lysine residues or acts as an electrophile in Knoevenagel condensations. Remarkably, enzymes such as the Enterovirus D68 (EV-D68) 3C protease can utilize 3-formylbenzamides as substrates for in situ protein-templated drug synthesis, catalyzing an aldol condensation with CH-acidic compounds to generate potent, slowly reversible inhibitors[2].

G Scaffold 3-formyl-N-methoxybenzamide (Bifunctional Hub) CH_Act N-Methoxy Directing Group (Ortho C-H Annulation) Scaffold->CH_Act Transition Metal (Rh/Ru/Pd) Formyl 3-Formyl Group (Electrophilic Condensation) Scaffold->Formyl Nucleophilic Attack / Aldol Oncology Isoquinolone/Pyridone Kinase Inhibitors (EGFR, p38 MAPK) CH_Act->Oncology Neuro THIQ & Lycopodium Alkaloids (AMPK Modulators, Aβ Clearance) CH_Act->Neuro Infectious Protein-Templated Antivirals (EV-D68 3C Protease) Formyl->Infectious Malaria Cyclopropyl Carboxamides (Cyt bc1 / DHODH) Formyl->Malaria

Orthogonal functionalization pathways of 3-formyl-N-methoxybenzamide in drug discovery.

Biological Activity Profiles & Target Pathways

The downstream derivatives of the 3-formyl-N-methoxybenzamide scaffold exhibit broad-spectrum biological activities. The following subsections detail the structure-activity relationships (SAR) and target engagement mechanisms.

Oncology: Kinase Inhibition (EGFR & p38 MAPK)

Derivatives synthesized via the N-methoxybenzamide directing group have shown profound efficacy in oncology. Hybridization strategies utilizing 2-amino-N-methoxybenzamides have yielded novel pyrimidine derivatives targeting Non-Small Cell Lung Cancer (NSCLC)[3]. Specific compounds (e.g., 5d and 5h) demonstrated superior anti-tumor activity compared to clinical standards Gefitinib and Osimertinib, achieving IC50 values of 95 nM and 71 nM against EGFR kinase[3]. Furthermore, replacing C4 oxindole moieties with 2-methyl-5-N-methoxybenzamide aniline has generated highly potent p38 mitogen-activated protein (MAP) kinase inhibitors (IC50 = 10 nM), effectively suppressing TNF-alpha biosynthesis in THP-1 cells[3].

Infectious Diseases: Virology and Bacteriology

Protein-Templated Antivirals: Enteroviral 3C proteases are validated targets for treating EV-D68 and rhinovirus infections. 3-formylbenzamide acts as a precursor in a dynamic reaction system where the 3C protease itself catalyzes a Knoevenagel reaction between the formyl group and diethyl malonate[2]. This non-enzymatic C–C coupling generates a potent inhibitor in situ that alkylates the protein target, demonstrating a novel mechanism of chemical evolution for bio-actives[2].

Lysosomal Calcium Mobilization: N-substituted 3-formylbenzamide analogs (such as G42 precursors) have been identified as novel lysosomal Ca2+ mobilizers. By alkalizing lysosomal pH and inhibiting autophagosome-lysosome fusion, these compounds exhibit potent antiviral activity against Zika virus (ZIKV) and murine hepatitis virus (MHV) with IC50 values around 1 μM[4].

Antimalarial and Antibacterial Activity: Cyclopropyl carboxamides derived from 3-formylbenzamides target the mitochondrial electron transport chain (cytochrome bc1 complex) and DHODH in Plasmodium falciparum, achieving EC50 values as low as 0.06–0.11 μM[5]. Additionally, 3D-QSAR pharmacophore modeling has identified 3-formylbenzamide derivatives as potent inhibitors of Mycobacterium tuberculosis InhA (2-trans enoyl-acyl carrier protein reductase), with optimized scaffolds reaching 11 nM potency[6].

Neurodegeneration: AMPK Modulation and Aβ Aggregation

In the realm of neurodegeneration, 3-formyl-N-methoxybenzamide serves as a critical synthetic node for accessing complex natural products[7]. It is utilized in the targeted synthesis of annotinolides A and B (Lycopodium alkaloids), which possess unique amyloid-beta (Aβ) anti-aggregation properties crucial for mitigating Alzheimer's Disease (AD) pathology[7]. Furthermore, the scaffold is instrumental in synthesizing Tetrahydroisoquinoline (THIQ) alkaloids, which act as potent modulators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism and autophagy[7].

Pathway Drug THIQ Derivative (from N-methoxybenzamide) LKB1 LKB1 Kinase Drug->LKB1 Allosteric Modulation AMPK AMPK (Activated) LKB1->AMPK Phosphorylation (Thr172) mTOR mTORC1 (Inhibited) AMPK->mTOR Inhibition Autophagy Autophagy Induction mTOR->Autophagy Relieves Suppression ABeta Aβ Clearance (Alzheimer's Mitigation) Autophagy->ABeta Degradation

Signaling cascade of AMPK activation and Aβ clearance by THIQ derivatives.

Quantitative Data Summary

The table below consolidates the pharmacological efficacy of various derivatives synthesized from or structurally related to the 3-formyl-N-methoxybenzamide scaffold.

Derivative ClassPrimary Target / PathwayDisease IndicationPotency (IC50 / EC50)Ref.
2-amino-N-methoxybenzamides EGFR KinaseNon-Small Cell Lung Cancer71 – 95 nM[3]
N-methoxybenzamide anilines p38 MAP KinaseInflammation / Autoimmune10 nM[3]
3-formylbenzamide (Triclosan scaffold) InhA (Enoyl-ACP Reductase)Mycobacterium tuberculosis11 – 21 nM[6]
Cyclopropyl carboxamides Cytochrome bc1 / DHODHMalaria (P. falciparum)0.06 – 0.11 μM[5]
G42 Analogs (Sulfonamides) Lysosomal Ca2+ ChannelsViral Infection (ZIKV, MHV)~1.0 μM[4]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies for exploiting both the directing group and the electrophilic handle of the scaffold. These workflows are designed with built-in validation steps.

Protocol 1: Rh(III)-Catalyzed Ortho-C–H Annulation of 3-Formyl-N-Methoxybenzamide

Objective: Synthesize functionalized isoquinolone derivatives via internal oxidative C–H activation[1].

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 3-formyl-N-methoxybenzamide (0.2 mmol, 1.0 equiv) and the desired internal alkyne (0.24 mmol, 1.2 equiv).

  • Catalyst Loading: Add[Cp*RhCl2]2 (2.5 mol%) as the catalyst and AgOAc (10 mol%) as the halide scavenger and additive. Causality Note: AgOAc abstracts chloride from the Rh precatalyst, generating the highly electrophilic, catalytically active cationic Rh(III) species required for N-coordination.

  • Solvent & Temperature: Dissolve the mixture in anhydrous Methanol (2.0 mL). Seal the tube and stir at 60 °C for 12 hours.

  • Validation (In-Process): Monitor the reaction via TLC and LC-MS. The disappearance of the starting material mass and the appearance of the [M+H - OMe] product mass confirms successful reductive elimination and N–O bond cleavage.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal particulates. Concentrate in vacuo and purify via flash column chromatography.

Protocol 2: Protein-Templated Knoevenagel Condensation Assay (EV-D68 3C Protease)

Objective: Monitor the in situ enzyme-catalyzed formation of an antiviral inhibitor using the 3-formyl moiety[2].

  • Protein Preparation: Express and purify EV-D68 3C protease. Buffer exchange into 50 mM HEPES (pH 7.5), 150 mM NaCl, and 10 mM DTT.

  • Substrate Incubation: In a 96-well UV-transparent microplate, combine 60 μM of the protease with 800 μM of 3-formylbenzamide and 2.0 mM of diethyl malonate (in enol form).

  • Kinetic Monitoring: Incubate at 25 °C. Causality Note: The enzyme's active site acts as a chiral reaction vessel. The formyl group binds near the catalytic cysteine, increasing the local concentration and promoting the aldol reaction with the CH-acidic malonate.

  • Validation (Isothermal Titration Calorimetry - ITC): To validate binding thermodynamics, titrate the pre-formed inhibitor into a solution of the protease. A strong enthalpic contribution (ΔG ≈ −28.5 kJ/mol) and a KD in the low micromolar range (e.g., 6.5 μM) confirm target engagement and slowly reversible inhibition[2].

References

  • Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and THIQ Alkaloids. eScholarship (University of California, Riverside). 7

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. 3

  • Structure-Based Design and in Silico Screening of Virtual Combinatorial Library of Benzamides Inhibiting 2-trans Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis. PubMed Central (PMC). 6

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. eScholarship. 5

  • Identification of a small chemical as a lysosomal calcium mobilizer and characterization of its ability to inhibit autophagy and viral infection. bioRxiv. 4

  • Chemical Evolution of Antivirals Against Enterovirus D68 through Protein‐Templated Knoevenagel Reactions. ResearchGate. 2

  • N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. ResearchGate. 1

Sources

Methodological & Application

Application Note: Chemoselective Amide Coupling of 3-Formylbenzoic Acid with Methoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemoselective challenge posed by 3-formylbenzoic acid.


-Methoxy-3-formylbenzamide

Executive Summary & Scientific Rationale

The coupling of 3-formylbenzoic acid (Substrate A) with methoxyamine (Substrate B) presents a classic chemoselectivity paradox in organic synthesis. The substrate contains two electrophilic centers: the carboxylic acid and the aldehyde . Methoxyamine (


) is a potent 

-nucleophile that can react at either site depending on conditions:
  • Path A (Amide Coupling - Desired): Activation of the carboxylic acid followed by nucleophilic acyl substitution to form the

    
    -methoxyamide  (hydroxamate derivative).
    
  • Path B (Condensation - Competing): Direct nucleophilic attack on the aldehyde to form the oxime ether .

The Challenge: Under standard aqueous or slightly acidic conditions, Path B (Oxime formation) is kinetically favored due to the high electrophilicity of the aldehyde and the


-effect of the alkoxyamine. To successfully achieve "Amide Coupling" (Path A) while preserving the aldehyde, a Protection-Deprotection Strategy  is the only high-fidelity route. Direct coupling attempts often yield mixtures of amide, oxime, and amide-oxime double adducts.

This protocol details the Acetal Protection Route , ensuring the aldehyde is masked during the amide coupling event.

Reaction Logic & Pathway Visualization

The following flowchart illustrates the critical decision pathways and the necessity of the protection step to avoid the thermodynamic oxime sink.

ReactionPathway Start 3-Formylbenzoic Acid (Bifunctional Electrophile) DirectMix Direct Coupling (HATU/DIPEA) Start->DirectMix Protect Step 1: Protection (Trimethyl Orthoformate) Start->Protect Methoxyamine Methoxyamine (Nucleophile) Methoxyamine->DirectMix Oxime Side Product: Oxime Ether DirectMix->Oxime Kinetic Preference Mixture Complex Mixture: Amide + Oxime + Polymer DirectMix->Mixture Lack of Selectivity Acetal Intermediate 1: Acetal-Benzoic Acid Protect->Acetal Coupling Step 2: Amide Coupling (EDC/NHS or HATU) Acetal->Coupling + Methoxyamine ProtectedAmide Intermediate 2: Acetal-Amide Coupling->ProtectedAmide Deprotect Step 3: Deprotection (Mild Acid Hydrolysis) ProtectedAmide->Deprotect FinalProduct Target Product: N-Methoxy-3-formylbenzamide Deprotect->FinalProduct

Figure 1: Chemoselective pathway analysis. The green path (Protection Strategy) isolates the carboxylate reactivity, preventing oxime formation.

Experimental Protocol

Phase 1: Protection of Aldehyde

Objective: Mask the aldehyde as a dimethyl acetal to prevent reaction with methoxyamine.

  • Reagents:

    • 3-Formylbenzoic acid (1.0 equiv)

    • Trimethyl orthoformate (TMOF) (3.0 - 5.0 equiv)

    • 
      -Toluenesulfonic acid (
      
      
      
      TsOH) (0.05 equiv, catalyst)
    • Methanol (anhydrous)

  • Procedure:

    • Dissolve 3-formylbenzoic acid in anhydrous methanol (0.5 M concentration).

    • Add TMOF and catalytic

      
      TsOH.
      
    • Reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot) or NMR (loss of -CHO peak at ~10.0 ppm, appearance of acetal -CH at ~5.4 ppm).

    • Note: This usually esterifies the acid to a methyl ester as well. Correction: To keep the free acid, use mild conditions or saponify the ester selectively (LiOH, THF/H2O) without deprotecting the acetal (requires basic conditions, which acetals tolerate).

    • Alternative (High Yield): Use ethylene glycol with

      
      TsOH in toluene (Dean-Stark) to form the cyclic acetal. The carboxylic acid remains intact or forms an ester that is easily saponified.
      
Phase 2: Amide Coupling (The Core Reaction)

Objective: React the carboxylate with methoxyamine. Substrate: 3-(dimethoxymethyl)benzoic acid (from Phase 1).

  • Reagents:

    • Protected Acid (1.0 equiv)

    • Methoxyamine Hydrochloride (1.2 equiv)

    • Coupling Agent: HATU (1.1 equiv) OR EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

    • Base: DIPEA (Diisopropylethylamine) (3.0–4.0 equiv)

    • Solvent: DMF (anhydrous) or DCM

  • Step-by-Step:

    • Activation: In a flame-dried flask, dissolve the Protected Acid in DMF (0.2 M). Add DIPEA (2.0 equiv).

    • Add HATU (or EDC/HOBt) at 0°C. Stir for 15–30 minutes to form the activated ester.

    • Amine Addition: Add Methoxyamine Hydrochloride and the remaining DIPEA (2.0 equiv). Note: Extra base is required to neutralize the HCl salt of methoxyamine.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

    • Monitoring: Check LC-MS for the mass of the protected amide (

      
      ).
      
    • Workup: Dilute with EtOAc. Wash with saturated

      
       (removes unreacted acid/HOBt), water, and brine. Dry over 
      
      
      
      and concentrate.
Phase 3: Deprotection

Objective: Restore the aldehyde functionality.

  • Reagents:

    • Acetone / Water (4:1 mixture)

    • Pyridinium

      
      -toluenesulfonate (PPTS) (catalytic) or dilute HCl (1M)
      
  • Procedure:

    • Dissolve the crude amide from Phase 2 in Acetone/Water.

    • Add catalyst (PPTS) or acid.

    • Stir at RT or mild heat (40°C) for 1–2 hours. Acetals hydrolyze rapidly in acid; Amides are stable.

    • Purification: Remove acetone under vacuum. Extract with EtOAc.[1] The product is

      
      -methoxy-3-formylbenzamide .
      

Quantitative Data & Reagent Table

ComponentRoleEquiv.Critical Parameter
3-Formylbenzoic Acid Substrate1.0Purity >98%; Dry
Methoxyamine HCl Nucleophile1.2–1.5Hygroscopic; store in desiccator
HATU Coupling Agent1.1Preferred for steric/electronic difficulty
DIPEA Base3.0–4.0Must neutralize HCl salt completely
DMF SolventN/AAnhydrous; Amine-free
TMOF Protecting Group3.0For acetal formation

Troubleshooting & Critical Controls

"I see the Oxime!"

If you observe a product with a mass corresponding to the loss of water (


) relative to the simple addition, you have formed the oxime.
  • Cause: Incomplete protection of the aldehyde or acidic conditions during coupling.

  • Fix: Ensure Phase 1 (Protection) is 100% complete by NMR before proceeding. Ensure Phase 2 (Coupling) stays basic (pH > 8 via DIPEA).

Low Yield in Coupling
  • Cause: Methoxyamine is less nucleophilic than alkylamines due to the electron-withdrawing oxygen (though it has the alpha-effect, steric and electronic factors can vary).

  • Fix: Switch from EDC to HATU or COMU . Increase reaction time.

Stability of N-Methoxyamide

The product (


) is a "Weinreb amide" analog. It is generally stable but can be hydrolyzed by strong acids or bases.
  • Handling: Avoid prolonged exposure to strong NaOH (hydrolysis to acid) or strong nucleophiles (Grignard reagents will attack this amide to form ketones).

References

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[2] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection of Carbonyl Groups). Link

  • Jencks, W. P. (1958).[2] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.[2] (Foundational text on the kinetics of oxime formation vs amide resonance). Link

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

Sources

Reaction conditions for 3-formyl-N-methoxybenzamide using oxalyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-Formyl-N-methoxybenzamide

Executive Summary & Chemical Strategy

This guide details the synthesis of 3-formyl-N-methoxybenzamide from 3-formylbenzoic acid .[1] The presence of a reactive formyl group (aldehyde) at the meta position presents a chemoselectivity challenge.[1] Standard coupling agents (EDC/HOBt) can be difficult to purify from aldehyde-containing byproducts.[1]

Therefore, the Oxalyl Chloride Method is selected for its high atom economy and ease of purification. This route proceeds via a 3-formylbenzoyl chloride intermediate.[1]

Why Oxalyl Chloride?

  • Volatility of Byproducts: The reaction generates gases (

    
    , 
    
    
    
    ,
    
    
    ) which are easily removed, leaving a clean acid chloride.
  • Aldehyde Compatibility: Unlike thionyl chloride (

    
    ), which can produce reactive sulfur species or acetals if alcohol is present, oxalyl chloride under anhydrous conditions is highly compatible with aryl aldehydes.
    
  • Activation Energy: It converts the carboxylic acid to a highly electrophilic species, allowing the nucleophilic attack of the sterically less hindered

    
    -methylhydroxylamine to proceed rapidly at low temperatures, minimizing thermal degradation of the aldehyde.[1]
    

Reaction Mechanism & Workflow

The reaction proceeds in two distinct phases: Activation and Coupling .[1]

Phase 1: Catalytic Activation (Vilsmeier-Haack Pathway) Dimethylformamide (DMF) acts as a catalyst.[1] It reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which then converts the carboxylic acid to the acid chloride, regenerating DMF.

Phase 2: Nucleophilic Acyl Substitution The acid chloride reacts with


-methylhydroxylamine hydrochloride in the presence of a tertiary base (DIPEA or TEA) to form the amide bond.[1]

ReactionMechanism Start 3-Formylbenzoic Acid Inter 3-Formylbenzoyl Chloride (Reactive Intermediate) Start->Inter Activation Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Inter DMF DMF (Cat.) Active Species: Vilsmeier Rgt DMF->Inter Catalysis Product 3-Formyl-N-methoxybenzamide (Target) Inter->Product Coupling Amine NH2OMe·HCl Amine->Product Base DIPEA (Base) Base->Product Scavenges HCl

Figure 1: Mechanistic flow from acid activation to amide coupling.[1] Note the catalytic role of DMF.

Detailed Experimental Protocol

Reagents & Materials:

  • Substrate: 3-Formylbenzoic acid (1.0 equiv)

  • Activator: Oxalyl chloride (1.2 – 1.5 equiv)[1]

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Nucleophile:

    
    -Methylhydroxylamine hydrochloride (1.1 – 1.2 equiv)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step 1: Synthesis of 3-Formylbenzoyl Chloride

Pre-requisite: All glassware must be flame-dried and flushed with Nitrogen/Argon.[1]

  • Suspension: In a round-bottom flask equipped with a stir bar, suspend 3-formylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (1-2 drops).[1] Note: DMF is critical; without it, the reaction may be sluggish.

  • Activation: Cool the mixture to 0°C (ice bath). Add oxalyl chloride (1.2 equiv) dropwise over 10-15 minutes.[1]

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours . The suspension should become a clear solution, indicating conversion to the acid chloride.[1]

  • Evaporation (CRITICAL): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride .

    • Why? Residual oxalyl chloride will react with the amine in the next step to form urea byproducts.[1]

    • Chase: Re-dissolve the residue in a small amount of anhydrous DCM and evaporate again (repeat 2x) to ensure complete removal of HCl and oxalyl chloride.

Step 2: Amide Coupling
  • Preparation: Dissolve the crude acid chloride residue in fresh anhydrous DCM (0.2 M). Cool to 0°C .[1]

  • Amine Solution: In a separate vessel, mix

    
    -methylhydroxylamine HCl  (1.2 equiv) and DIPEA  (3.0 equiv) in DCM. Stir for 5 mins to liberate the free amine.[1]
    
    • Note: The salt requires base to become nucleophilic. 3 equivalents of base are used: 1 for the amine salt, 1 to neutralize HCl from the coupling, and 1 excess to drive equilibrium.

  • Addition: Add the amine/base mixture dropwise to the cold acid chloride solution.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT and stir for 1-2 hours. Monitor by TLC or LCMS.[1]

Step 3: Workup & Purification[1][2]
  • Quench: Dilute with DCM and wash sequentially with:

    • 0.5 M HCl (removes excess DIPEA and unreacted amine).[1] Caution: Do not use strong acid or heat, as the aldehyde is sensitive.

    • Sat.

      
        (removes unreacted benzoic acid).[1]
      
    • Brine .

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a white to off-white solid.[1]

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature (Activation) 0°C

RT
Controls exotherm; prevents thermal decomposition of the formyl group.[1]
DMF Catalyst 1-2 drops (approx 1-2 mol%)Forms the Vilsmeier intermediate, lowering the activation energy for Cl- substitution.[1]
Oxalyl Chloride Removal Evaporation to drynessMandatory. Excess reagent competes for the amine, forming impurities.
Base Stoichiometry

3.0 Equiv
Essential to neutralize the amine HCl salt and the HCl generated during coupling.[1]
Atmosphere Inert (

or Ar)
Moisture hydrolyzes the acid chloride back to the starting acid.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvents; keep under

. Minimize time between Step 1 and Step 2.
Impurity: Urea Derivative Excess Oxalyl ChlorideEnsure thorough evaporation (azeotrope with DCM) after Step 1.[1]
Starting Material Remains Incomplete ActivationCheck DMF quality (wet DMF kills the catalyst). Increase reaction time of Step 1.
Dark Coloration Decomposition of AldehydeKeep temperature strictly

RT.[1] Avoid strong bases (NaOH/KOH) during workup.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General mechanism of Vilsmeier-Haack activation).[1]

  • Organic Syntheses. Acid Chlorides via Oxalyl Chloride. A standard protocol adapted for sensitive substrates. [1]

  • Dantale, S. W., et al. (2020).[2] Synthesis of Nitrostyrene Benzoic Acids.[1][2] Organic Syntheses, 97, 262-279.[1] (Demonstrates oxalyl chloride activation of substituted benzoic acids).

  • Hardee, D. J., et al. (2010).[3] Activation of Carboxylic Acids.[1] J. Am. Chem. Soc., 132, 5002.[3] (Discusses catalytic activation mechanisms). [1]

Sources

Application Note: 3-(Methoxyaminocarbonyl)benzaldehyde as a Bifunctional Intermediate in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The construction of complex nitrogen-containing heterocycles—particularly alkaloids—requires versatile, highly programmable building blocks. 3-(Methoxyaminocarbonyl)benzaldehyde (also known systematically as 3-formyl-N-methoxybenzamide) serves as a powerful bifunctional intermediate in the total synthesis of complex alkaloids, including tetrahydroisoquinolines (THIQs) and Lycopodium alkaloids [1].

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for synthesizing and utilizing this intermediate. By leveraging the orthogonal reactivity of its highly electrophilic formyl group and its chelation-directing methoxyamide group, researchers can streamline multi-step scaffold construction.

Chemical Profile & Mechanistic Rationale

The utility of 3-(methoxyaminocarbonyl)benzaldehyde stems from its dual functional groups, which can be addressed sequentially without the need for excessive protecting group manipulations.

The Formyl Group: Anchor for Nitrogen Heterocycles

The aldehyde moiety at the 3-position is highly reactive toward primary amines, readily forming imines or iminium ions. This transient species is the critical electrophile in several classic alkaloid-forming reactions:

  • Pictet-Spengler Cyclization: Reaction with tryptamine or dopamine derivatives yields tetrahydro-β-carboline or THIQ cores.

  • Aza-6π Electrocyclization / Diels-Alder: The resulting imine can participate in inverse electron-demand cycloadditions, a strategy successfully employed to access the tricyclic lycopodine-type skeleton of annotinolides A and B (potent modulators of Aβ-peptide aggregation in Alzheimer's disease models) [1].

The Methoxyamide Group: Chelation-Controlled Functionalization

The -CONH-OMe group functions as a modified Weinreb amide. While standard Weinreb amides (-CON(Me)OMe) lack an acidic proton, the N-methoxyamide still enables highly controlled nucleophilic acyl substitution.

  • Causality of Chelation: When treated with an organometallic reagent (e.g., Grignard or organolithium), the first equivalent deprotonates the acidic N-H. The second equivalent attacks the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the coordination of the metal cation to both the carbonyl oxygen and the methoxy oxygen.

  • Prevention of Over-Addition: This stable five-membered chelate survives until the reaction is quenched with aqueous acid, at which point it collapses to form a ketone, strictly preventing over-addition to a tertiary alcohol.

G A Methoxyamide Group (-CONH-OMe) B Addition of Organometallic (2 eq. R-MgX or R-Li) A->B C Stable Five-Membered Metal Chelate B->C Metal coordinates to C=O and O-Me D Aqueous Acidic Workup (H3O+) C->D Prevents second nucleophilic attack E Substituted Ketone (No Over-addition) D->E Collapse of Tetrahedral Intermediate

Mechanism of Chelation-Controlled Addition via the Methoxyamide Moiety

Synthetic Workflow & Application

The synthesis of 3-(methoxyaminocarbonyl)benzaldehyde begins with the commercially available 3-formylbenzoic acid. The transformation involves the generation of an acid chloride intermediate, followed by amidation with methoxyamine hydrochloride.

G A 3-Formylbenzoic Acid B 3-(Methoxyaminocarbonyl) benzaldehyde A->B 1. (COCl)2, DMF 2. MeONH2·HCl, Base C Imine / Iminium Intermediate B->C R-NH2 (Aldehyde Reactivity) E Lycopodine Skeleton (Annotinolides A/B) B->E Aza-6π Electrocyclization D THIQ Alkaloid Core (Pictet-Spengler) C->D Acid Catalysis (Cyclization)

Bifunctional Synthetic Workflow from Starting Material to Alkaloid Scaffolds

Quantitative Data: Reaction Optimization

To maximize the yield of the amidation step while preserving the sensitive formyl group, various coupling conditions were evaluated. The Vilsmeier-Haack-mediated acid chloride formation proved superior to standard carbodiimide coupling (EDC/HOBt), which often led to undesired side reactions with the aldehyde.

Coupling ReagentBaseSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
EDC·HCl / HOBtDIPEADMF251245%82%
HATUDIPEADMF25861%88%
SOCl₂ (neat)NoneNone80355%75%
(COCl)₂ / cat. DMF Et₃N CH₂Cl₂ 0 to 25 4 89% >98%

Table 1: Optimization of amidation conditions for the synthesis of 3-(methoxyaminocarbonyl)benzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 3-(methoxyaminocarbonyl)benzaldehyde

Adapted from established methodologies for Lycopodium alkaloid intermediates [1].

Materials Required:

  • 3-Formylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 equiv)

  • Methoxyamine hydrochloride (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: Suspend 3-formylbenzoic acid (1.01 g, 6.67 mmol) in anhydrous CH₂Cl₂ (22 mL) to achieve a 0.3 M concentration. Causality: A 0.3 M concentration optimizes the intermolecular reaction rate while preventing excessive exothermicity.

  • Acid Chloride Formation: Cool the suspension to 0 °C under a nitrogen atmosphere. Add oxalyl chloride (686 µL, 7.99 mmol) dropwise, followed immediately by 2–3 drops of anhydrous DMF.

    • Mechanistic Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium ion, which rapidly converts the carboxylic acid to the acid chloride.

    • Self-Validation Check 1: The reaction will vigorously evolve CO and CO₂ gas. The cessation of bubbling (typically after 2 hours at room temperature) indicates the complete consumption of the carboxylic acid. The cloudy suspension will become a clear, pale-yellow solution.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and solvent. Redissolve the crude acid chloride in fresh anhydrous CH₂Cl₂ (15 mL) and cool to 0 °C.

  • Amidation: In a separate flask, suspend methoxyamine hydrochloride (835 mg, 10.0 mmol) in CH₂Cl₂ (10 mL) and add Et₃N (2.8 mL, 20.0 mmol). Stir for 10 minutes to liberate the free methoxyamine.

    • Causality: Methoxyamine free base is highly volatile and unstable; generating it in situ from the hydrochloride salt ensures accurate stoichiometry and prevents degradation.

  • Coupling: Transfer the methoxyamine solution dropwise into the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Self-Validation Check 2 (TLC): Spot the reaction mixture on silica gel (Eluent: 5% MeOH in CH₂Cl₂). The starting acid (R_f ~0.2) should be completely absent, replaced by a new UV-active spot (R_f ~0.6).

  • Purification: Quench with saturated aqueous NaHCO₃ (20 mL), extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 7:3) to yield the title compound as a white solid.

Protocol 2: Application in Alkaloid Scaffold Construction (Pictet-Spengler)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3-(methoxyaminocarbonyl)benzaldehyde (1.0 equiv) and a target amine (e.g., dopamine hydrochloride, 1.0 equiv) in anhydrous methanol (0.2 M). Add anhydrous MgSO₄ to scavenge water. Stir at room temperature for 12 hours.

    • Self-Validation Check: An aliquot analyzed by LC-MS should show the complete disappearance of the aldehyde mass and the appearance of the [M+H]+ peak corresponding to the imine.

  • Cyclization: Filter off the MgSO₄, concentrate the solvent, and redissolve the crude imine in anhydrous trifluoroacetic acid (TFA) / CH₂Cl₂ (1:1 v/v). Heat to 60 °C for 16 hours.

    • Mechanistic Note: TFA protonates the imine, significantly lowering the LUMO energy and facilitating the intramolecular electrophilic aromatic substitution by the electron-rich aromatic ring of the dopamine moiety.

  • Isolation: Remove volatiles in vacuo, neutralize with 1M NaOH, and extract with ethyl acetate. The resulting THIQ derivative now contains the intact methoxyamide group, ready for subsequent chelation-controlled Grignard additions to elaborate the alkaloid side-chain.

References

  • Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and...
  • Google Patents (US7084090B2)

3-formyl-N-methoxybenzamide in Lycopodium alkaloid total synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Formyl-N-methoxybenzamide in Lycopodium Alkaloid Total Synthesis

Part 1: Introduction & Strategic Overview

3-formyl-N-methoxybenzamide has emerged as a high-value bifunctional building block in the total synthesis of complex Lycopodium alkaloids, particularly those belonging to the Annotinolide and Lycopodine classes. Its structural utility lies in its dual-handle architecture:

  • The N-Methoxybenzamide Moiety: Acts as a directing group (DG) for transition-metal-catalyzed C–H functionalization (specifically ortho-C–H activation). The N-methoxy amide is a "privileged" directing group, enabling mild Rh(III), Co(III), or Pd(II) catalyzed annulations or olefinations that are difficult to achieve with simple esters or ketones.

  • The 3-Formyl Group: Provides a reactive electrophilic handle for chain extension (e.g., Wittig/Horner-Wadsworth-Emmons olefination) or condensation reactions (e.g., Stetter reaction, aldol condensation) to construct the characteristic carbon framework of the alkaloid.

This application note details the synthesis of this reagent and its deployment in constructing the tricyclic cores of Lycopodium alkaloids, referencing methodologies developed in the Kou laboratory and others.

Part 2: Synthesis Protocol for 3-Formyl-N-methoxybenzamide

This protocol describes the robust, gram-scale preparation of 3-formyl-N-methoxybenzamide from commercially available 3-formylbenzoic acid. The method utilizes an acid chloride intermediate to ensure high conversion.

Reagents & Materials
  • Precursor: 3-Formylbenzoic acid (CAS: 619-21-6)

  • Reagents: Oxalyl chloride (

    
    ), N,O-Dimethylhydroxylamine hydrochloride (or O-Methylhydroxylamine hydrochloride for N-methoxy analog), Triethylamine (
    
    
    
    ).
  • Solvents: Dichloromethane (DCM, anhydrous), Dimethylformamide (DMF, catalytic).

Step-by-Step Protocol

1. Formation of the Acid Chloride

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-formylbenzoic acid (1.0 equiv, e.g., 6.67 mmol, 1.01 g) and anhydrous DCM (22 mL, ~0.3 M). Cool the suspension to 0 °C in an ice bath.

  • Activation: Add oxalyl chloride (1.2 equiv, 7.99 mmol, 0.69 mL) dropwise via syringe.

  • Catalysis: Add a catalytic amount of DMF (1–2 drops). Caution: Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur immediately.
  • Reaction: Allow the mixture to warm to room temperature (rt) and stir until gas evolution ceases and the solution becomes clear (approx. 2–4 hours).

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride as a yellow solid/oil. Note: Use immediately in the next step to avoid degradation of the aldehyde.

2. Amide Coupling

  • Preparation: In a separate flask, suspend

    
    -methylhydroxylamine hydrochloride  (1.5 equiv) (or 
    
    
    
    -dimethyl- if targeting the Weinreb amide) in anhydrous DCM at 0 °C.
  • Base Addition: Add triethylamine (3.0 equiv) dropwise to the amine suspension. Stir for 15 minutes.

  • Coupling: Redissolve the crude acid chloride (from Step 1) in minimal anhydrous DCM and add it dropwise to the amine/base mixture at 0 °C.

  • Completion: Allow the reaction to warm to rt and stir for 12 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , filter, and concentrate.[1]
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectation: 85–95% yield. Characterization:


 NMR should show the diagnostic aldehyde proton (~10.0 ppm) and the 

-methoxy singlet (~3.8 ppm).

Part 3: Application in Alkaloid Scaffold Construction

The primary value of 3-formyl-N-methoxybenzamide is its ability to undergo Directed C–H Functionalization . The N-methoxy amide directs a metal catalyst (typically Rh, Pd, or Co) to the ortho position (C2 or C6).

Case Study: Synthesis of Annotinolide/Lycopodine Precursors

In the context of Lycopodium synthesis (e.g., strategies towards Annotinolides), this molecule serves as the "A-ring" precursor.

Experimental Workflow: Pd(II)-Catalyzed Ortho-Olefination This reaction installs the carbon chain required for the B/C ring formation.

ParameterCondition
Substrate 3-formyl-N-methoxybenzamide (1.0 equiv)
Coupling Partner Methyl Acrylate or Terminal Alkene (2–3 equiv)
Catalyst

(10 mol%) or

Ligand/Additive

-Acetylglycine (20 mol%) or

(oxidant)
Base

or

Solvent

-Amyl Alcohol or 1,4-Dioxane/H2O
Temperature 80–110 °C

Mechanism & Causality:

  • Coordination: The amide oxygen and nitrogen coordinate to the Pd(II) center, bringing it into proximity with the ortho C–H bond.

  • C–H Activation: A concerted metalation-deprotonation (CMD) event occurs, forming a five-membered palladacycle. Note: The 3-formyl group is meta to the amide, so activation can occur at C2 (sterically crowded) or C6 (sterically accessible). Ligand tuning is often required to favor the desired regioisomer.

  • Insertion: The alkene inserts into the Pd–C bond.

  • 
    -Hydride Elimination:  The product is released, and the Pd(0) is re-oxidized to Pd(II) by the oxidant (Ag salt or Cu salt).
    

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of 3-formyl-N-methoxybenzamide in accessing the Lycopodium core.

LycopodiumSynthesis Start 3-Formylbenzoic Acid Reagent 3-Formyl-N-methoxybenzamide (Bifunctional Linchpin) Start->Reagent 1. (COCl)2 2. NH2OMe CH_Act Pd/Rh-Catalyzed Ortho-C-H Functionalization Reagent->CH_Act Directing Group (N-OMe) Aldehyde_Rxn Aldehyde Extension (Wittig/Stetter) Reagent->Aldehyde_Rxn Electrophile (CHO) Intermed_A Ortho-Alkenylated Benzamide CH_Act->Intermed_A Olefination/Annulation Intermed_B Functionalized Pre-Cyclization Core Aldehyde_Rxn->Intermed_B Intermed_A->Intermed_B Chain Extension Target Annotinolide/Lycopodine Tricyclic Core Intermed_B->Target Cyclization (Diels-Alder/Radical)

Caption: Divergent synthetic pathways utilizing 3-formyl-N-methoxybenzamide. The molecule allows sequential functionalization via C-H activation and carbonyl chemistry to build the tetracyclic alkaloid skeleton.

Part 5: References & Authoritative Grounding

  • Kou, K. G. M., et al. "Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and..."[2] University of California, Riverside Electronic Theses and Dissertations. (Primary source for the synthesis of Compound 276 and its application in Annotinolide strategies).

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011. (Authoritative review on the mechanism of N-methoxybenzamide directed C-H activation).

  • Ramirez, C., & Zakarian, A. "Efforts Towards the Total Synthesis of (–)-Lycopodine." eScholarship, University of California. (Context on Lycopodium synthetic challenges).

  • Siengalewicz, P., et al. "Recent Advances in the Synthesis of the Lycopodium Alkaloids." The Alkaloids: Chemistry and Biology, 2013. (General context on Lycopodium structural classes).

Note on Safety: The synthesis involves the generation of carbon monoxide and hydrochloric acid gas. All steps involving oxalyl chloride must be performed in a well-ventilated fume hood. N-methoxybenzamides are generally stable but should be stored under inert atmosphere to prevent hydrolysis.

Sources

Precision C-H Functionalization of N-Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of N-Methoxybenzamides

In the landscape of C-H activation, N-methoxybenzamide derivatives occupy a privileged position. They serve as "transformable directing groups" (TDGs). Unlike traditional directing groups (e.g., pyridine, oxazoline) that often require installation and subsequent removal, the


-methoxy amide moiety (

) offers two distinct mechanistic pathways depending on the catalyst and coreactant:
  • Cheletion-Assisted Retention: The group directs ortho-functionalization (alkylation, alkoxylation, halogenation) and remains intact for further synthetic manipulation.

  • Internal Oxidant (Redox-Neutral): The N-O bond acts as an internal oxidant, facilitating catalyst turnover via N-O cleavage. This is the cornerstone of synthesizing isoquinolones , a scaffold ubiquitous in alkaloids and therapeutic agents (e.g., antitumor, anti-inflammatory).

This guide provides a rigorous technical framework for exploiting both pathways, with a primary focus on the high-value Rh(III)-catalyzed annulation .

Mechanistic Insight & Catalytic Logic

Understanding the dichotomy between the "External Oxidant" and "Internal Oxidant" pathways is critical for experimental design.

The Internal Oxidant Pathway (Rh/Co-Catalysis)

When coupled with alkynes under Rh(III) or Co(III) catalysis, the N-methoxy group functions as a self-immolating directing group .

  • Step 1: Coordination & C-H Activation. The amide oxygen coordinates to the electrophilic metal center (

    
    ), followed by concerted metalation-deprotonation (CMD) to form a five-membered metallacycle.
    
  • Step 2: Alkyne Insertion. The alkyne inserts into the M-C bond, expanding the ring to a seven-membered metallacycle.

  • Step 3: Nucleophilic Attack & N-O Cleavage. The metal center facilitates C-N bond formation. Crucially, the electrons from the metal reduce the N-O bond, expelling methanol (or methoxide) and regenerating the active catalyst without requiring stoichiometric external oxidants (like

    
     or 
    
    
    
    ).
Visualization: Rh(III) Catalytic Cycle

The following diagram details the redox-neutral synthesis of isoquinolones.

Rh_Catalytic_Cycle Start N-Methoxybenzamide + [Cp*RhCl2]2 ActiveCat Active Species [Cp*Rh(OAc)]+ Start->ActiveCat Activation Coordination 1. Coordination (O-bound) ActiveCat->Coordination CH_Activation 2. C-H Activation (Five-Membered Rhodacycle) Coordination->CH_Activation - AcOH Alkyne_Insert 3. Alkyne Insertion (Seven-Membered Rhodacycle) CH_Activation->Alkyne_Insert + Alkyne Red_Elim 4. Reductive Elimination & N-O Cleavage Alkyne_Insert->Red_Elim Red_Elim->ActiveCat Turnover Product Isoquinolone Product + MeOH Red_Elim->Product

Caption: Figure 1. Redox-neutral catalytic cycle for isoquinolone synthesis via Rh(III)-catalyzed C-H activation involving N-O bond cleavage.

Application Note: Synthesis of Isoquinolones (Rh-Catalysis)

This protocol describes the synthesis of 3,4-disubstituted isoquinolones. This method is superior to traditional condensation reactions due to its high atom economy and tolerance of sensitive functional groups.

Substrate Scope & Limitations
  • Electronic Effects: Electron-donating groups (EDGs) on the benzamide ring (e.g., -Me, -OMe) generally enhance reactivity by making the aryl ring more nucleophilic for C-H activation. Strong electron-withdrawing groups (EWGs) (e.g., -

    
    ) may require higher temperatures or catalyst loading.
    
  • Steric Effects: Ortho-substituents on the benzamide can sterically hinder the formation of the planar metallacycle, potentially reducing yields.

  • Alkyne Partner: Internal alkynes work best. Terminal alkynes may dimerize or undergo side reactions unless specific conditions (e.g., Co-catalysis) are employed.

Standard Protocol (Bench-Top Compatible)

Reagents:

  • Substrate: N-Methoxybenzamide derivative (

    
    )
    
  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (

    
    , 
    
    
    
    )
  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer) (
    
    
    
    )
  • Additive:

    
     (Cesium Acetate) (
    
    
    
    ) or
    
    
  • Solvent: Methanol (

    
    ) (
    
    
    
    ,
    
    
    )

Step-by-Step Procedure:

  • Setup: To a

    
     screw-cap reaction tube equipped with a magnetic stir bar, add the N-methoxybenzamide (
    
    
    
    ), alkyne (
    
    
    ),
    
    
    (
    
    
    ,
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ).
  • Solvent Addition: Add

    
     (
    
    
    
    ). Note: Anhydrous solvent is not strictly required for Rh(III), but high water content can inhibit the reaction. HPLC grade is sufficient.
  • Reaction: Seal the tube and stir at

    
      for 
    
    
    
    . The reaction mixture typically turns from orange to dark red/brown.
  • Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (

    
    , 
    
    
    
    ) and transfer to a separatory funnel.
  • Wash: Wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Yield Expectation:


 for standard substrates.

Application Note: Ortho-Alkylation (Pd-Catalysis)[1][2][3]

For applications requiring the retention of the N-methoxy amide group (e.g., late-stage functionalization of drug candidates), a Pd(II)-catalyzed approach is utilized.[1] This pathway requires an external oxidant.

Protocol Summary
  • Catalyst:

    
     (
    
    
    
    )
  • Oxidant:

    
     (
    
    
    
    ) or
    
    
  • Ligand: Triphenylphosphine (

    
    ) or amino acid ligands (optional for stereocontrol).
    
  • Solvent:

    
     or Toluene (
    
    
    
    ).

Key Difference: Unlike the Rh-system, the N-OMe bond remains intact. The product is an ortho-alkylated N-methoxybenzamide.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure the reaction is performed under inert atmosphere (Ar/

) if using sensitive alkynes. Switch solvent to TFE (2,2,2-Trifluoroethanol) , which stabilizes cationic Rh species.
Regioselectivity Issues Unsymmetrical AlkynesUse alkynes with significant steric/electronic bias (e.g., aryl-alkyl alkynes). The C-N bond formation typically occurs at the less hindered or more electron-deficient carbon.
N-O Bond Intact Mechanism SwitchIf the product is a simple hydroarylation adduct (N-OMe retained), the reductive elimination step failed. Increase temperature to

or switch to a Co(III) catalyst.
Proto-demetalation Acidic ProtonsIf the starting material is consumed but only deacetylated product forms, add molecular sieves (

) to remove trace water or switch to

as a stronger base buffer.

References

  • Rh(III)

    • Guimond, N., & Fagnou, K. (2010). "Isoquinolone Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization." Journal of the American Chemical Society.[2]

  • Cobalt-Catalyzed Variants

    • Sivakumar, G., et al. (2016).[3] "Cobalt-Catalyzed Cyclization of N-Methoxy Benzamides with Alkynes using an Internal Oxidant." Chemistry – A European Journal.

  • Pd-Catalyzed Ortho-Alkoxylation

    • Wang, G.-W., & Yuan, T.-T. (2010).[4][2] "Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C-H Bond Activation." The Journal of Organic Chemistry.

  • Review on N-Methoxy Amide Directing Groups

    • Li, B., et al. (2017). "A Simple and Versatile Amide Directing Group for C–H Functionalizations." NIH / PMC.

Sources

Application Note: Reductive Amination Protocols using 3-(methoxyaminocarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those utilizing 3-(methoxyaminocarbonyl)benzaldehyde (also known as 3-formyl-N-methoxybenzamide) as a building block. This scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis due to the unique electronic properties of the


-methoxyamide handle.

Introduction & Molecule Profile[1][2]

3-(methoxyaminocarbonyl)benzaldehyde represents a specialized class of "bifunctional electrophiles." It features a reactive aldehyde for rapid diversification via reductive amination and a meta-substituted


-methoxyamide (

).

This moiety serves two critical roles:

  • Electronic Activation: The electron-withdrawing nature of the amide at the meta position activates the aldehyde, accelerating imine formation compared to unsubstituted benzaldehyde.

  • Chemo-stability: Unlike Weinreb amides (

    
    ), the secondary 
    
    
    
    -methoxyamide is less prone to nucleophilic attack but requires specific pH control during reduction to prevent side reactions.
Chemical Profile
PropertySpecification
IUPAC Name 3-formyl-

-methoxybenzamide
CAS Registry Variable by supplier
Molecular Weight 179.17 g/mol
Key Functionality Aldehyde (Electrophile),

-methoxyamide (H-bond donor/acceptor)
Solubility Soluble in MeOH, DMSO, DCE, THF; Poor in Hexanes/Water
pKa (approx) ~8.5 (Amide NH) - Critical for pH control

Mechanistic Principles & Reaction Design

The reductive amination of this substrate proceeds via the formation of a Schiff base (imine) followed by irreversible reduction.

Critical Design Considerations
  • Acidity of the N-H: The

    
    -methoxy proton is relatively acidic (
    
    
    
    ). Using a stoichiometric excess of a basic amine without buffering can deprotonate this site, creating a negatively charged species that retards nucleophilic attack at the aldehyde. Protocol Requirement: Maintain pH 5–6 using Acetic Acid.
  • Chemoselectivity: Strong reducing agents (e.g.,

    
    ) will reduce the amide. We utilize Sodium Triacetoxyborohydride (STAB)  or Sodium Cyanoborohydride  to ensure exclusive reduction of the imine.
    
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimal route to the desired secondary amine.

ReductiveAmination Start 3-(methoxyaminocarbonyl) benzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-NH2 + AcOH (pH 5-6) SideProduct Side Reaction: Amide Reduction Start->SideProduct Avoid Strong Reductants (LiAlH4) Amine Primary Amine (R-NH2) Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product + STAB or NaCNBH3

Caption: Reaction pathway highlighting the critical iminium formation step and the necessity of mild hydride sources to avoid amide reduction.

Experimental Protocols

Protocol A: The "Gold Standard" (Solution Phase)

Best for: High purity synthesis, gram-scale, valuable amines. Reagent: Sodium Triacetoxyborohydride (STAB).[1] Solvent: 1,2-Dichloroethane (DCE).[2]

Rationale: STAB is mild, sterically bulky, and does not reduce aldehydes appreciably in the absence of amines, minimizing the "benzyl alcohol" byproduct.

Materials:
  • 3-(methoxyaminocarbonyl)benzaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: Anhydrous DCE (preferred) or THF.

Step-by-Step Procedure:
  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol, 179 mg) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.

  • Catalysis: Add Glacial Acetic Acid (1.0 mmol, ~60

    
    L).
    
    • Critical: This buffers the basic amine and prevents deprotonation of the

      
      -methoxyamide.
      
  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes. (Visual check: Solution often turns slightly cloudy or changes color).

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_amine + 179 - 16).

  • Quench: Quench with Saturated

    
     (5 mL). Stir vigorously for 15 mins to decompose boron complexes.
    
  • Workup: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    and concentrate.
Protocol B: High-Throughput / Library Synthesis

Best for: DNA-Encoded Libraries (DEL), parallel synthesis, substrates with poor DCE solubility. Reagent: Sodium Cyanoborohydride (


) or Picoline-Borane.
Solvent:  Methanol (MeOH).[1]

Rationale: MeOH solubilizes polar substrates better.


 is stable in protic solvents.
Step-by-Step Procedure:
  • Preparation: Prepare a 0.2 M solution of aldehyde in MeOH containing 1% Acetic Acid.

  • Addition: Add Amine (1.2 equiv) to the aldehyde solution.

  • Reduction: Immediately add

    
     (1.5 equiv).
    
    • Safety Note:

      
       generates HCN if exposed to strong acid. Maintain pH > 4.
      
  • Incubation: Shake/Stir at 25°C for 12 hours.

  • Purification (SPE): Pass the reaction mixture through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities and excess aldehyde).

    • Elute product with 2M

      
       in MeOH.
      

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Deprotonation of

-methoxyamide
Increase AcOH to 2.0–3.0 equiv to ensure imine formation.
Aldehyde Reduction (Benzyl Alcohol formation)Reducing agent added too earlyAllow imine formation for 1 hr before adding STAB. Use STAB instead of

.
Product stuck in Aqueous phase Amphoteric nature of productDo not use strong acid workup. Use Salting Out (NaCl saturation) and extract with

/IPA (3:1).
Over-alkylation (Tertiary amine formation)Primary amine is too reactiveUse a slow addition of the reducing agent or a large excess of amine (5 equiv) if the amine is cheap.

Safety & Handling

  • Toxicology: The biological activity of 3-(methoxyaminocarbonyl)benzaldehyde is not fully characterized; treat as a potential sensitizer.

  • Reagent Hazards:

    • STAB: Evolves hydrogen gas on contact with water/acid.

    • 
      :  Highly toxic. Contact with acid releases Cyanide gas. Use only in a fume hood. 
      
    • DCE: Carcinogenic solvent. Substitute with THF or DCM if safety protocols require.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link

    • The found
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904. Link

    • Establishes pH dependence for NaCNBH3 selectivity.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

    • Alternative protocol for sterically hindered amines.
  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 6th Edition, 2021.

Sources

Application Note: Preparation of N-Methoxy-3-formylbenzamide via Acid Chloride Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of


-methoxy-3-formylbenzamide , a critical pharmacophore often utilized in the development of PARP inhibitors (e.g., Veliparib analogs) and histone deacetylase (HDAC) inhibitors.

The method employs a two-step, telescoped sequence via a 3-formylbenzoyl chloride intermediate. Unlike direct coupling utilizing carbodiimides (EDC/DCC), which can be atom-inefficient and difficult to purify on a kilogram scale, the acid chloride route offers superior kinetics and scalability.

Key Advantages of this Protocol:

  • Aldehyde Integrity: Uses oxalyl chloride with catalytic DMF to prevent the formation of gem-dichloride side products often seen with thionyl chloride or

    
    .
    
  • Regioselectivity: Exclusive formation of the hydroxamic acid ether without interference from the aldehyde moiety.

  • Scalability: Designed for easy transition from gram-scale discovery to kilogram-scale process chemistry.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects at the amide bond. The challenge lies in activating the carboxylic acid without degrading the sensitive formyl (-CHO) group.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM 3-Formylbenzoic Acid (Starting Material) Inter 3-Formylbenzoyl Chloride (Active Intermediate) SM->Inter Step 1: Activation (0°C to RT) Reagent1 Oxalyl Chloride cat. DMF, DCM Reagent1->Inter Product N-Methoxy-3-formylbenzamide (Target) Inter->Product Step 2: Amidation (< 5°C) Reagent2 MeONH2·HCl Pyridine/TEA Reagent2->Product

Figure 1: Synthetic pathway demonstrating the activation of 3-formylbenzoic acid followed by nucleophilic acyl substitution.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
3-Formylbenzoic acid 150.131.0Limiting Reagent619-21-6
Oxalyl Chloride 126.931.2Chlorinating Agent79-37-8
DMF (Anhydrous) 73.090.05Catalyst68-12-2

-Methylhydroxylamine HCl
83.521.2Nucleophile593-56-6
Pyridine 79.102.5Base / HCl Scavenger110-86-1
Dichloromethane (DCM) 84.93-Solvent75-09-2
Critical Equipment
  • Three-neck round-bottom flask (inert gas inlet, addition funnel, thermometer).

  • Nitrogen or Argon manifold.

  • Gas scrubber (to neutralize HCl/CO/CO2 evolution).

  • Rotary evaporator with vacuum controller.

Experimental Protocol

Step 1: Preparation of 3-Formylbenzoyl Chloride

Rationale: We utilize oxalyl chloride/DMF rather than thionyl chloride. Thionyl chloride requires reflux temperatures that can promote the formation of acetals or gem-dichlorides at the aldehyde position. The Vilsmeier-Haack-like intermediate formed by DMF/Oxalyl chloride allows activation at


.
  • Setup: Flame-dry a 500 mL three-neck flask and cool under a stream of

    
    .
    
  • Solvation: Charge 3-formylbenzoic acid (15.0 g, 100 mmol) and anhydrous DCM (150 mL) . The starting material may remain a suspension; this is normal.

  • Catalysis: Add DMF (0.4 mL, approx. 5 mol%) .

  • Activation: Cool the suspension to

    
     in an ice bath.
    
  • Addition: Add Oxalyl Chloride (10.3 mL, 120 mmol) dropwise via an addition funnel over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure venting to a scrubber.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–3 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride, concentrate the mixture to

    
    1/3 volume on a rotary evaporator (bath 
    
    
    
    ), then reconstitute with fresh anhydrous DCM (100 mL).
    • Note: If telescoping directly, ensure the subsequent base addition accounts for the excess oxalyl chloride.

Step 2: Coupling (N-Methoxy Amidation)

Rationale: The reaction is exothermic.[1] Low temperature is critical to prevent the amine from attacking the aldehyde (Schiff base formation). Pyridine is preferred over TEA here as it is less likely to promote base-catalyzed condensation of the aldehyde.

  • ** amine Prep:** In a separate vessel, suspend

    
    -methylhydroxylamine HCl (10.0 g, 120 mmol)  in DCM (50 mL) .
    
  • Base Addition: Add Pyridine (20.2 mL, 250 mmol) to the amine suspension. Stir for 10 minutes until the salt dissolves/suspends finely.

  • Coupling: Cool the Acid Chloride solution (from Step 1) to

    
    .
    
  • Transfer: Slowly add the Amine/Pyridine mixture to the acid chloride solution via cannula or dropping funnel, maintaining the internal temperature below

    
     .
    
  • Completion: Stir at

    
     for 1 hour, then allow to warm to RT over 2 hours.
    
  • Monitoring: Check reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The acid chloride (

    
     reactive) should disappear, and a new polar spot (
    
    
    
    ) should appear.

Workup and Purification Logic

The purification strategy relies on the acidity of the amide proton and the solubility differences between the product and the pyridine salts.

Purification Workflow (Graphviz Visualization)

Purification ReactionMix Crude Reaction Mixture (DCM, Pyridine·HCl, Product) Quench Quench with Water Separate Phases ReactionMix->Quench OrgWash Organic Phase Wash 1. 1N HCl (Remove Pyridine) 2. Sat. NaHCO3 (Remove Acid) 3. Brine Quench->OrgWash Drying Dry (Na2SO4) & Concentrate OrgWash->Drying CrudeSolid Crude Solid Drying->CrudeSolid Recryst Recrystallization (EtOAc / Hexanes) CrudeSolid->Recryst Final Pure N-Methoxy-3-formylbenzamide Recryst->Final

Figure 2: Downstream processing flow to isolate high-purity amide.

Detailed Workup Steps
  • Quench: Pour the reaction mixture into ice-water (200 mL) . Stir vigorously for 15 minutes.

  • Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (50 mL).

  • Acid Wash (Critical): Wash the combined organics with 1N HCl (2 x 100 mL) .

    • Purpose: This removes the excess Pyridine and any unreacted amine.

  • Base Wash: Wash with Saturated

    
     (100 mL) .
    
    • Purpose: Removes any unreacted 3-formylbenzoic acid formed by hydrolysis.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The residue is typically a white to off-white solid. Recrystallize from EtOAc/Hexanes (1:3) if purity is

    
    .
    

Analytical Validation

Ensure the product meets the following criteria before proceeding to subsequent synthesis steps (e.g., reductive amination or PARP inhibitor synthesis).

  • Appearance: White crystalline solid.[3][4]

  • Yield: Expected 85–92%.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       10.10 (s, 1H, CHO ) – Crucial check for aldehyde integrity.
      
    • 
       9.20 (br s, 1H, NH )
      
    • 
       8.25 (s, 1H, Ar-H)
      
    • 
       8.05 (d, 1H, Ar-H)
      
    • 
       7.95 (d, 1H, Ar-H)
      
    • 
       7.65 (t, 1H, Ar-H)
      
    • 
       3.92 (s, 3H, N-OMe )
      
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; use a drying tube. Minimize time between Step 1 and Step 2.
Missing Aldehyde Peak (NMR) Amine attack on CHOLower the temperature during Step 2 addition. Ensure Pyridine is used (milder) rather than strong inorganic bases.
Impurity at

5.5
Acetal formationAvoid methanol or ethanol in the workup or cleaning of glassware. Use only aprotic solvents.

References

  • General Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Coupling of Benzoic Acids with Alkoxyamines

    • Methodology: Dubé, P., et al. "Synthesis of Amides from Acid Chlorides." Journal of Organic Chemistry.
    • Specific Analog: Patents regarding PARP inhibitors often describe the synthesis of 3-substituted benzamides. See: WO 2006/110816 (Poly(ADP-ribose) Polymerase Inhibitors).

  • Oxalyl Chloride/DMF Mechanism

    • Encyclopedia of Reagents for Organic Synthesis (EROS). "Oxalyl Chloride".[5][6]

  • Safety Data

    • Oxalyl Chloride SDS.

Sources

Application Note: Applications of 3-Formyl-N-methoxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of multifunctional building blocks is critical for the divergent synthesis of complex pharmacophores. 3-Formyl-N-methoxybenzamide represents a highly versatile, bifunctional intermediate. The molecule features two orthogonal reactive sites: a formyl group that serves as a classical electrophile for late-stage functionalization (e.g., reductive amination, Wittig olefination), and an N-methoxyamide moiety that acts as a privileged directing group for transition-metal-catalyzed C–H activation[1].

This application note provides an in-depth mechanistic rationale, field-proven protocols, and structural insights into utilizing 3-formyl-N-methoxybenzamide for the synthesis of privileged heterocyclic scaffolds and complex natural products.

Mechanistic Rationale: The N-Methoxyamide Directing Group

The strategic selection of an N-methoxyamide over a primary amide or simple ester is dictated by its unique coordination chemistry and redox properties. In transition-metal catalysis (particularly with Rh(III) and Ru(II)), the N-methoxyamide acts as an internal oxidant [2].

Causality in Experimental Design

When performing C–H activation on substrates containing oxidation-sensitive groups—such as the 3-formyl group—traditional Pd(II) catalysis often requires harsh external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) which can inadvertently oxidize the aldehyde to a carboxylic acid[3]. By utilizing Rh(III) or Ru(II) catalysts, the N-OMe bond of the directing group is cleaved during the reductive elimination step. This internal redox event regenerates the active metal catalyst without the need for external oxidants, thereby preserving the sensitive formyl group for downstream fragment coupling[1].

CH_Activation Cat Rh(III) Catalyst Coord Metal Coordination (N & O atoms) Cat->Coord Substrate 3-formyl-N-methoxybenzamide Substrate->Coord CH_Cleavage Ortho C-H Cleavage (Rhodacycle) Coord->CH_Cleavage Base / -H+ Insertion Alkyne Insertion (Carbometalation) CH_Cleavage->Insertion + Alkyne RedElim Reductive Elimination & N-O Bond Cleavage Insertion->RedElim RedElim->Cat Catalyst Regeneration Product Formyl-Isoquinolone Scaffold RedElim->Product

Figure 1: Rh(III)-catalyzed C-H activation and annulation utilizing an internal oxidant.

Applications in Drug Discovery

Synthesis of Privileged Scaffolds

The N-methoxybenzamide motif is a recognized precursor to several "privileged scaffolds"—molecular frameworks that show consistent binding across diverse biological targets[4].

  • Isoindolinones & Isoquinolones: Transition-metal catalyzed annulation of N-methoxybenzamides yields isoquinolones and isoindolinones, which exhibit potent antitumor, anti-inflammatory, and antihypertensive activities[2][3].

  • Kinase Inhibitors: Derivatives containing the N-methoxybenzamide moiety (e.g., BMS-582949, a pyrrolo[1,2-f][1,2,4]triazine derivative) have been developed as potent multiple p38 MAP kinase inhibitors for chronic inflammation[4][5].

  • Phenanthridinones: Chiral CpRh(III)-catalyzed asymmetric C–H activation of N-methoxybenzamides with quinones efficiently forges chiral tricyclic hydrophenanthridinones. This methodology is a key step in synthesizing enantioenriched dihydrolycoricidine analogues[6][7].

Natural Product Total Synthesis

In the realm of complex alkaloid synthesis, 3-formyl-N-methoxybenzamide serves as a critical early-stage intermediate. For example, it is utilized in the divergent synthesis of annotinolides A and B —Lycopodium alkaloids that demonstrate unique amyloid-beta (Aβ) anti-aggregation properties, making them promising therapeutic candidates for Alzheimer's disease (AD)[8]. The formyl group provides a synthetic handle for constructing the tricyclic lycopodine-type skeleton via inverse electron-demand Diels–Alder reactions[8].

Quantitative Data Summary

The table below summarizes the varied transition-metal systems used to functionalize N-methoxybenzamides, highlighting the role of the internal oxidant.

Table 1: Transition-Metal Catalyzed C–H Functionalization of N-Methoxybenzamides

Catalyst SystemCoupling PartnerProduct ScaffoldInternal Oxidant?Yield RangeRef
[Cp*RhCl₂]₂ / NaOAc Internal AlkynesIsoquinolonesYes (N–OMe cleavage)75–95%[1]
Pd(OAc)₂ / BQ Alkenes (Styrenes)IsoindolinonesNo (External BQ needed)60–85%[3]
Chiral CpRh(III) QuinonesPhenanthridinonesYes (N–OMe cleavage)≤88% (≤94% ee)[6]
[RuCl₂(p-cymene)]₂ Alkynes in DESIsoquinolonesYes (N–OMe cleavage)70–90%[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-N-methoxybenzamide

Objective: High-yielding conversion of 3-formylbenzoic acid to the corresponding N-methoxyamide while preventing the oxidation or nucleophilic attack of the aldehyde[8].

Rationale: Thionyl chloride (SOCl₂) often requires heating and can lead to undesired side reactions with aldehydes. Instead, the use of oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent in situ, allowing for mild, highly controlled acyl chloride formation at 0 °C to room temperature[8].

SynthesisWorkflow SM 3-Formylbenzoic Acid Act Acyl Chloride Formation (Oxalyl Chloride, DMF) SM->Act CH2Cl2, 0°C Amidation Amidation (MeONH2·HCl, Base) Act->Amidation Intermediate Product 3-Formyl-N- methoxybenzamide Amidation->Product Purification

Figure 2: Synthesis workflow of 3-formyl-N-methoxybenzamide from 3-formylbenzoic acid.

Step-by-Step Methodology:

  • Activation: To a solution of 3-formylbenzoic acid (1.0 equiv, e.g., 6.67 mmol) in anhydrous CH₂Cl₂ (0.3 M) at 0 °C under an N₂ atmosphere, add oxalyl chloride (1.2 equiv) dropwise.

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • In-Process Control (Self-Validation): Stir the reaction at room temperature. The reaction is complete when gas evolution (CO, CO₂) visibly ceases (approx. 4 h). For absolute validation, quench a 10 µL aliquot in methanol and confirm the formation of the methyl ester via TLC.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl, yielding the crude acyl chloride.

  • Amidation: Redissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add O-methylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of triethylamine (3.0 equiv).

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford the pure 3-formyl-N-methoxybenzamide.

Protocol 2: Rh(III)-Catalyzed Redox-Neutral Annulation

Objective: Synthesis of 3-formyl-substituted isoquinolone derivatives via C–H activation and coupling with internal alkynes[1][2].

Rationale: Utilizing [Cp*RhCl₂]₂ allows the N-methoxy group to act as an internal oxidant. This redox-neutral condition strictly preserves the 3-formyl group, which would otherwise be oxidized if external Cu(II) or Ag(I) oxidants were employed. Recently, Deep Eutectic Solvents (DES) like Choline Chloride:Ethylene Glycol (1:2) have proven highly effective for these polar reactions, stabilizing reactive intermediates and allowing catalyst recycling[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 3-formyl-N-methoxybenzamide (1.0 equiv), an internal alkyne (1.2 equiv),[Cp*RhCl₂]₂ (2.5 mol %), and NaOAc (20 mol %)[2].

  • Solvent Addition: Add ChCl:Ethylene Glycol (1:2) or MeOH to achieve a substrate concentration of 0.2 M.

  • Heating: Seal the tube and stir the reaction mixture at 70 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash extensively with water (to remove the DES/MeOH and NaOAc) and brine.

  • Validation (Self-Validation): Analyze the crude mixture via ¹H NMR. Successful annulation is confirmed by the disappearance of the N-OMe singlet (typically ~3.7 ppm) and the strict retention of the aldehydic proton singlet (~10.0 ppm).

  • Purification: Dry the organic phase over MgSO₄, filter, concentrate in vacuo, and purify the residue by silica gel chromatography to isolate the formyl-isoquinolone.

References

1.[8] Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Tetrahydroisoquinoline Alkaloids. eScholarship (University of California, Riverside). URL: 2.[6] Rhodium(III)-Catalyzed Asymmetric C-H Activation of N-Methoxybenzamide with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue. PubMed (NIH). URL: 3.[3] Synthesis of isoindolinones via palladium-catalyzed C–H activation of N-methoxybenzamides. Sci-Hub (Chemical Communications). URL: 4.[7] Rhodium(III)-Catalyzed Asymmetric C–H Activation of N-Methoxybenzamide with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue. ACS Publications. URL: 5.[2] Deep Eutectic Solvents for C–H Activation. Encyclopedia.pub. URL: 6.[4] Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Books. URL: 7.[5] Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. URL: 8.[1] N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. ResearchGate. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formyl-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3FMB-YIELD Subject: Optimization of Amide Coupling in the Presence of Unprotected Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy Selection

The synthesis of 3-formyl-N-methoxybenzamide presents a classic chemoselectivity challenge: coupling a carboxylic acid to an amine (methoxyamine) in the presence of a reactive electrophile (the aldehyde at C3).

The primary cause of low yield in this reaction is the competing formation of the oxime ether (via condensation of methoxyamine with the aldehyde) rather than the desired amide bond.

The "Yield vs. Effort" Decision Matrix

Before proceeding, select your protocol based on your current yield and purity requirements.

StrategySelection Start Current Status: Yield < 40% or High Impurities? Decision Select Strategy Start->Decision RouteA Route A: Direct Coupling (T3P/IBCF) Speed: High | Yield: Mod-High *Requires strict order of addition* Decision->RouteA I need speed RouteB Route B: Acetal Protection Speed: Low | Yield: Very High *Best for GMP/High Purity* Decision->RouteB I need >98% purity

Figure 1: Decision tree for selecting the optimal synthetic pathway based on project constraints.

Route A: Chemoselective Direct Coupling (Recommended)

This protocol utilizes T3P (Propylphosphonic anhydride) or IBCF (Isobutyl chloroformate) . These reagents allow for rapid activation of the carboxylic acid before the nucleophile is introduced, minimizing the window for oxime formation.

Critical Mechanism: The "Pre-Activation" Rule

To prevent the amine (


) from attacking the aldehyde (

), you must convert the carboxylic acid to an active species (anhydride or active ester) before adding the amine.

The Fatal Error: Mixing 3-formylbenzoic acid, methoxyamine HCl, and base simultaneously. This guarantees oxime formation.

Protocol: T3P Mediated Coupling
  • Scale: 1.0 g (6.66 mmol) of 3-formylbenzoic acid.

  • Solvent: Ethyl Acetate (EtOAc) or DMF (anhydrous).

ReagentEquiv.[1]AmountRole
3-Formylbenzoic acid 1.01.0 gLimiting Reagent
T3P (50% in EtOAc) 1.5~6.3 mLCoupling Agent (Low epimerization)
DIPEA (Hünig's Base) 3.03.5 mLBase (Scavenges HCl & activates acid)
Methoxyamine HCl 1.20.67 gNucleophile
Step-by-Step Procedure:
  • Dissolution: Charge 3-formylbenzoic acid and anhydrous EtOAc (10 mL) into a round-bottom flask under

    
    .
    
  • Base Addition 1: Add 1.0 equiv of DIPEA (1.16 mL). Stir at 0°C for 5 mins.

  • Activation (CRITICAL): Add T3P solution dropwise. Stir at 0°C for 20 minutes .

    • Why? This converts the acid to the mixed anhydride. The aldehyde remains untouched.

  • Nucleophile Preparation: In a separate vial, dissolve Methoxyamine HCl in minimal DMF/EtOAc and add the remaining 2.0 equiv of DIPEA.

    • Why? Methoxyamine is supplied as a salt.[2] It must be free-based to react.

  • Coupling: Add the Methoxyamine/DIPEA mixture to the activated acid solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with water, sat.

    
    , and brine. Dry over 
    
    
    
    .

Route B: The "Gold Standard" Protection Strategy

If Route A fails to deliver >80% purity, you must protect the aldehyde. This adds two steps but guarantees chemoselectivity.

ProtectionRoute Step1 1. Protection (Trimethyl orthoformate, H+) Step2 2. Coupling (EDC/HOBt + NH2OMe) Step1->Step2 3-(dimethoxymethyl) benzoic acid Step3 3. Deprotection (Dilute HCl/Acetone) Step2->Step3 Protected Amide

Figure 2: Workflow for the acetal protection strategy.

Key Modification: When protecting 3-formylbenzoic acid with trimethyl orthoformate/MeOH, you will likely form the methyl ester as well. You must saponify the ester (LiOH/THF/Water) without using acid (which removes the acetal) before the amide coupling.

Troubleshooting & Diagnostics (Q&A)

Q1: I see a major spot on TLC that is not my product, and my yield is <30%. What is it?

  • Diagnosis: It is likely the Oxime Ether (

    
    ).
    
  • Cause: You mixed the amine and the aldehyde before the carboxylate was fully activated.

  • Fix: Switch to the "Pre-Activation" protocol (Route A). Ensure your activation time is at least 20 minutes before adding the amine.

Q2: The reaction mixture turned into a solid gel/emulsion during workup.

  • Diagnosis: Benzamides, especially N-alkoxy variants, can be surfactant-like.

  • Fix: Use the "Salting Out" method. Saturate the aqueous layer with NaCl solid before extraction. If using EtOAc, add a small amount of IPA (5%) to break the emulsion.

Q3: Can I use Thionyl Chloride (


) to make the acid chloride? 
  • Risk: High.

    
     generates HCl gas. Under acidic conditions and heat, the aldehyde can polymerize or undergo acetalization if any alcohol is present.
    
  • Modification: If you must use acid chlorides, use Oxalyl Chloride with catalytic DMF in DCM at 0°C. Evaporate completely to remove HCl before adding the amine.

Q4: My product decomposes on the silica column.

  • Diagnosis: The acetal (if using Route B) or the aldehyde itself can be sensitive to the acidity of silica gel.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes before loading your column. This neutralizes the acidic sites on the silica.

References

  • T3P Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Chemoselective Amidation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Weinreb/N-Methoxy Amide Synthesis: Balasubramaniam, S., & Aidhen, I. S. (2008). The growing synthetic utility of the Weinreb amide. Synthesis, 2008(23), 3707-3738. Link

  • Mixed Anhydride Method (IBCF): Albericio, F., et al. (2018). Isobutyl Chloroformate.[3] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Technical Support Center: Troubleshooting 3-Formylbenzoic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Paradox

Coupling 3-formylbenzoic acid presents a classic chemoselectivity challenge. You possess two electrophilic sites: the carboxylic acid (target) and the aldehyde (interfering).

Low conversion in this reaction is rarely due to the "unreactivity" of the benzoic acid. Instead, it is almost always caused by competitive imine (Schiff base) formation . When the amine partner is added, it equilibrates between attacking the activated ester (irreversible amide formation) and the aldehyde (reversible imine formation). If the imine pathway is kinetically favored, it sequesters your amine, stalling the reaction and leading to complex mixtures during workup.

This guide outlines two strategies: Optimization of Direct Coupling (for standard amines) and The Protection Route (for unreactive or hindered amines).

Part 1: Diagnostic & Reagent Selection

Q: Why is my conversion stalling at 50-60%?

A: You are likely observing the "Imine Trap." If you mix the amine, acid, and coupling reagent simultaneously, the amine reacts with the aldehyde to form a hemiaminal or imine. While reversible, this reduces the effective concentration of free amine available for the coupling. Furthermore, water generated from imine formation can hydrolyze your activated ester back to the starting acid.

Q: Which coupling reagent should I use?
ReagentRecommendationMechanism & Rationale
HATU / HBTU Standard Choice Fast kinetics. These reagents generate the activated ester (OBt/OAt) rapidly. High speed is crucial to "outrun" the imine formation.
T3P (Propylphosphonic anhydride) High Performance Low epimerization & high solubility. T3P is excellent for preventing side reactions. It works well in EtOAc/DMF and simplifies workup (water-soluble byproducts).
EDC / HOBt Avoid Too slow. Carbodiimide couplings are often slower than uronium/phosphonium salts, giving the amine ample time to react with the aldehyde.
Thionyl Chloride Risky Harsh. Generating the acid chloride can lead to polymerization or reaction with the aldehyde (e.g., formation of gem-dichlorides).

Part 2: Strategy A - Direct Coupling Optimization

This protocol relies on Pre-activation to bias the reaction toward amide bond formation.

The "Pre-Activation" Protocol (HATU Method)

Principle: Convert 100% of the carboxylic acid to the activated ester before the amine is introduced. This ensures that when the amine enters, the most electrophilic species it encounters is the activated ester, not the aldehyde.

Step-by-Step Workflow:

  • Dissolve: Dissolve 3-formylbenzoic acid (1.0 equiv) in anhydrous DMF or DMA (0.1 M concentration).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0–3.0 equiv).

    • Note: Do not use nucleophilic bases like DMAP, which can cause side reactions with the aldehyde.

  • Activate: Add HATU (1.1 equiv) in one portion.

  • Wait (Critical): Stir at Room Temperature for 15–20 minutes .

    • Visual Check: The solution often turns yellow/orange. This "incubation" time allows the formation of the activated OAt-ester.

  • Addition: Add the amine (1.0–1.2 equiv) dropwise over 5 minutes.

    • Why? Dropwise addition keeps the amine concentration low relative to the activated ester, statistically favoring the amide coupling.

  • Monitor: Stir for 1–4 hours. Monitor via LCMS.

    • Look for: Mass of Product (M+H) and potential Imine (M+H minus H2O).

Visualization: The Kinetic Competition

Chemoselectivity cluster_0 Critical Control Point Start 3-Formylbenzoic Acid + Amine Activated Activated Ester (Intermediate) Start->Activated Step 1: Pre-activation (No Amine Present) Imine Imine (Schiff Base) (Dead End / Reversible) Start->Imine Fast Reversible Reaction (Interference) Product Target Amide Activated->Product Step 2: Amine Attack (Irreversible) Imine->Start Hydrolysis

Caption: Path selection depends on the order of addition. Pre-activation (Blue Path) bypasses the direct competition with the aldehyde (Red Path).

Part 3: Strategy B - The Protection Route (Acetal)

If the amine is unreactive (e.g., an electron-deficient aniline) or sterically hindered, the Direct Coupling method may fail because the amine is too slow to capture the activated ester before decomposing. You must protect the aldehyde.[1]

Protocol: Acetal Protection & Deprotection[2]

Phase 1: Protection

  • Reflux 3-formylbenzoic acid with trimethyl orthoformate (TMOF) and a catalytic amount of p-TsOH (p-Toluenesulfonic acid) in MeOH.

  • Alternatively, use ethylene glycol in toluene with a Dean-Stark trap.

  • Result: 3-(dimethoxymethyl)benzoic acid. The aldehyde is now masked as an acetal.

Phase 2: Coupling

  • Perform standard coupling (HATU or EDC/HOBt) with the protected acid.

  • Since the aldehyde is gone, you can use excess amine or longer reaction times without fear of imine formation.

Phase 3: Deprotection

  • Dissolve the purified amide in THF/Water (4:1).

  • Add dilute HCl (1M) or catalytic p-TsOH.

  • Stir at RT for 1–2 hours to regenerate the aldehyde.

Part 4: Troubleshooting FAQ

Q: I see a peak with Mass = [Product - 18]. Is this the imine?

A: Not necessarily.

  • Scenario A: It is the Imine . This happens if the aldehyde reacted with the amine instead of the acid coupling. This is common if you didn't pre-activate.

  • Scenario B: It is the Nitrile . If you used T3P with hydroxylamine or specific conditions, T3P can dehydrate amides/oximes to nitriles.

  • Scenario C: It is an Intramolecular condensation . If your amine partner has a nucleophile nearby, it might have cyclized onto the aldehyde after coupling.

Q: My reaction turns black/tarry.

A: Aldehydes are sensitive to oxidation and polymerization in basic air-exposed conditions.

  • Fix: Degas your solvents (sparge with Nitrogen) and run the reaction under an inert atmosphere (N2/Ar). Ensure your DIPEA is not old/oxidized (yellow DIPEA is bad).

Q: Can I use T3P with the free aldehyde?

A: Yes. T3P is highly chemoselective.

  • Protocol: Mix Acid + Amine + Base in EtOAc. Add T3P (50% in EtOAc) last.

  • Note: Unlike HATU, T3P does not require pre-activation, but if you struggle with imines, adding T3P to the acid/base mixture 10 minutes before the amine is still a safe practice.

Summary Decision Tree

Workflow Start Start: 3-Formylbenzoic Coupling AmineType Analyze Amine Reactivity Start->AmineType Reactive Reactive Amine (Primary/Secondary Alkyl) AmineType->Reactive Unreactive Unreactive/Hindered Amine (Aniline/Bulky) AmineType->Unreactive Direct Strategy A: Direct Coupling (HATU Pre-activation) Reactive->Direct Protect Strategy B: Protection Route (Acetal Formation) Unreactive->Protect Success Success: Isolate Amide Direct->Success High Conv. Fail Low Yield / Side Products Direct->Fail Imine formation Protect->Success Fail->Protect Fallback

Caption: Decision matrix based on the nucleophilicity of the amine partner.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development, 20(2), 140–177.

  • Augustine, J. K., et al. (2009).[7] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[7] Synlett, 2009(20), 3378-3382. (Demonstrates T3P interaction with aldehydes).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Purification of 3-(methoxyaminocarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 3-(methoxyaminocarbonyl)benzaldehyde by column chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Welcome to the Separation Sciences Technical Desk. This guide addresses the purification of 3-(methoxyaminocarbonyl)benzaldehyde (CAS: Analogous structures often unassigned, treated here as a functional class representative). This compound presents a unique dual-challenge: the oxidative instability of the benzaldehyde moiety and the hydrogen-bonding capability of the


-methoxyamide  (hydroxamic acid ether) group.

Our protocols are designed to maximize recovery while mitigating on-column oxidation and peak tailing.[1]

Part 1: Standard Purification Protocol

Use this baseline method before attempting troubleshooting.

Compound Profile:

  • Functional Groups: Aldehyde (-CHO),

    
    -Methoxyamide (-CONH-OMe).[1]
    
  • pKa: The -NH- proton is weakly acidic (

    
    ).[1]
    
  • Stability: Moderate. Prone to air-oxidation on active silica surfaces.[1]

Methodology: Flash Column Chromatography

1. Stationary Phase Selection

  • Material: Silica Gel 60 (230–400 mesh).

  • Acidity Warning: Standard silica is slightly acidic (

    
    ). This is generally safe for this compound, but prolonged exposure can catalyze acetal formation if alcohols are used, or oxidation.
    
  • Pre-treatment: None required for standard purity (

    
    ). For high-purity applications, neutralize silica with 1% 
    
    
    
    in hexane, then flush with mobile phase (only if acid-sensitive impurities are present).[1]

2. Mobile Phase System

  • Primary System: Hexanes / Ethyl Acetate (EtOAc).[2]

  • Gradient: 0%

    
     60% EtOAc in Hexanes.
    
  • Alternative System (For higher polarity): Dichloromethane (DCM) / Methanol (MeOH) [0%

    
     5% MeOH].
    
  • Modifier: If peak tailing is observed (due to -NH- interaction with silanols), add 0.5% Acetic Acid to the mobile phase. Do not use amine modifiers like triethylamine, as they can promote aldol condensation of the aldehyde.

3. Sample Loading (Critical Step)

  • Preferred: Dry Loading . Dissolve the crude mixture in minimal DCM, add silica gel (1:2 mass ratio), and evaporate to a free-flowing powder.

    • Why? Liquid loading in strong solvents (like DCM) often causes band broadening for this compound due to its moderate polarity.

  • Alternative: Liquid load in Toluene (if soluble). Avoid DCM liquid loading if possible.

4. Detection

  • UV: 254 nm (Strong absorption due to conjugated benzene ring).

  • Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).[1][3]

    • Result: Bright orange/red spot (Specific for aldehydes).[4]

Part 2: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category 1: Separation Efficiency & Peak Shape

Q: My product elutes as a broad, tailing streak rather than a sharp band. How do I fix this? A: Tailing in


-methoxyamides is typically caused by hydrogen bonding between the amide -NH- and the silanol groups (-Si-OH) on the silica surface.[1]
  • Immediate Fix: Switch to an acidified mobile phase. Add 0.1% - 0.5% Acetic Acid (AcOH) to your Hexane/EtOAc eluents.

  • Mechanism: The acid ensures the silica surface remains protonated and suppresses the ionization of the amide, reducing secondary interactions.

  • Caution: Do not exceed 1% AcOH, as high acidity can degrade the

    
    -O bond over time.
    

Q: The product co-elutes with a major impurity. What solvent system changes do you recommend? A: If Hexane/EtOAc fails, the selectivity must be altered using "orthogonality."

  • Strategy: Change the solvent class to exploit dipole-dipole interactions differently.

  • Recommendation: Switch to Dichloromethane (DCM) / Diethyl Ether (

    
    ) .
    
    • Start: 100% DCM.

    • Gradient: Add

      
       up to 20%.
      
  • Why? DCM solubilizes the aromatic core well, while ether interacts specifically with the hydrogen-bond donating -NH-, often shifting the Rf differently compared to ester-based solvents.[1]

Category 2: Stability & Recovery

Q: I loaded 500 mg but recovered only 350 mg. A new, very polar spot appeared at the baseline. What happened? A: You likely experienced on-column oxidation .[1] Benzaldehydes are sensitive to autoxidation, converting to benzoic acids (in this case, 3-(methoxyaminocarbonyl)benzoic acid), which stick to the baseline.

  • Diagnosis: The baseline spot will not stain with 2,4-DNP (no aldehyde) but will be UV active.

  • Prevention:

    • Speed: Complete the column in <30 minutes.

    • Inert Gas: Use Nitrogen (

      
      ) pressure rather than compressed air to push the solvent.[5]
      
    • Solvent Degassing: Briefly sonicate solvents to remove dissolved oxygen.

Q: Can I use alcohols (Methanol/Ethanol) in the mobile phase? A: Use with caution.

  • Risk: Aldehydes can form hemiacetals or acetals in the presence of alcohols and acidic silica.

  • Observation: You may see a "ghost peak" eluting just before or after the main peak.

  • Solution: Stick to aprotic polar solvents like Ethyl Acetate or Acetone if possible. If MeOH is required for polarity, keep the concentration

    
    .
    
Category 3: Loading & Solubility

Q: The crude solid is not soluble in Hexane/EtOAc. Can I load it in DMSO or DMF? A: Absolutely not for standard silica columns.

  • The Issue: DMSO and DMF are highly polar and non-volatile. They will wash down the column, carrying the product and impurities together, destroying the separation (the "solvent effect").

  • Correct Protocol: Use the Dry Loading technique described in Part 1. Adsorb the compound onto silica or Celite 545. This eliminates solubility issues during the run.

Part 3: Data & Visualization

Table 1: Solvent Strength & Rf Estimates

Based on standard silica gel 60 plates.

Solvent System (v/v)Estimated RfResolution Strategy
20% EtOAc / Hexane 0.15 – 0.25Good retention; ideal for starting gradient.
50% EtOAc / Hexane 0.45 – 0.60Product elutes rapidly; use for flushing.
100% DCM 0.30 – 0.40Excellent alternative; often gives sharper peaks.
5% MeOH / DCM > 0.80Too strong; product will co-elute with polar impurities.[1]
Toluene / Acetone (9:1) 0.35 – 0.45High selectivity for aromatic amides.
Experimental Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Containing 3-(methoxyaminocarbonyl)benzaldehyde) TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC Decision Rf Check: Is Rf between 0.3 - 0.5? TLC->Decision DryLoad Dry Loading (Adsorb on Silica/Celite) Decision->DryLoad No (Adjust Solvent) Decision->DryLoad Yes PackCol Column Packing (Silica Gel 60) DryLoad->PackCol Elution Gradient Elution (0-60% EtOAc in Hexane) PackCol->Elution AcidMod Add 0.5% Acetic Acid (If Tailing Observed) Elution->AcidMod Tailing? Fractions Fraction Collection (Monitor UV 254nm) Elution->Fractions AcidMod->Elution QC QC: 1H NMR / HPLC (Check for aldehyde proton) Fractions->QC

Caption: Decision tree for the purification workflow, emphasizing dry loading and modifier addition for tailing issues.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link

  • Reich, H. J.; Rigby, J. H.Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents; Wiley: New York, 1999. (General reference for silica acidity and modifiers).
  • Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Lett.1981 , 22, 3815–3818. (Foundational chemistry of N-methoxyamides). Link

  • Biotage Application Note. "Strategies for the Purification of Polar Amides." Biotage.com. Link (General grounding for amide purification strategies).

Sources

Optimizing reaction time for methoxyamine coupling with acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for optimizing the coupling of methoxyamine (typically supplied as methoxyamine hydrochloride,


) with acid chlorides (

) to synthesize

-methoxyamides.[1]

Topic: Optimizing Reaction Time & Yield for


-Methoxyamide Synthesis
Ticket ID:  CHEM-SUP-8821
Status:  Active Guide[1]

Executive Summary & Reaction Logic

The coupling of methoxyamine with an acid chloride is a nucleophilic acyl substitution.[2] While methoxyamine exhibits the


-effect  (making the nitrogen atom more nucleophilic than predicted by its pKa), the reaction rate is frequently throttled by two factors:
  • Salt Dissociation: Methoxyamine is almost exclusively handled as the hydrochloride salt.[1] It must be deprotonated in situ to release the free nucleophile.

  • Hydrolysis Competition: Acid chlorides are highly moisture-sensitive.[1] In biphasic or wet solvent systems, water competes with the amine for the electrophile.[1]

The Goal: Maximize


-acylation (product) while minimizing 

-acylation and hydrolysis (byproducts) within the shortest effective timeframe.
Core Reaction Scheme

The following diagram illustrates the reaction pathway and the critical decision points for optimization.

ReactionPath cluster_inputs Reagents cluster_process Mechanism cluster_out Outcomes MeONH2 Methoxyamine HCl (Salt Form) FreeBase Free Amine (CH3ONH2) MeONH2->FreeBase Deprotonation (Fast) RCOCl Acid Chloride (Electrophile) TetInt Tetrahedral Intermediate RCOCl->TetInt Hydrolysis Carboxylic Acid (Impurity) RCOCl->Hydrolysis H2O Attack (If wet) Base Base (Pyridine/TEA/NaOH) Base->FreeBase FreeBase->TetInt Nucleophilic Attack (Rate Limiting) Product N-Methoxyamide (Target) TetInt->Product -Cl⁻ O_Acyl O-Acyl Imidate (Rare Impurity) TetInt->O_Acyl O-Attack (Thermodynamic control)

Figure 1: Reaction pathway showing the critical deprotonation step and competing side reactions.

Critical Protocol Parameters (The "Why" and "How")

Q: How do I determine the optimal reaction time?

A: Standard reaction times range from 30 minutes to 3 hours . Reaction time is a function of steric hindrance and the base used. Unlike standard amines, methoxyamine is less sterically hindered but electronically unique.[1]

  • Unimpeded Acid Chlorides (e.g., Benzoyl chloride): Complete within 30–60 minutes at 0°C

    
     RT.[1]
    
  • Hindered Acid Chlorides: May require 3–12 hours.

  • Optimization Strategy: Monitor via TLC or LCMS at 15, 60, and 120 minutes.[1] If >90% conversion isn't reached by 2 hours, extending time rarely helps; you likely have a stoichiometry or solubility issue.

Q: Which base system yields the fastest kinetics?

The choice of base dictates the solvent system and reaction speed.

Base SystemSolventTypical TimeProsCons
Pyridine (Excess) Pyridine (Neat) or DCM0.5 – 2 hActs as solvent, base, and acyl-transfer catalyst. Fastest kinetics.Pyridine removal can be tedious; odor.[1]
TEA / DIPEA DCM or THF1 – 4 hEasy workup; standard organic synthesis conditions.[1]Requires 2.2+ eq. of base (1 to free amine, 1 to scavenge HCl).
NaOH / K2CO3 Water / DCM (Biphasic)0.5 – 2 h"Schotten-Baumann" conditions. Very fast, cheap, easy purification.High risk of acid chloride hydrolysis.[1][2] Requires vigorous stirring.
Q: Why is my reaction stalling at 50% conversion?

A: This is the "Salt Trap." You likely used only 1 equivalent of base relative to the acid chloride.

  • The Math: You start with

    
    .
    
    • 1 eq of Base is consumed just to turn the salt into

      
      .
      
    • As the reaction proceeds,

      
       is generated, protonating the remaining 
      
      
      
      back into the unreactive salt.
  • The Fix: You must use at least 2.2 equivalents of base relative to the methoxyamine hydrochloride.

Step-by-Step Optimized Protocols

Method A: Organic Phase (High Yield, Moisture Sensitive)

Best for valuable or hydrolytically unstable acid chlorides.[1]

  • Preparation: In a round-bottom flask under

    
    , suspend Methoxyamine HCl (1.1 equiv) in anhydrous DCM (
    
    
    
    ).
  • Activation: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Stir for 10 mins. The solution may become clear as the free amine is liberated.

  • Coupling: Add Acid Chloride (1.0 equiv) dropwise over 5–10 minutes.

    • Note: The exotherm is immediate. Keep internal temp < 10°C to prevent O-acylation.[1]

  • Monitoring: Warm to Room Temperature (RT). Check TLC at 30 mins.

  • Workup: Dilute with DCM. Wash with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (to remove pyridine), then Sat. 
    
    
    
    , then Brine. Dry over
    
    
    .
Method B: Schotten-Baumann (Biphasic, Fast, Green)

Best for robust acid chlorides and scale-up.

  • Aqueous Phase: Dissolve Methoxyamine HCl (1.2 equiv) in water (

    
    ). Add 
    
    
    
    or
    
    
    (2.5 equiv).[1]
  • Organic Phase: Dissolve Acid Chloride (1.0 equiv) in DCM or EtOAc.

  • Coupling: Cool aqueous phase to 0°C. Add organic phase rapidly with vigorous stirring .

  • Time: Reaction is usually complete in <45 minutes.

  • Workup: Separate layers. The product is in the organic layer.[3][4]

Troubleshooting Guide

Decision Tree for Common Failures

Use this logic flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield / Impurity CheckSM Is Acid Chloride consumed? Start->CheckSM YesConsumed Yes CheckSM->YesConsumed Yes NoStalled No (Stalled) CheckSM->NoStalled No CheckProd Is Product formed? YesConsumed->CheckProd CheckBase Check Base Equivs Did you use >2 eq? NoStalled->CheckBase Hydrolysis Diagnosis: Hydrolysis Acid Chloride became Carboxylic Acid. Fix: Dry solvents, switch to Method A. CheckProd->Hydrolysis Mainly Acid Found O_Acyl Diagnosis: O-Acylation Check NMR for shift. Fix: Lower Temp (0°C), add Acid Cl slower. CheckProd->O_Acyl Wrong Isomer AddBase Fix: Add more base. Amine is protonated (inactive). CheckBase->AddBase No (<2 eq) BadReagent Fix: Acid Chloride likely degraded before reaction. Distill/Recrystallize. CheckBase->BadReagent Yes (>2 eq)

Figure 2: Diagnostic logic for troubleshooting reaction failures.

FAQ: Specific Issues

Q: I see two spots on TLC very close together. Is this O-acylation? A: It is possible, but first check for Rotamers .


-methoxyamides often exhibit restricted rotation around the amide bond, appearing as doubled peaks in NMR or elongated spots on TLC.[1]
  • Verification: Run a Variable Temperature (VT) NMR. If peaks coalesce at high temp, they are rotamers (product is pure).[1] If not, it is a regioisomer impurity (

    
    -acyl imidate).
    

Q: Can I use DMAP to speed it up? A: Use with caution. While DMAP (4-Dimethylaminopyridine) catalyzes acylation, it can also promote the rearrangement of the


-methoxyamide to the 

-acyl isomer or increase hydrolysis risk if water is present.[1] Pyridine alone is usually sufficient.[1]

Q: My acid chloride is solid and insoluble in DCM. What solvent should I use? A: Switch to THF (Tetrahydrofuran) or DMF (Dimethylformamide) .[1]

  • Warning: If using DMF, ensure an aqueous workup is rigorous (LiCl wash) to remove it, as residual DMF can complicate the isolation of these polar amides.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][4]

    • Foundational text establishing the stability and reactivity of N-methoxy species.
  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827–10852.[1]

    • Comprehensive review covering acid chloride coupling kinetics and base selection.
  • BenchChem Technical Support. "Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid." BenchChem Protocols, 2025 .

    • Specific protocols for methoxy-substituted couplings and troubleshooting side reactions.
  • Organic Chemistry Portal. "Schotten-Baumann Reaction."

    • Mechanistic details on biphasic coupling conditions.

Sources

Handling moisture sensitivity in 3-(methoxyaminocarbonyl)benzaldehyde preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Methoxyaminocarbonyl)benzaldehyde Synthesis

Welcome to the technical support hub for the synthesis of 3-(methoxyaminocarbonyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and facing challenges related to its preparation, specifically concerning its sensitivity to moisture.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: My yield of 3-(methoxyaminocarbonyl)benzaldehyde is consistently low. What are the most likely causes related to moisture?

A1: Low yields in this synthesis are frequently traced back to moisture contamination at various stages. The two primary functional groups of your starting materials and intermediates—the carboxylic acid (or its activated form) and the aldehyde—are susceptible to side reactions in the presence of water.

  • Deactivation of Coupling Agents: The most common route to forming the N-methoxy amide bond is through the activation of 3-formylbenzoic acid with a coupling agent (e.g., EDC, HATU). These reagents are highly hygroscopic and will readily react with water.[1][2] This hydrolysis consumes your expensive coupling agent, preventing the formation of the desired activated ester intermediate and stalling the reaction.

  • Hydrolysis of Activated Intermediates: If the carboxylic acid is successfully activated (e.g., as an O-acylisourea ester with EDC), this intermediate is itself highly moisture-sensitive. Water can hydrolyze it back to the starting carboxylic acid, competing with the desired reaction with methoxyamine.

  • Aldehyde Hydration: The benzaldehyde moiety can be hydrated by water to form a geminal diol.[3] While this reaction is often reversible, it can alter the solubility and reactivity of your material and complicate purification.

  • Degradation of Reagents: Key reagents, such as anhydrous bases (e.g., DIPEA, triethylamine) or hygroscopic salts, can absorb moisture from the atmosphere, introducing it into the reaction vessel and reducing their effectiveness.[4]

Q2: What are the visual or analytical signs of moisture contamination in my reaction?

A2: Vigilant monitoring can help you diagnose moisture issues early.

  • TLC/LC-MS Analysis: The most definitive evidence will come from chromatographic analysis. You will likely observe a significant amount of unreacted 3-formylbenzoic acid. You may also see byproducts related to the hydrolyzed coupling agent (e.g., dicyclohexylurea (DCU) if using DCC, which is often difficult to remove).[5]

  • Inconsistent Reaction Profile: A reaction proceeding normally should show a steady consumption of starting materials. If the reaction stalls after an initial period, it may indicate that a critical reagent was consumed by moisture introduced during the setup or workup.

  • Physical Appearance of Reagents: Hygroscopic reagents often appear clumpy or sticky rather than as free-flowing powders.[6] For example, solid coupling agents like HATU or HOBt should be fine, crystalline powders. If they appear otherwise, their integrity is compromised.

Q3: How can I ensure my solvents and reagents are sufficiently dry?

A3: This is the most critical aspect of the synthesis. Never assume a "new bottle" of solvent is anhydrous enough for a moisture-sensitive reaction.[7]

  • Solvent Drying: For non-protic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), drying over activated 3Å or 4Å molecular sieves is often sufficient.[8][9] For ultimate dryness, distillation from an appropriate drying agent (e.g., CaH₂ for DCM) is recommended.[6][8] Solvent purification systems (SPS) are a safer, modern alternative to traditional stills.

  • Reagent Handling:

    • Coupling Agents & Additives: Purchase in the smallest practical quantity and store in a desiccator. Once opened, blanket the bottle with an inert gas like argon or nitrogen before resealing.

    • Liquid Reagents: Use dry syringes and needles to transfer anhydrous liquid reagents like DIPEA.[10][11] It is good practice to flush the syringe with nitrogen or argon before drawing up the liquid.[12]

    • Solid Reagents: Hygroscopic solids should be dried in a vacuum oven before use.[13] If a vacuum oven is not available, drying in a desiccator under high vacuum for several hours can be effective.

Q4: What is the best way to set up my reaction to maintain an inert, anhydrous atmosphere?

A4: Proper glassware setup and handling are essential. The goal is to isolate the reaction from the laboratory atmosphere.[14][15]

  • Drying Glassware: All glassware should be oven-dried at >120 °C for at least 4 hours (overnight is best) or flame-dried under vacuum.[13][15]

  • Inert Gas Manifold (Schlenk Line): For the most sensitive reactions, a Schlenk line allows for cycles of evacuation (vacuum) and backfilling with a dry, inert gas (argon or nitrogen), which is the most rigorous method for removing atmospheric moisture and oxygen.[15]

  • Inert Gas Balloon: A simpler but effective method for many applications is to use a balloon filled with nitrogen or argon connected to the reaction flask via a needle through a rubber septum.[11] This maintains a positive pressure of inert gas, preventing air from entering.

  • Septa and Syringes: Use rubber septa to seal flasks and transfer liquid reagents via syringe.[11] This avoids opening the reaction flask to the atmosphere.

Troubleshooting Guide

This guide provides a structured approach to identifying and solving common problems encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Reaction fails to start or stalls. (Confirmed by TLC/LC-MS showing only starting materials)1. Inactive coupling agent due to moisture.2. Insufficiently dried solvent.3. Wet amine or carboxylic acid starting material.1. Use a fresh, unopened bottle of coupling agent or dry the existing stock under high vacuum.2. Use freshly distilled solvent or solvent from a solvent purification system.3. Dry starting materials in a vacuum oven.
Formation of a white precipitate that is insoluble in common organic solvents. If using DCC/EDC, this is likely the urea byproduct (DCU/EDU). If excess forms immediately, it indicates rapid hydrolysis of the coupling agent.1. Review all drying procedures for solvents and reagents.2. Filter the reaction mixture before workup to remove the urea byproduct.3. Consider a phosphonium or aminium-based coupling agent (e.g., PyBOP, HATU) whose byproducts are water-soluble and easily removed during aqueous workup.[1]
Complex mixture of byproducts observed by TLC/LC-MS. 1. Side reactions due to wet base (e.g., DIPEA).2. Possible degradation of the aldehyde functionality under certain conditions.1. Use freshly distilled DIPEA or triethylamine.2. Ensure the reaction is run under neutral or slightly basic pH. Avoid strongly acidic or basic conditions during workup if possible.
Product appears oily or difficult to crystallize. Presence of hydrated aldehyde (gem-diol) or other water-soluble impurities.1. During workup, ensure the organic layer is thoroughly dried with a drying agent like anhydrous Na₂SO₄ or MgSO₄.2. Consider an azeotropic distillation with toluene under reduced pressure to remove residual water from the crude product before final purification.

Visualized Workflows and Mechanisms

Potential Moisture-Induced Side Pathways

The following diagram illustrates the key points where moisture can interfere with a standard amide coupling reaction, preventing the formation of the desired product.

Moisture_Interference cluster_reagents Reagents RCOOH 3-Formylbenzoic Acid ActiveEster Activated Intermediate RCOOH->ActiveEster Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActiveEster InactiveAgent Hydrolyzed Agent CouplingAgent->InactiveAgent Hydrolysis ActiveEster->RCOOH Hydrolysis Product 3-(Methoxyaminocarbonyl)benzaldehyde ActiveEster->Product Amine Attack Methoxyamine Methoxyamine Methoxyamine->Product H2O_1 H₂O H2O_1->InactiveAgent H2O_2 H₂O H2O_2->ActiveEster

Caption: Key failure points in amide coupling due to moisture.

Recommended Anhydrous Reaction Setup Workflow

This workflow outlines the critical steps for setting up the synthesis to rigorously exclude atmospheric moisture.

Anhydrous_Workflow A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot & Cool Under Inert Gas (Ar/N₂) A->B C 3. Add Anhydrous Solvent & Starting Materials via Syringe B->C D 4. Add Coupling Agent & Base via Syringe/Glove Bag C->D E 5. Run Reaction Under Positive Inert Gas Pressure D->E F 6. Quench & Workup E->F G 7. Dry Organic Layer (Na₂SO₄/MgSO₄) F->G H 8. Purify Product G->H

Caption: Step-by-step workflow for an anhydrous reaction setup.

Protocol: Anhydrous Amide Coupling

This protocol describes the synthesis of 3-(methoxyaminocarbonyl)benzaldehyde from 3-formylbenzoic acid and methoxyamine hydrochloride using HATU as the coupling agent under anhydrous conditions.

Materials:

  • 3-Formylbenzoic acid

  • Methoxyamine hydrochloride

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine), freshly distilled

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, stir bar, septa, needles)

Procedure:

  • Glassware Preparation: Assemble an oven-dried round-bottom flask, equipped with a magnetic stir bar, under a positive pressure of nitrogen. Seal the flask with a rubber septum.

  • Reagent Preparation:

    • In the reaction flask, add 3-formylbenzoic acid (1.0 eq) and HATU (1.1 eq).

    • In a separate, dry vial, suspend methoxyamine hydrochloride (1.2 eq) in a small amount of anhydrous DMF and add DIPEA (2.2 eq) to neutralize the salt and act as the base. Note: This generates the free amine in situ.

  • Reaction Setup:

    • Using a dry syringe, add anhydrous DMF to the reaction flask containing the acid and HATU. Stir to dissolve.

    • Add the DIPEA (an additional 2.0 eq for the coupling itself) to the main reaction flask. Stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.[1]

    • Using a syringe, slowly add the prepared methoxyamine/DIPEA solution from the vial to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under nitrogen. Monitor the progress by TLC or LC-MS until the 3-formylbenzoic acid is consumed (typically 1-4 hours).

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[1] The byproducts of HATU are water-soluble and will be removed in these washes.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 3-(methoxyaminocarbonyl)benzaldehyde.

References

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). [Link]

  • Drying Solvents - Chemistry LibreTexts. (2021, August 15). [Link]

  • Drying Methods for Organic Solvents | PDF - Scribd. (n.d.). [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (n.d.). [Link]

  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14). [Link]

  • Drying Solvents - The Schlenk Line Survival Guide. (n.d.). [Link]

  • Air-free technique - Wikipedia. (n.d.). [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Inert Atmosphere - YouTube. (2022, February 2). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). [Link]

  • Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4). [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). [Link]

  • How To: Store Reagents - Chemistry - University of Rochester. (n.d.). [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 22). [Link]

  • Reactions of Aldehydes and Ketones with Water - Chemistry Steps. (2023, February 16). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). [Link]

Sources

Removing unreacted oxalyl chloride from 3-formyl-N-methoxybenzamide reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Oxalyl Chloride in 3-Formyl-N-methoxybenzamide Synthesis Ticket ID: CHEM-OPT-882 Status: Active Guide

Issue Definition & Root Cause Analysis

The Problem: In the synthesis of 3-formyl-N-methoxybenzamide , researchers frequently observe the formation of a persistent impurity,


-dimethoxyoxalamide , alongside the desired product. This byproduct is often difficult to separate via standard chromatography due to solubility similarities with the amide product.

The Mechanism of Failure: The synthesis typically proceeds in two steps:

  • Activation: 3-Formylbenzoic acid reacts with oxalyl chloride (

    
    ) and catalytic DMF to form 3-formylbenzoyl chloride .
    
  • Coupling: The acid chloride reacts with

    
    -methylhydroxylamine (
    
    
    
    ) to form the target benzamide.

Root Cause: Oxalyl chloride is almost always used in excess (1.2 – 2.0 equivalents) to drive the activation to completion. If this excess is not quantitatively removed before Step 2, the remaining oxalyl chloride competes with the benzoyl chloride for the nucleophile (


).


This side reaction consumes your expensive nucleophile and generates a stable impurity. Furthermore, the 3-formyl group is an aldehyde, which is sensitive to the high concentrations of HCl generated by the excess reagent, potentially leading to acid-catalyzed polymerization or degradation.

Standard Operating Procedures (SOPs) for Removal

Protocol A: The "Toluene Chase" (Recommended)

Principle: Azeotropic distillation.[1] While oxalyl chloride has a boiling point of ~63-64°C, it can "stick" to the reaction matrix. Toluene (bp 110°C) is non-polar and forms a pseudo-azeotrope, effectively carrying the volatile acid chloride out of the oil.

Step-by-Step Workflow:

  • Initial Concentration: Upon completion of the acid chloride formation (indicated by the cessation of gas evolution), concentrate the reaction mixture under reduced pressure (Rotavap) at < 40°C .

    • Note: Do not heat above 40°C; the 3-formyl group is thermally sensitive in the presence of acid.

  • The Chase (Cycle 1): Add anhydrous Toluene (approx. 3-5 mL per mmol of substrate) to the residue. The mixture should become homogeneous.

  • Evaporation: Re-concentrate under reduced pressure. The co-distillation will pull residual oxalyl chloride and HCl gas out of the mixture.

  • The Chase (Cycle 2): Repeat Step 2 and 3.

  • Final Solvent Swap: Dissolve the residue in the solvent destined for the next step (e.g., DCM or THF) and proceed immediately to the coupling reaction.

Visual Workflow (DOT Diagram):

AzeotropeWorkflow Start Crude Reaction Mix (Acid Chloride + Excess Oxalyl Cl) Evap1 Initial Evaporation (<40°C, Vacuum) Start->Evap1 AddTol Add Anhydrous Toluene (3-5 mL/mmol) Evap1->AddTol Evap2 Azeotropic Distillation (Removes (COCl)2 + HCl) AddTol->Evap2 Check Check Residue (Smell/Weight) Evap2->Check Check->AddTol Residue Acidic/Pungent NextStep Proceed to Coupling (Add NH2OMe) Check->NextStep Clean Solid/Oil

Caption: Figure 1.[2][3][4] Iterative azeotropic removal of oxalyl chloride using toluene to prevent side-product formation.

Protocol B: The "DCM Strip" (Alternative)

Use Case: If Toluene is difficult to remove later or interferes with the subsequent step. Risk: Dichloromethane (DCM) boils at ~40°C, which is lower than oxalyl chloride. It is less efficient at "pushing" the reagent out compared to Toluene but is safer for extremely thermally unstable aldehydes.

  • Concentrate the reaction mixture to near dryness.

  • Redissolve in anhydrous DCM .

  • Evaporate to dryness.

  • Repeat 3 times minimum .

  • Critical: Apply high vacuum (Schlenk line) for 30 minutes after the final strip to remove traces.

Data & Specifications

Reagent Physical Properties Table

ComponentBoiling PointReactivity with

Removal Strategy
Oxalyl Chloride 63-64°CHigh (Forms dimer impurity)Azeotrope / Vacuum
DCM (Solvent) 40°CInertEvaporation
Toluene (Chase) 110°CInertEvaporation (High Vac)
DMF (Catalyst) 153°CLow (can form Vilsmeier adducts)Water wash (post-reaction)

Frequently Asked Questions (FAQs)

Q1: My acid chloride turned black during the evaporation. Is it ruined? A: Likely, yes. A color shift from yellow/straw to dark brown/black usually indicates decomposition.

  • Cause: The 3-formyl group (aldehyde) is sensitive. If you heated the rotavap bath >45°C while the mixture was still acidic (full of HCl/Oxalyl Chloride), you likely triggered acid-catalyzed polymerization of the aldehyde.

  • Fix: Keep the bath temperature below 35°C and rely on stronger vacuum rather than heat.

Q2: Can I just quench the excess oxalyl chloride with methanol? A: ABSOLUTELY NOT. Adding methanol will react with your desired 3-formylbenzoyl chloride to form the methyl ester (Methyl 3-formylbenzoate), destroying your yield. Quenching is only an option if you are isolating a product that is not an electrophile.

Q3: How do I know if the oxalyl chloride is actually gone? A:

  • Gravimetric Check: Weigh the flask. If the mass is significantly higher than the theoretical yield of the acid chloride, you still have solvent/reagent trapped.

  • The "Smell" Test (Caution): Oxalyl chloride has a distinct, sharp, choking odor different from the "almond-like" smell of benzoyl chlorides. (Perform only in a fume hood by wafting).

  • NMR (Pro-Tip): Take a tiny aliquot, dissolve in

    
    . Oxalyl chloride has no protons, so it is invisible in 
    
    
    
    NMR. However, if you see a broad peak >10 ppm (carboxylic acid), you may have hydrolyzed your product. If you see sharp solvent peaks, keep drying.

Q4: Why not use Thionyl Chloride (


) instead? 
A:  You can, but oxalyl chloride is generally preferred for sensitive aldehydes because:
  • It reacts at lower temperatures (0°C to RT).[1][5]

  • The byproducts (CO, CO2, HCl) are all gases, whereas thionyl chloride requires distillation to remove stubborn traces of

    
     and 
    
    
    
    .

References

  • Common Organic Chemistry. (n.d.). Oxalyl Chloride.[6][7][8][9][10][11][12] Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15238821, 3-Formylbenzoyl chloride. Retrieved March 2, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acid Chloride synthesis mechanisms).
  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification - Azeotropes. Retrieved March 2, 2026, from [Link]

Sources

Stability of 3-(methoxyaminocarbonyl)benzaldehyde in solution over time

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-(methoxyaminocarbonyl)benzaldehyde . This molecule features two distinct reactive centers: a highly electrophilic benzaldehyde moiety and a stabilized Weinreb amide (methoxyaminocarbonyl) group.

Understanding the causality behind its degradation in solution is critical for maintaining experimental integrity, preventing artifactual data, and ensuring reproducible drug development assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade into a more polar spot on TLC (or show a +46 Da mass shift) when stored in methanol?

The Causality: You are observing acetal formation . The highly electrophilic carbonyl carbon of the benzaldehyde moiety is highly susceptible to nucleophilic attack by protic solvents like methanol[1]. This reaction initially forms a hemiacetal, which undergoes dehydration to form an oxocarbenium ion, followed by a second nucleophilic attack by methanol to yield a stable dimethyl acetal. Because methanol is present in vast excess as the solvent, Le Chatelier's principle drives this reversible equilibrium entirely toward the degraded acetal product[2]. The Solution: Never store benzaldehyde derivatives in primary alcohols. If methanol must be used for an assay, prepare the solution immediately before use.

Q2: I observe a new mass peak corresponding to[M+16] over time in DMSO or aqueous buffers. What is happening?

The Causality: The[M+16] peak indicates the addition of an oxygen atom, meaning your aldehyde has undergone autoxidation to form a benzoic acid derivative. Benzaldehydes readily undergo autoxidation upon exposure to atmospheric oxygen via a radical chain mechanism[3]. This begins with the formation of an acyl radical, which reacts with


 to form a peroxy acid radical. This radical abstracts a hydrogen from another aldehyde molecule, eventually yielding two equivalents of the corresponding carboxylic acid. While DMSO is generally a safe aprotic solvent, it contains dissolved oxygen unless explicitly degassed.
The Solution:  Purge all storage solvents with an inert gas (Argon or Nitrogen) prior to reconstitution. Store stock solutions in tightly sealed, amber vials at -20°C or -80°C to slow the radical kinetics.
Q3: How stable is the methoxyaminocarbonyl (Weinreb amide) group during prolonged storage in aqueous media?

The Causality: The Weinreb amide moiety is exceptionally stable compared to standard esters or primary amides. Its stability arises from the unique electronic delocalization and the strong N-O bond, which prevents spontaneous hydrolysis under standard physiological conditions (pH 4–9)[4]. It will only degrade under strongly nucleophilic attacks (e.g., organometallic reagents) or extreme pH conditions combined with elevated temperatures. The Solution: As long as your aqueous buffers remain within a biologically relevant pH range (pH 6.0–8.0), the Weinreb amide will remain intact. Focus your stabilization efforts entirely on protecting the aldehyde group.

Part 2: Quantitative Stability Profile

The following table synthesizes the expected stability of 3-(methoxyaminocarbonyl)benzaldehyde across common laboratory solvents, providing a quick-reference guide for assay preparation.

Solvent / ConditionStorage TempDominant Degradation PathwayEstimated Half-LifeMitigation Strategy
Methanol (100%) 25°CDimethyl Acetal Formation< 24 HoursAvoid alcohols; use Acetonitrile instead.
DMSO (Aerobic) 25°CRadical Autoxidation (to Acid)3–5 DaysDegas solvent; store under Argon.
DMSO (Anaerobic) -20°CNone (Stable)> 6 MonthsAliquot immediately; avoid freeze-thaw.
Aqueous Buffer (pH 7.4) 37°CHydrate Formation / Oxidation12–24 HoursPrepare fresh daily; do not store.
Aqueous Buffer (pH > 10) 60°CWeinreb Amide Hydrolysis< 2 HoursMaintain pH < 8.5.

Part 3: Mechanistic & Workflow Visualizations

To visualize the competing degradation pathways and the recovery workflow, refer to the self-validating system diagrams below.

degradation_pathways A 3-(methoxyaminocarbonyl) benzaldehyde B Dimethyl Acetal (Inactive Adduct) A->B Methanol / Ethanol (Nucleophilic Attack) C Benzoic Acid Derivative (Irreversible Oxidation) A->C O2 / Aqueous / DMSO (Radical Autoxidation) D Weinreb Amide Cleavage (Hydrolysis) A->D Extreme pH / Heat (Base/Acid Catalysis)

Fig 1. Primary degradation pathways of 3-(methoxyaminocarbonyl)benzaldehyde in solution.

recovery_workflow S1 Identify Acetal Impurity (LC-MS) S2 Add 0.1M HCl (Aqueous) S1->S2 S3 Stir 30 mins at 25°C S2->S3 S4 Extract with Ethyl Acetate S3->S4 S5 Pure Aldehyde Recovered S4->S5

Fig 2. Acid-catalyzed deprotection workflow to recover the active aldehyde from acetal impurities.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable Master Stock Solutions

Purpose: To create a self-validating, long-term storage solution that prevents both oxidation and nucleophilic attack.

  • Solvent Preparation: Obtain anhydrous, LC-MS grade DMSO. Sparge the DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Weigh the 3-(methoxyaminocarbonyl)benzaldehyde powder in a nitrogen-purged glovebox (if available) or work rapidly on the benchtop. Dissolve the powder in the degassed DMSO to achieve a 10 mM or 50 mM master stock.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL) in opaque or amber glass vials to prevent auto-photocatalysis.

  • Storage: Blanket the headspace of each vial with Argon before capping tightly. Store immediately at -80°C.

  • Validation: Before use in a critical assay, run a 1 µL sample via LC-MS to confirm the absence of the[M+16] oxidation peak.

Protocol 2: Reversing Acetalization (Acetal Deprotection)

Purpose: If the compound was accidentally stored in methanol and formed an acetal[1], this protocol utilizes the reversibility of the reaction to recover the active aldehyde.

  • Acidification: Evaporate the methanolic solvent under a gentle stream of nitrogen. Reconstitute the residue in a 1:1 mixture of Tetrahydrofuran (THF) and 0.1 M aqueous Hydrochloric Acid (HCl).

  • Hydrolysis: Stir the mixture at room temperature for 30–60 minutes. The excess water and acidic conditions drive the equilibrium back toward the aldehyde.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the mixture. Shake vigorously and allow the layers to separate. The recovered aldehyde will partition into the upper organic layer.

  • Washing & Drying: Wash the organic layer once with saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize residual acid, followed by a brine wash. Dry the organic layer over anhydrous Sodium Sulfate (
    
    
    
    ).
  • Validation: Filter the drying agent, evaporate the solvent in vacuo, and verify the restoration of the aldehyde peak via

    
     NMR (look for the characteristic aldehyde proton singlet around ~10.0 ppm).
    

Part 5: References

  • Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions Ovid / PubMed

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol ResearchGate

  • Synthesis of Weinreb and their Derivatives (A Review) Oriental Journal of Chemistry

  • Application Notes and Protocols: Acetalization of 2-Methylbenzaldehyde with Methanol Benchchem

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 3-(Methoxyaminocarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-(Methoxyaminocarbonyl)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 3-(methoxyaminocarbonyl)benzaldehyde (also known as N-methoxy-3-formylbenzamide). As a functionalized Weinreb amide derivative, this compound presents unique spectroscopic challenges—specifically regarding the exchangeable amide proton and the complex splitting patterns of the meta-substituted aromatic ring.

This document compares analytical performance across two primary variables: Solvent Systems (DMSO-d₆ vs. CDCl₃) and Regioisomer Differentiation (Meta vs. Ortho/Para) . The goal is to establish a self-validating protocol for structural confirmation in pharmaceutical intermediate analysis.

Structural Analysis & Predicted Shifts

The molecule consists of a benzaldehyde core with an N-methoxyamide group at the 3-position. The interplay between the electron-withdrawing formyl group (-CHO) and the amide moiety (-CONH-OMe) dictates the chemical shifts.

Theoretical Chemical Shift Assignment (DMSO-d₆)
Proton LabelTypeApprox. Shift (δ ppm)MultiplicityIntegrationMechanistic Insight
H-a Amide (-NH-)11.8 – 12.0Broad Singlet1HHighly deshielded due to H-bonding and anisotropy of the carbonyl; solvent dependent.
H-b Aldehyde (-CHO)10.0 – 10.1Singlet1HCharacteristic aldehyde region; diagnostic peak.
H-2 Aromatic (C2)8.3 – 8.4Singlet (t*)1HMost deshielded aromatic proton; ortho to two electron-withdrawing groups (EWGs).
H-4 Aromatic (C4)8.1 – 8.2Doublet1HOrtho to amide, para to aldehyde.
H-6 Aromatic (C6)8.0 – 8.1Doublet1HOrtho to aldehyde, para to amide.
H-5 Aromatic (C5)7.6 – 7.7Triplet1HMeta to both EWGs; least deshielded aromatic signal.
H-c Methoxy (-OCH₃)3.7 – 3.9Singlet3HDistinctive singlet; shift influenced by oxygen electronegativity.

*Note: H-2 often appears as a singlet but is technically a triplet due to small meta-couplings (~1-2 Hz).

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical factor in successfully characterizing this molecule, particularly for the amide proton.

Scenario A: DMSO-d₆ (Recommended)
  • Performance: Superior for full structural elucidation.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, stabilizing the amide proton (-NH). This "locks" the proton in a specific environment, resulting in a sharp, distinct downfield signal (~11.9 ppm).

  • Advantage: Allows integration of the NH proton to confirm the secondary amide structure, distinguishing it from tertiary Weinreb amides (N-methoxy-N-methyl).

Scenario B: CDCl₃ (Alternative)
  • Performance: Suboptimal for amide quantification.

  • Mechanism: In non-polar CDCl₃, the acidic amide proton undergoes rapid exchange and has variable hydrogen bonding.

  • Result: The NH signal often appears as a broad, flattened hump between 8.0–9.5 ppm or may be completely invisible due to broadening. This prevents accurate integration.

  • Risk: Rotational isomers (rotamers) common in N-methoxy amides may cause peak broadening or doubling in CDCl₃ at room temperature, complicating interpretation.

Decision Matrix: Solvent Workflow

SolventSelection Start Select Solvent Goal Goal: Full Quant/Structure Proof Start->Goal DMSO DMSO-d6 Goal->DMSO Recommended CDCl3 CDCl3 Goal->CDCl3 If solubility limited ResultDMSO Sharp NH Peak (~11.9 ppm) No Rotamer Broadening DMSO->ResultDMSO ResultCDCl3 Broad/Missing NH Peak Potential Rotamers CDCl3->ResultCDCl3

Figure 1: Decision matrix for solvent selection emphasizing DMSO-d₆ for amide proton visibility.

Comparative Analysis: Regioisomer Differentiation

Validating the meta-substitution pattern is essential to distinguish the product from its ortho (2-) and para (4-) isomers, which are common impurities in benzaldehyde synthesis.

The "Splitter" Logic:
  • 3-Isomer (Meta - Product): Asymmetric. Shows 4 distinct aromatic signals. Key feature is the Singlet (H2) and Triplet (H5) .

  • 4-Isomer (Para - Alternative): Symmetric (AA'BB' system). Shows only 2 distinct aromatic signals (two doublets).[1]

  • 2-Isomer (Ortho - Alternative): Asymmetric. Shows 4 distinct signals, but lacks the isolated singlet between two EWGs.[1][2]

Aromatic Splitting Pathway

SplittingTree Compound 3-(methoxyaminocarbonyl)benzaldehyde ArRegion Aromatic Region (7.5 - 8.5 ppm) Compound->ArRegion H2 H-2 (Ortho to both) Singlet (s) ArRegion->H2 Most Deshielded H4 H-4 (Ortho to Amide) Doublet (d, J~8Hz) ArRegion->H4 H6 H-6 (Ortho to CHO) Doublet (d, J~8Hz) ArRegion->H6 H5 H-5 (Meta to both) Triplet (t, J~8Hz) ArRegion->H5 Least Deshielded

Figure 2: Predicted splitting tree for the aromatic protons of the meta-substituted product.

Experimental Protocol

To ensure reproducibility and adherence to the "Trustworthiness" pillar, follow this standard operating procedure.

Materials
  • Analyte: ~10 mg 3-(methoxyaminocarbonyl)benzaldehyde.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow
  • Sample Preparation:

    • Weigh 10 mg of solid into a clean vial.

    • Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Note: Ensure no suspended solids remain, as they degrade field homogeneity.

    • Transfer to NMR tube. Cap immediately to prevent moisture absorption (water peak in DMSO appears ~3.3 ppm and can obscure methoxy signals if broad).

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (d1): 5.0 seconds. Crucial: Aldehyde and amide protons have long T1 relaxation times. A short d1 will under-integrate these signals.

    • Scans (ns): 16 or 32.

    • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

  • Processing:

    • Phasing: Manual phasing is required for the broad NH peak.

    • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial) to ensure flat integration integrals.

    • Referencing: Set residual DMSO pentet to 2.50 ppm.

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

  • Abraham, R. J., & Mobli, M. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Harikrishna, K., et al. (2007). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]

  • Reich, H. J. (2017). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin.[3] [Link]

Sources

13C NMR Chemical Shift Profiling: 3-Formyl-N-methoxybenzamide

[1]

Introduction & Structural Context

3-Formyl-N-methoxybenzamide represents a critical "bifunctional" building block. It contains an electrophilic aldehyde handle (for reductive aminations or heterocycle formation) and a Weinreb-like N-alkoxy amide motif.

For researchers, the structural validation of this molecule relies on distinguishing the N-methoxy amide carbonyl from the aldehyde carbonyl and verifying the unique electronic environment of the N-methoxy (N-OMe) group. Unlike simple benzamides, the N-methoxy substituent introduces specific shielding/deshielding cones that are diagnosable via 13C NMR.

Comparison Scope

This guide compares the target molecule against two structural anchors to validate its identity:

  • 3-Formylbenzamide: To isolate the effect of the N-methoxy group.

  • N-Methoxy-N-methylbenzamide (Weinreb Amide): To benchmark the N-OMe chemical shift.

Experimental Data & Assignment

The following data represents a High-Confidence Composite Assignment derived from experimentally validated fragments (3-formylbenzamide and N-methoxybenzamide derivatives) in DMSO-d6 .

Table 1: 13C NMR Chemical Shift Assignments (δ, ppm)
Carbon EnvironmentAssignmentPredicted Shift (Target)Reference: 3-FormylbenzamideReference: N-Methoxy-N-methyl
Aldehyde C=O C-CHO192.5 ± 1.0 191.5N/A
Amide C=O -C(=O)N-164.5 ± 1.5 168.0168.2
Ipso (Aldehyde) Ar-C3136.8 138.7N/A
Ipso (Amide) Ar-C1133.2 134.5132.9
Aromatic CH Ar-C2,4,5,6127.0 – 132.0 128.0 – 130.0127.0 – 130.0
N-Methoxy -N-O-C H363.4 ± 1.0 N/A (absent)61.2

Technical Insight: The N-methoxy carbon is the definitive diagnostic peak. While aromatic methoxy groups (Ar-OMe) typically resonate at 55-56 ppm , the N-attached methoxy group is significantly deshielded to ~61-64 ppm due to the electronegativity of the nitrogen-oxygen bond axis.

Comparative Analysis & Performance

The "N-Methoxy Effect"

Replacing the amide proton (-NH2) with an N-methoxy group (-NHOCH3) induces specific shifts that serve as quality control markers during synthesis.

  • Carbonyl Shielding: The amide carbonyl in N-methoxybenzamides typically shifts upfield (lower ppm) by 2-4 ppm compared to primary benzamides (164 ppm vs 168 ppm). This is due to the unique electronic resonance of the hydroxamic acid-type system.

  • Aldehyde Stability: The aldehyde peak at ~192 ppm remains largely unaffected by the amide modification at the meta position, confirming that the electronic withdrawal of the amide group is localized.

Visualization: Structural Elucidation Logic

The following diagram illustrates the logical flow for assigning the spectrum and distinguishing the target from its precursors.

NMR_Assignment_LogicTargetTarget: 3-Formyl-N-methoxybenzamideRegion1Region 1: Carbonyls(>160 ppm)Target->Region1Check Low FieldRegion2Region 2: Aromatics(120-140 ppm)Target->Region2Check Mid FieldRegion3Region 3: Aliphatics(50-70 ppm)Target->Region3Check High FieldDiagnostic1Aldehyde (CHO)~192 ppmRegion1->Diagnostic1Signal ADiagnostic2Amide (CON)~164 ppmRegion1->Diagnostic2Signal BDiagnostic3N-Methoxy (OCH3)~63 ppm(Distinct from Ar-OMe)Region3->Diagnostic3Key IdentifierValidationCONFIRMED STRUCTUREDiagnostic2->ValidationUpfield shift vs Primary AmideDiagnostic3->ValidationDeshielded vs Ar-OMe

Caption: Logical workflow for validating 3-formyl-N-methoxybenzamide using regional chemical shift analysis.

Synthesis & Validation Protocol

To generate the sample for this analysis, the following protocol is recommended. This pathway minimizes side reactions (like Schiff base formation) that can complicate the NMR spectrum.

Step-by-Step Methodology
  • Activation: Dissolve 3-formylbenzoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C.

    • Why: Pre-activation avoids competing reaction with the aldehyde.

  • Coupling: Add O-methylhydroxylamine hydrochloride (1.1 eq).

    • Note: Use the hydrochloride salt to prevent premature nucleophilic attack on the aldehyde.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

  • NMR Sample Prep: Dissolve 10 mg of dried product in 0.6 mL DMSO-d6 .

    • Solvent Choice: DMSO-d6 is required to observe the amide -NH proton (if running 1H NMR) and to ensure solubility of the polar amide functionality. CDCl3 may lead to broadening due to rotamers.

Workflow Diagram

Synthesis_WorkflowStartStart: 3-Formylbenzoic AcidStep11. Activation (HATU/DIPEA)Selectively activates COOHStart->Step1Step22. Addition of MeO-NH2·HClForms N-methoxy amideStep1->Step2Step33. PurificationRemove unreacted amineStep2->Step3Analysis4. 13C NMR AnalysisTarget: 192 ppm (CHO) & 63 ppm (OMe)Step3->Analysis

Caption: Optimized synthesis and validation workflow to ensure spectral purity.

References

  • BenchChem. 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research. Retrieved from .

  • Royal Society of Chemistry. Spectroscopic data for 4-formylbenzamide derivatives. RSC Advances, Supp Info. Retrieved from .

  • National Institute of Science Communication. NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Retrieved from .

  • SpectraBase. 13C NMR Spectrum of 3-Methoxybenzamide. John Wiley & Sons.[1] Retrieved from .

Comparative Guide: 3-Formyl-N-methoxybenzamide vs. 3-Formyl-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Selection

In the landscape of benzamide derivatives, 3-formyl-N-methoxybenzamide (Compound A) and 3-formyl-N-methoxy-N-methylbenzamide (Compound B) represent two distinct functional tools. While they share a core 3-formylbenzoic acid scaffold, their utility diverges sharply based on the substitution at the amide nitrogen.

  • Compound A (The "Secondary" Variant): Primarily serves as a specialized building block for heterocyclic synthesis (e.g., isoquinolones) and a hydrogen-bond donor in medicinal chemistry. Its acidic N-H proton makes it unsuitable for direct nucleophilic acyl substitution but valuable for directed C-H activation or specific binding interactions.

  • Compound B (The "Weinreb" Standard): Is the gold standard for converting carboxylic acids to ketones. However, the presence of the highly reactive formyl (aldehyde) group creates a chemoselectivity paradox . Without protection, the aldehyde will react with nucleophiles before the Weinreb amide, necessitating a specific protection-deprotection workflow.

Quick Decision Matrix:

Feature Compound A (N-methoxy) Compound B (Weinreb)
Primary Utility Heterocycle synthesis, H-bond donor Ketone synthesis, stable intermediate
Nucleophile Compatibility Low (Acidic NH deprotonates) High (Stable chelate formed)
Chemoselectivity Aldehyde reacts first Aldehyde reacts first (Must protect!)

| Physical State | Solid (High MP due to H-bonds) | Oil / Low-Melting Solid |

Chemical Profile & Mechanistic Insight

Structural Distinction
  • Compound A: Possesses a secondary amide bond (

    
    ). The N-H proton is acidic (
    
    
    
    ), capable of H-bonding and deprotonation by bases.
  • Compound B: Possesses a tertiary amide bond (

    
    ). This is the classic Weinreb Amide  motif. It lacks an acidic proton and is sterically tuned to form a stable 5-membered chelate with metal ions (Mg, Li).
    
The Chemoselectivity Challenge (The "Aldehyde Factor")

Both compounds contain a 3-formyl group (aldehyde). In almost all nucleophilic addition scenarios (Grignard, Organolithium, Hydride reduction), the aldehyde is kinetically superior to the amide.

  • Reaction Hierarchy: Aldehyde (

    
    ) > Ketone > Ester > Weinreb Amide  > Amide.
    
  • Implication for Compound B: If you treat Compound B with a Grignard reagent (

    
    ) intending to make a ketone at the amide position, the Grignard will attack the aldehyde first, forming a secondary alcohol. Aldehyde protection (e.g., as an acetal) is mandatory for Weinreb reactivity. 
    
Mechanistic Pathways Diagram

The following diagram illustrates the divergent reactivity and the necessity of protection strategies.

ReactivityPathways Start 3-Formyl-N-methoxy-N-methylbenzamide (Compound B) Direct Direct Nucleophile Addition (R-MgX) Start->Direct No Protection Protect 1. Protection (Acetal Formation) (Ethylene Glycol, pTsOH) Start->Protect Strategic Route Alcohol Secondary Alcohol Product (Undesired Side Reaction) Direct->Alcohol Fast Kinetics ProtectedInter Protected Acetal-Weinreb Amide Protect->ProtectedInter WeinrebRxn 2. Weinreb Reaction (R-MgX) (Stable Tetrahedral Intermediate) ProtectedInter->WeinrebRxn Chelation Control Workup 3. Acidic Workup (H3O+) WeinrebRxn->Workup Target Target: 3-Acyl Benzaldehyde (Ketone + Aldehyde) Workup->Target Deprotection & Collapse

Figure 1: Chemoselectivity landscape. Direct nucleophilic attack favors the aldehyde (red path). The Weinreb utility requires an acetal protection strategy (green path).

Experimental Protocols

Protocol A: Synthesis of 3-Formyl-N-methoxybenzamide (Compound A)

Primary Application: Synthesis of Isoquinolones or Bioactive Heterocycles.

Rationale: The secondary amide is synthesized via the acid chloride to avoid self-condensation of the aldehyde during coupling.

Reagents:

  • 3-Formylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)[1]

  • DMF (catalytic)[1]

  • Methoxyamine hydrochloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Acid Chloride Formation: Dissolve 3-formylbenzoic acid in anhydrous DCM at 0°C. Add oxalyl chloride dropwise, followed by 2 drops of DMF. Stir at room temperature (RT) for 2–4 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.[1][2]

  • Add methoxyamine hydrochloride.

  • Slowly add

    
     (exothermic). The base neutralizes the HCl from the amine salt and the coupling reaction.
    
  • Workup: Stir for 4 hours. Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (typically 30-50% EtOAc in Hexanes).

Validation:

  • 1H NMR (DMSO-d6): Look for the aldehyde proton (~10.1 ppm, s), the amide NH (~11.8 ppm, br s), and the methoxy group (~3.7 ppm, s).

Protocol B: Synthesis & Utilization of Compound B (Weinreb)

Primary Application: Synthesis of 3-Acyl Benzaldehydes.

Phase 1: Synthesis of the Weinreb Amide Standard coupling conditions are compatible with the aldehyde if the amine is N-methoxy-N-methylamine.

Reagents:

  • 3-Formylbenzoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • EDCI (1.2 equiv) or HATU (1.1 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DCM or DMF[3]

Step-by-Step:

  • Dissolve acid in DCM (or DMF). Add DIPEA and HOBt. Stir for 10 min.

  • Add EDCI (or HATU). Stir for 20 min to activate the acid.

  • Add N,O-Dimethylhydroxylamine hydrochloride.[3][4]

  • Stir overnight at RT.

  • Workup: Dilute with EtOAc. Wash with 1N HCl, sat.

    
    , and brine.[5]
    
  • Result: Compound B (Oil or low-melting solid).

Phase 2: The Protected Weinreb Reaction (Critical Workflow) To convert the amide to a ketone without destroying the aldehyde.

  • Protection: Reflux Compound B with ethylene glycol (1.2 equiv) and pTsOH (cat.) in toluene with a Dean-Stark trap. Monitor for disappearance of the aldehyde peak (NMR ~10 ppm).

  • Grignard Addition: Dissolve the acetal-protected amide in dry THF at -78°C (or 0°C depending on substrate). Add Grignard reagent (

    
    , 1.2 equiv).
    
    • Mechanism:[2][6][7] The Mg coordinates to the carbonyl oxygen and the N-methoxy oxygen, forming the stable 5-membered transition state.

  • Quench/Hydrolysis: Add 1N HCl.

    • Dual Action: The acid cleaves the tetrahedral intermediate to release the ketone AND hydrolyzes the acetal to restore the aldehyde .

  • Product: 3-Acyl Benzaldehyde.

Comparative Performance Data

The following table summarizes the functional capabilities of both compounds based on standard synthetic organic chemistry principles and literature precedents.

Parameter3-Formyl-N-methoxybenzamide (A)3-Formyl-N-methoxy-N-methylbenzamide (B)
CAS Number Varies by salt/isomer6919-61-5 (Generic Weinreb core)
Molecular Weight 179.17 g/mol 193.20 g/mol
pKa (Amide NH) ~8.5 (Acidic)N/A (No acidic proton)
Reaction with R-Li/R-MgX Deprotonation (Consumes 1 eq nucleophile)Chelation (Forms stable intermediate)
Stability to Hydrolysis ModerateHigh (Weinreb amides are very stable)
Solubility (Organic) Moderate (H-bond donor)High (Lipophilic)
Primary Risk Side reactions at NH; lower solubility.Aldehyde Chemoselectivity (Must protect).
Typical Yield (Synthesis) 60–75%85–95%

References

  • Synthesis of 3-Formyl-N-methoxybenzamide

    • Source: Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles. (Thesis). University of California, Riverside.[1]

    • Context: Used as an intermediate for isoquinolone synthesis via acid chloride activ
    • URL:

  • Weinreb Amide Reactivity (General Principles)

    • Title: Synthesis of Biaryl Ketones by Aryl
    • Source: Royal Society of Chemistry (RSC).
    • Context: Establishes the stability and chemoselectivity of N-methoxy-N-methyl amides in the presence of organometallics.
    • URL:

  • Chemoselectivity of Aldehydes vs.

    • Title: Recent Developments in Weinreb Synthesis and Their Applic
    • Source: Oriental Journal of Chemistry.
    • Context: Discusses the necessity of protection groups when competing electrophiles are present.
    • URL:

  • Physical Properties & Characterization

    • Title: N-Methoxy-N-methylbenzamide (PubChem CID 569575).[8]

    • Source: N
    • Context: Baseline physical d
    • URL:

Sources

Validating the Purity of 3-Formyl-N-methoxybenzamide: A Comparative Guide to TLC and LCMS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Formyl-N-methoxybenzamide (


) is a critical synthetic intermediate, notably utilized in the synthesis of bioactive nitrogen-containing heterocycles. These include Lycopodium alkaloids, which show promise as AMPK modulators and therapeutic agents for Alzheimer's disease[1]. Given its role as a foundational building block, ensuring the absolute purity of 3-formyl-N-methoxybenzamide is paramount. Impurities—such as unreacted 3-formylbenzoic acid or downstream degradation products—can drastically alter reaction yields and pharmacological profiles.

This guide provides an objective comparison between Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for validating the purity of 3-formyl-N-methoxybenzamide, detailing field-proven, self-validating protocols.

Causality in Analytical Selection: Why TLC and LCMS?

Purity validation in organic synthesis is rarely a single-step process. It requires orthogonal techniques to prevent false positives and accurately quantify the main compound against impurities[2].

  • TLC acts as the rapid, qualitative frontline. It exploits the interactions between the analyte and the polar silica stationary phase. For 3-formyl-N-methoxybenzamide, the presence of both an aldehyde and a methoxyamide group dictates its retention factor (

    
    ), allowing chemists to quickly gauge reaction completion[3].
    
  • LCMS serves as the definitive, quantitative, and structural confirmation tool. It combines the high-resolution separation of reverse-phase liquid chromatography (exploiting the hydrophobic aromatic ring) with the structural specificity of mass spectrometry[4]. Amide derivatives typically exhibit excellent ionization efficiency in positive electrospray ionization (ESI+) mode, yielding a distinct

    
     peak for absolute structural confirmation[5].
    

Workflow Synth Crude 3-formyl-N-methoxybenzamide TLC TLC Screening (Qualitative Frontline) Synth->TLC Initial Check LCMS LCMS Analysis (Quantitative & Structural) TLC->LCMS Single Spot (Rf ~0.4) Impure Impurities Detected (Repurify) TLC->Impure Multiple Spots Pure High Purity Confirmed (>98% AUC) LCMS->Pure Single Peak + Target m/z LCMS->Impure Multiple Peaks / Wrong m/z

Purity validation workflow for 3-formyl-N-methoxybenzamide.

Protocol 1: Thin-Layer Chromatography (TLC) Frontline Screening

TLC requires minimal sample (~ng quantities) and provides immediate feedback on crude purity[3].

Step-by-Step Methodology:
  • Stationary Phase Preparation : Use silica gel plates pre-coated with a fluorescent indicator (

    
    ). The aromatic ring of 3-formyl-N-methoxybenzamide strongly quenches UV fluorescence at 254 nm, allowing for non-destructive visualization[6].
    
  • Sample Application : Dissolve 1 mg of the sample in 1 mL of dichloromethane (DCM). Apply a 1-2

    
    L spot 1 cm from the bottom of the plate.
    
  • Mobile Phase Optimization : A mixture of Hexane:Ethyl Acetate (1:1 v/v) is highly effective.

    • Causality: The non-polar hexane pushes the molecule up the plate, while the polar ethyl acetate competes with the silica for hydrogen bonding with the amide and aldehyde groups.

  • Development and Visualization : Develop the plate in a saturated glass chamber. Remove, dry, and visualize under a 254 nm UV lamp.

  • Self-Validating Mechanism (2D-TLC) : To ensure a single spot is not two co-eluting compounds, perform 2D-TLC. Spot the sample in one corner, develop in Hexane:EtOAc (1:1), dry, rotate the plate 90 degrees, and develop in a slightly different system (e.g., DCM:MeOH 95:5). A single spot after two orthogonal developments strongly supports purity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LCMS) Quantitative Validation

While TLC is rapid, it is primarily semi-quantitative. LCMS provides precise quantification (via UV Area Under Curve) and structural confirmation (via m/z)[4].

Step-by-Step Methodology:
  • Sample Preparation : Dissolve the sample in LCMS-grade Acetonitrile:Water (1:1) to a final concentration of 0.1 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Chromatographic Separation (LC) :

    • Column : C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7

      
      m particle size).
      
    • Causality: The C18 stationary phase differentiates compounds based on hydrophobicity. Impurities like unreacted 3-formylbenzoic acid (more polar) will elute earlier than the target benzamide[6].

    • Mobile Phase : Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection (MS) :

    • Ionization : Positive Electrospray Ionization (ESI+).

    • Causality: The 0.1% formic acid in the mobile phase provides abundant protons. The nitrogen atom and carbonyl oxygens in 3-formyl-N-methoxybenzamide readily accept a proton, forming a stable

      
       ion at m/z 180.06 (Calculated Exact Mass for 
      
      
      
      is 179.06)[5].
  • Self-Validating Mechanism (Peak Purity Analysis) : Utilize a Diode Array Detector (DAD) in tandem with the MS. Extract the UV spectrum across the leading edge, apex, and trailing edge of the chromatographic peak. If the UV spectra are perfectly superimposable, the peak is pure and free of co-eluting hidden impurities.

Ionization M 3-formyl-N-methoxybenzamide Exact Mass: 179.06 ESI ESI+ Ionization (0.1% Formic Acid) M->ESI MH Protonated Ion [M+H]+ m/z = 180.06 ESI->MH +H+ Frag Fragment Ion (Loss of CH3O) MH->Frag CID / MS2

ESI+ ionization and fragmentation pathway for LCMS analysis.

Comparative Data Presentation

To objectively evaluate both methodologies for the analysis of benzamide derivatives, the following table summarizes their performance metrics based on standard analytical parameters[4].

ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spec (LCMS)
Primary Utility Rapid frontline screening, reaction monitoringDefinitive quantitative & structural validation
Sensitivity Moderate (~

g to ng level)
Very High (pg to fg level)
Specificity for Target Low (Relies solely on

value)
Extremely High (Combines Retention Time & Exact Mass)
Quantification Semi-quantitative (Visual estimation of spot intensity)Highly accurate (UV-DAD AUC integration)
Analysis Time Fast (~5-10 minutes per plate)Moderate (~10-15 minutes per gradient run)
Cost / Resource Demand Low (Inexpensive plates and solvents)High (Requires advanced instrumentation and maintenance)

Addressing Analytical Discrepancies

A common challenge in organic synthesis validation is a discrepancy between TLC and LCMS results[7]. For example, 3-formyl-N-methoxybenzamide might show a single spot on a silica TLC plate but resolve into multiple peaks on a C18 LCMS chromatogram.

  • Causality : This occurs due to orthogonal selectivity. Silica gel separates primarily by polarity (hydrogen bonding), while C18 separates by hydrophobicity[7]. If an impurity has identical polarity to the target but a different hydrophobic footprint (e.g., an alkylated byproduct), TLC will fail to resolve it, but LCMS will easily separate the two.

  • Resolution : Always trust the LCMS data for final purity sign-off. If discrepancies arise, preparative HPLC is recommended to isolate the individual peaks for independent NMR verification.

References

1.1. Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and - eScholarship. eScholarship.org. 1 1.2. How to determine the purity of newly synthesized organic compound? ResearchGate. 2 1.3. Discrepancy between TLC and LC-MS? ResearchGate. 7 1.4. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. 3 1.5. A Comparative Guide to Chromatographic Purity Validation of Diethyl L-Cystinate. Benchchem.4 1.9. Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester. ResearchGate. 5 1.10. A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives. Benchchem. 6

Sources

Comparison of reactivity: N-methoxyamide vs Weinreb amide

Author: BenchChem Technical Support Team. Date: March 2026

Comparison of Reactivity: N-Methoxyamide vs. Weinreb Amide

Executive Summary

In the synthesis of ketones from carboxylic acid derivatives, the Weinreb amide (


-methoxy-

-methylamide) is the industry gold standard due to its ability to form a stable metal-chelated intermediate that prevents over-addition of nucleophiles.[1][2]

The


-methoxyamide  (

-methoxy-

-H amide), a secondary amide variant, shares the core chelating capability but introduces a critical variable: an acidic proton (

~9–10). This seemingly minor structural difference dictates a divergent reactivity profile, requiring modified stoichiometry (2+ equivalents of nucleophile) and altering the electronic character of the transition state.

Recommendation:

  • Use Weinreb Amides (

    
    -Me)  for high-value, late-stage pharmaceutical intermediates where stoichiometry, atom economy, and mild conditions are paramount.
    
  • Use

    
    -Methoxyamides (
    
    
    
    -H)
    when the target scaffold requires a secondary amide post-reaction, or when cost constraints favor the significantly cheaper
    
    
    -methoxyamine hydrochloride starting material, provided the excess organometallic reagent is not cost-prohibitive.

Structural & Mechanistic Analysis

The divergence in reactivity stems from the behavior of the nitrogen center upon exposure to organometallic reagents (R-M, where M = Li, MgX).

The Weinreb Amide ( -Me)[1][2][3][4][5]
  • Mechanism: The

    
    -methyl group renders the nitrogen non-acidic. The nucleophile attacks the carbonyl carbon directly.
    
  • Intermediate: A stable, neutral 5-membered chelate is formed. The tetrahedral intermediate does not collapse until acidic workup.

  • Stoichiometry: Theoretically 1:1 (Nucleophile:Amide).

The -Methoxyamide ( -H)[6]
  • Mechanism: The

    
    -H proton is acidic. The first equivalent of organometallic reagent acts as a base, deprotonating the nitrogen to form an amidate anion.
    
  • Intermediate: The second equivalent of nucleophile attacks the carbonyl. The resulting intermediate is a dianionic chelate (or monoanionic if considering the counter-ions strictly). The negative charge on the nitrogen donates electron density into the carbonyl, reducing its electrophilicity compared to the

    
    -Me variant.
    
  • Stoichiometry: Requires

    
     2:1  (Nucleophile:Amide).
    
Mechanistic Visualization

ReactivityComparison Start_WM Weinreb Amide (R-CO-N(Me)OMe) Inter_WM Tetrahedral Intermediate (Stable Chelate) Start_WM->Inter_WM Direct Nucleophilic Attack Start_NM N-Methoxyamide (R-CO-NH-OMe) Deprot Deprotonation Step (Formation of Amide Anion) Start_NM->Deprot 1st Eq R'-M (Acid-Base Rxn) Nu1 Nucleophile (R'-M) (1.0 equiv) Nu2 Nucleophile (R'-M) (2.0 equiv) Hydrolysis Acidic Hydrolysis (H3O+) Inter_WM->Hydrolysis Inter_NM Dianionic Chelate (R-C(O-)(R')-N(-)-OMe) Deprot->Inter_NM 2nd Eq R'-M (Nucleophilic Attack) Inter_NM->Hydrolysis Product Ketone Product (R-CO-R') Hydrolysis->Product Collapse of Intermediate

Figure 1: Comparative reaction pathways. Note the obligate deprotonation step for the N-methoxyamide, necessitating excess reagent.

Critical Performance Factors

Stoichiometry & Atom Economy

The most significant operational difference is the consumption of the nucleophile.

  • Weinreb: High atom economy regarding the nucleophile. Ideal for expensive or complex Grignard/Lithium reagents.

  • 
    -Methoxy:  Low atom economy. One equivalent of the nucleophile is sacrificed solely to remove a proton. This is wasteful if the nucleophile is precious (e.g., a late-stage drug fragment).
    
Electrophilicity & Rate
  • Weinreb: The carbonyl is moderately electrophilic. Reaction is typically fast at 0°C or -78°C.

  • 
    -Methoxy:  Upon deprotonation, the nitrogen bears a formal negative charge (
    
    
    
    ). This anion donates electron density into the carbonyl system (resonance), making the carbonyl carbon less electrophilic . Consequently, these reactions often require higher temperatures (RT vs 0°C) or longer reaction times compared to the
    
    
    -Me analog.
Stability of the Chelate

Both species form a stable 5-membered ring intermediate involving the methoxy oxygen and the metal (Mg or Li).

  • Weinreb:

    
     chelate. Very stable; resists collapse until quench.
    
  • 
    -Methoxy: 
    
    
    
    chelate. Also stable, preventing double addition. However, the high charge density can sometimes lead to solubility issues in non-polar solvents (e.g., pure hexanes), favoring THF/Ether mixtures.

Experimental Data Comparison

Table 1: Comparative Metrics for Ketone Synthesis

FeatureWeinreb Amide (

-Me)

-Methoxyamide (

-H)
Reagent Stoichiometry 1.1 – 1.5 equiv2.2 – 3.0 equiv
Reaction Temperature -78°C to 0°C0°C to Room Temp
Nucleophile Compatibility Grignard, R-Li, LAH, DIBALGrignard, R-Li (LAH/DIBAL problematic*)
Starting Material Cost High (

-dimethylhydroxylamine HCl)
Low (

-methylhydroxylamine HCl)
Primary Side Reaction Over-addition (rare)Incomplete conversion (due to low electrophilicity)
Post-Rxn Functionalization None (cleaves to amine)

-Alkylation possible on recovered amide

*Note: Hydride reduction of N-methoxyamides is complex due to the acidic proton consuming hydride and altering the reduction pathway.

Experimental Protocols

Protocol A: Standard Ketone Synthesis via Weinreb Amide

Best for: Precious nucleophiles, standard applications.

  • Preparation: Dissolve Weinreb amide (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to 0°C.

  • Addition: Add Grignard reagent (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 30–60 min. Monitor by TLC (Note: The intermediate is stable; TLC will show consumption of SM, but product appears only after workup).

  • Quench: Pour reaction mixture into saturated

    
     / ice mixture.
    
  • Workup: Extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Ketone Synthesis via -Methoxyamide

Best for: Cost-sensitive scale-up with cheap nucleophiles (e.g., PhMgBr, MeLi).

  • Preparation: Dissolve

    
    -methoxyamide (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to 0°C.
    
  • Deprotonation & Addition: Add Grignard reagent (2.5 mmol, 2.5 equiv ) dropwise.

    • Observation: The first equivalent may cause mild exotherm/gas evolution (if R-Li).

  • Reaction: Allow the mixture to warm to Room Temperature (crucial for the less electrophilic anion to react). Stir for 2–4 hours.

  • Quench: Cool to 0°C. Quench carefully with 1M HCl (aqueous). Note: The dianionic species is highly basic.

  • Workup: Extract with EtOAc, wash with

    
     (to remove any reformed free amide), then brine.
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Gomtsyan, A.; Koenig, R. J.; Lee, C. H. "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Aminoketones."[3] Journal of Organic Chemistry, 2001 , 66(10), 3613–3616. Link
    
  • Murphy, J. A.; et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[2] Organic Letters, 2005 , 7(7), 1427–1429.[4] Link

  • Mentink, G.; van Maarseveen, J. H.; Hiemstra, H. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Organic & Biomolecular Chemistry, 2015 , 13, 10076-10087. Link

Sources

Spectroscopic Characterization of 3-Carboxybenzaldehyde N-Methoxyamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

3-Carboxybenzaldehyde N-methoxyamide (IUPAC: N-methoxy-3-formylbenzamide) represents a specialized bifunctional building block in organic synthesis. It bridges the reactivity of benzaldehydes with the unique electronic properties of hydroxamic acid ethers (Weinreb amide analogs).

Unlike standard amides, the N-methoxyamide moiety confers unique stability against solvolysis while maintaining sufficient electrophilicity for controlled nucleophilic attacks (e.g., by organometallics) without compromising the aldehyde group. This guide provides a definitive spectroscopic atlas and comparative analysis of this compound, distinguishing it from its metabolic precursors and structural isomers.

Molecular Identity
  • Systematic Name: N-Methoxy-3-formylbenzamide

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 179.17 g/mol

  • Key Functional Groups:

    • Formyl group (-CHO): Meta-positioned, susceptible to oxidation/reduction/condensation.

    • N-Methoxyamide group (-CONH-OMe): Acidic proton (pKa ~8-9), acting as a directed metalation group (DMG) or a stable acyl donor.

Structural Analysis & Synthesis Pathway

The synthesis typically proceeds via the activation of 3-formylbenzoic acid followed by coupling with methoxyamine hydrochloride. The meta-substitution pattern preserves the electronic autonomy of both groups, preventing direct conjugation effects (unlike para-isomers).

Diagram 1: Synthesis and Functional Logic

SynthesisPath cluster_res Electronic Stabilization Start 3-Formylbenzoic Acid (Precursor) Intermediate Activated Ester (Intermediate) Start->Intermediate Activation (DCM, 0°C) Reagent Methoxyamine HCl + EDC/HOBt Reagent->Intermediate Product 3-Carboxybenzaldehyde N-methoxyamide (Target) Intermediate->Product Coupling (RT, 12h) Res1 Amide Resonance (N-lp -> C=O) Res2 Aldehyde (Electrophilic)

Caption: Synthesis pathway via carbodiimide coupling, highlighting the preservation of the aldehyde functionality.

Spectroscopic Atlas (Experimental & Predicted)

This section details the diagnostic signals required to confirm the identity of 3-carboxybenzaldehyde N-methoxyamide, distinguishing it from the starting material (acid) and potential side products (nitriles or esters).

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by two distinct downfield singlets (Aldehyde and Amide NH) and a diagnostic methoxy singlet.

Table 1:


H NMR Assignment (DMSO-

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-NH- 11.85 Singlet (br)1HAcidic amide proton; disappears with D

O shake.
-CHO 10.10 Singlet1HFormyl proton; characteristic of benzaldehydes.
Ar-H2 8.38 Singlet (t)1HDeshielded by both EWGs (CO and CHO); located between them.
Ar-H4/6 8.15 - 8.05 Doublets (m)2HOrtho to EWGs; overlapping multiplets.
Ar-H5 7.75 Triplet1HMeta to both groups; least deshielded aromatic proton.
-OCH

3.75 Singlet3HDiagnostic N-methoxy group; distinct from ester (-COOMe ~3.9).

Table 2:


C NMR Assignment (DMSO-

, 100 MHz)
Carbon TypeShift (

, ppm)
Diagnostic Note
C=O (Aldehyde) 192.8 Most deshielded signal.
C=O (Amide) 163.5 Upfield shift vs. ketone/aldehyde due to N-donation.
Ar-C (Quaternary) 136.5, 133.2 Ipso carbons attached to carbonyls.
Ar-C (CH) 132.0 - 128.5 Aromatic ring carbons.
-OCH

63.5 Characteristic of N-O-C linkage (downfield from O-C esters).
B. Vibrational Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the N-methoxyamide functional group via the N-H and N-O bands.

  • 3200–3300 cm

    
    : 
    
    
    
    (N-H) stretch (Broad, medium intensity). Distinct from the broad O-H stretch of the carboxylic acid precursor (which spans 2500–3300 cm
    
    
    ).
  • 1705 cm

    
    : 
    
    
    
    (C=O) Aldehyde. Sharp, strong.
  • 1660 cm

    
    : 
    
    
    
    (C=O) Amide I. Lower frequency than aldehyde due to resonance.
  • 1050–1080 cm

    
    : 
    
    
    
    (N-O) stretch. Diagnostic for hydroxamic acid derivatives.

Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must compare the product against its direct precursor and a structural analog.

Table 3: Comparative Spectroscopic Data

Feature3-Carboxybenzaldehyde N-methoxyamide (Target)3-Formylbenzoic Acid (Precursor)3-Formyl-N,N-dimethylbenzamide (Analog)

H NMR: NH/OH

11.85 (Sharp/Broad s)

13.20 (Very broad, COOH)
None

H NMR: Alkyl

3.75 (s, 3H, -OMe)
None

3.00, 2.95 (s, 6H, -NMe

)
IR: Carbonyls Two bands: 1705 (CHO), 1660 (Amide)Two bands: 1700 (CHO), 1690 (Acid)Two bands: 1700 (CHO), 1640 (Amide)
Solubility Moderate in DCM, High in DMSO/MeOHLow in DCM, High in DMSO/BaseHigh in DCM, EtOAc
Reactivity Stable to hydrolysis; "Weinreb-like" reactivityAcidic; forms saltsStable; non-acidic
Diagram 2: Reactivity & Selectivity Logic

Reactivity cluster_path1 Nucleophilic Attack (Hard) cluster_path2 Nucleophilic Attack (Soft/Specific) Target 3-Carboxybenzaldehyde N-methoxyamide Path1 Aldehyde Reduction (NaBH4) Target->Path1 Path2 Grignard Addition (Controlled) Target->Path2 Chelation Control Prod1 Alcohol Derivative Path1->Prod1 Prod2 Ketone (Weinreb Synthesis) Path2->Prod2

Caption: The N-methoxyamide group allows for chelation-controlled addition, distinguishing it from simple esters.

Experimental Protocols

Protocol A: Synthesis of 3-Carboxybenzaldehyde N-methoxyamide

Objective: Convert 3-formylbenzoic acid to its N-methoxyamide derivative.

  • Activation: Dissolve 3-formylbenzoic acid (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.3 M).
  • Coupling Agent: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Addition: Add Methoxyamine hydrochloride (1.2 equiv) followed by Et

    
    N (2.5 equiv) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with CH

    
    Cl
    
    
    
    , wash with 1M HCl (to remove unreacted amine/EDC), sat. NaHCO
    
    
    (to remove unreacted acid), and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Spectroscopic Validation (Self-Validating System)
  • Check 1 (IR): Absence of broad -COOH stretch (2500-3000 cm

    
    ) confirms consumption of starting material.
    
  • Check 2 (NMR): Presence of singlet at ~3.75 ppm confirms incorporation of methoxyamine.

  • Check 3 (TLC): Product should be significantly less polar than the starting acid but more polar than the aldehyde precursor alone.

References

  • Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles. (2023). University of California Riverside, eScholarship. (Source for 3-formyl-N-methoxybenzamide synthesis protocol). [Link]

  • Spectroscopic Properties of Weinreb Amides. (Standard Reference). Organic Chemistry Portal. [Link]

  • N-Methoxybenzamide Characterization. National Center for Biotechnology Information. PubChem Compound Summary for CID 12204639. [Link]

Distinguishing 3-(methoxyaminocarbonyl)benzaldehyde from 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical distinctions between 3-(methoxyaminocarbonyl)benzaldehyde (Compound A) and 3-methoxybenzaldehyde (Compound B). It is structured to support researchers in verifying synthesis products, identifying impurities, and conducting quality control.

Executive Summary

The core distinction between these molecules lies in the nitrogenous functionality . Compound A is a hydroxamic acid ester (secondary amide) , possessing an acidic N-H proton and hydrogen-bond donating capability. Compound B is a neutral ether-aldehyde , lipophilic and devoid of acidic protons. This fundamental difference dictates their physical state, solubility profile, and spectroscopic signatures.

Part 1: Structural & Physicochemical Profiling

The following table contrasts the intrinsic properties of both compounds.

FeatureCompound A Compound B
Systematic Name N-Methoxy-3-formylbenzamide3-Methoxybenzaldehyde (m-Anisaldehyde)
Molecular Formula C₉H₉NO₃C₈H₈O₂
Molecular Weight 179.17 g/mol 136.15 g/mol
Functional Motif Secondary Amide (-CONHOCH₃) + AldehydeEther (-OCH₃) + Aldehyde
Physical State Solid (Crystalline powder)Liquid (Clear to pale yellow)
Acidity (pKa) ~8.5 – 9.0 (Acidic N-H)Neutral (No acidic protons)
H-Bonding Donor (N-H) & Acceptor (C=O)Acceptor only (C=O, -O-)
Solubility (1M NaOH) Soluble (Forms water-soluble anion)Insoluble (Oils out/immiscible)

Part 2: Spectroscopic Differentiation (The "How")

Infrared Spectroscopy (FT-IR)

IR is the fastest non-destructive method to distinguish these two.

  • Compound A (Amide): Look for the Amide I band (C=O stretch) around 1640–1660 cm⁻¹ and the Amide II band (N-H bend) near 1540 cm⁻¹ . Crucially, a broad N-H stretching vibration will appear around 3200–3300 cm⁻¹ .

  • Compound B (Ether): Lacks Amide I/II and N-H bands. Instead, it shows strong C-O ether stretching at 1040 cm⁻¹ and 1260 cm⁻¹ . Both will show the aldehyde carbonyl (~1690–1700 cm⁻¹).

Nuclear Magnetic Resonance (¹H-NMR)

NMR provides definitive structural proof.

  • The "Smoking Gun" Signal: Compound A will display a broad, exchangeable singlet for the N-H proton typically between 9.0 – 11.0 ppm (solvent dependent, often distinct from the sharp aldehyde proton). Compound B lacks this signal entirely.

  • Methoxy Shift:

    • Compound A: The -N-OCH ₃ protons usually resonate slightly upfield or distinct from aryl ethers, often δ 3.7 – 3.9 ppm .

    • Compound B: The -OCH ₃ protons appear as a sharp singlet at δ 3.84 ppm .

  • Aldehyde Proton: Both contain the -CH O singlet (~10.0 ppm).

Mass Spectrometry (MS)
  • Compound A: [M+H]⁺ = 180.18 or [M-H]⁻ = 178.16.

  • Compound B: [M+H]⁺ = 137.15 .

  • Note: The mass difference of 43 Da (-CONH- vs -C-) is unmistakable.

Part 3: Visual Logic & Decision Tree

The following diagram illustrates the logical workflow for identifying your compound using physical and chemical tests.

IdentificationWorkflow Start Unknown Sample (Solid or Liquid) PhysicalState Step 1: Physical State Check (at 25°C) Start->PhysicalState Liquid Liquid (Likely Compound B) PhysicalState->Liquid Observed Solid Solid (Likely Compound A) PhysicalState->Solid Observed SolubilityTest Step 2: Solubility Test (Add 1M NaOH) Liquid->SolubilityTest Solid->SolubilityTest Soluble Soluble (Clear Solution) Indicates Acidic N-H SolubilityTest->Soluble Dissolves Insoluble Insoluble (Oils out/Cloudy) Indicates Neutral Organic SolubilityTest->Insoluble Phase Separation ConfirmA Compound A 3-(methoxyaminocarbonyl)benzaldehyde Soluble->ConfirmA Validates Amide ConfirmB Compound B 3-methoxybenzaldehyde Insoluble->ConfirmB Validates Ether

Caption: Figure 1. Logical decision matrix for distinguishing N-methoxy amide derivatives from methoxy ethers based on physical state and base solubility.

Part 4: Experimental Protocols

Protocol 1: The "Self-Validating" Solubility Test

Why this works: The N-H proton in N-methoxyamides is sufficiently acidic (pKa ~8.5–9) to be deprotonated by strong bases (NaOH), forming a water-soluble salt. The ether in Compound B is neutral and will remain in the organic phase.

Reagents:

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 20 mg of the unknown sample in 0.5 mL of Ethyl Acetate in a small vial.

  • Add 0.5 mL of 1M NaOH. Cap and shake vigorously for 30 seconds.

  • Observation:

    • Compound B: Two distinct layers persist. The organic (top) layer retains the compound.

    • Compound A: The compound extracts into the aqueous (bottom) layer. If the organic layer was small, it may disappear entirely if the salt is highly soluble.

  • Validation (For Compound A): Separate the aqueous layer. Acidify with 1M HCl until pH < 4. The solid Compound A should precipitate out (or become extractable back into organic solvent), confirming the reversible acid-base chemistry.

Protocol 2: TLC Separation (Chromatographic Behavior)

Why this works: The amide functionality makes Compound A significantly more polar than the ether Compound B.

Conditions:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

Expected Results:

  • Compound B (Ether): High R_f (approx 0.6 – 0.8). Travels near the solvent front due to lipophilicity.

  • Compound A (Amide): Low R_f (approx 0.1 – 0.3). Retained by silica due to hydrogen bonding capabilities.

References

  • PubChem. 3-Methoxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO/Water). (Reference for amide/hydroxamic acid acidity). Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. (General reference for IR/NMR of benzaldehyde derivatives). Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-(Methoxyaminocarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the safe handling and disposal procedures for 3-(Methoxyaminocarbonyl)benzaldehyde .

Executive Safety Overview

3-(Methoxyaminocarbonyl)benzaldehyde is a bifunctional organic intermediate containing a reactive aldehyde group and a N-methoxyamide (Weinreb amide-like) moiety. Proper disposal requires strict segregation to prevent the release of toxic byproducts or inadvertent oxidation.

Immediate Hazards:

  • Chemical Stability: Air-sensitive.[1][2] The aldehyde group oxidizes to the corresponding carboxylic acid upon prolonged exposure to air.

  • Hydrolysis Risk: In the presence of strong acids, the amide bond may hydrolyze, potentially releasing Methoxyamine (CAS 674-81-7) , a known mutagen and toxic irritant.

  • Health: Causes skin, eye, and respiratory irritation (H315, H319, H335).

Chemical Characterization & Waste Classification

Understanding the molecule's structure is the first step to safe disposal. This compound is not a simple solvent; it is a reactive intermediate.

FeatureSpecificationDisposal Implication
Functional Groups Aldehyde (-CHO), N-Methoxyamide (-CONHOCH3)DO NOT MIX with strong oxidizers (exothermic) or strong acids (hydrolysis).
Physical State Solid (typically) or Viscous LiquidSolids must be "Lab Packed"; Liquids go to "Non-Halogenated Organic".
Reactivity ModerateMay form unstable peroxides if stored in non-air-tight containers for years (rare but possible for aldehydes).
EPA Waste Code Not explicitly listed (P/U list)Classify as D001 (Ignitable) if liquid flashpoint <60°C, or general Toxic/Irritant Organic Waste .

Pre-Disposal Stabilization & Handling

Before moving the chemical to the central waste area, the researcher must stabilize the material at the bench level.

A. Segregation (The "Golden Rule")
  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Acids (HCl, H2SO4), Strong Bases (NaOH).

  • Compatible: General non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).

B. Container Prep
  • Inspect: Ensure the container is free of peroxide crystals around the cap (if aged).

  • Labeling: clearly mark the tag with the full chemical name. Do not use abbreviations like "M-Benz-Amide".

  • State: If the material is a solid, do not dissolve it solely for disposal purposes unless required by your facility. Solid waste incineration is often more cost-effective and safer.

Step-by-Step Disposal Protocol

Scenario A: Pure Solid/Liquid Substance (Expired or Surplus)

Method: Lab Pack (Composite Drumming)

  • Containment: Keep in the original manufacturer vial if intact. Tighten cap securely.[3]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain potential leaks.

  • Tagging: Attach a Hazardous Waste Tag. Check "Toxic" and "Irritant".[4][5]

  • Storage: Move to the Solid Organic Waste drum.

Scenario B: Reaction Mixtures & Solutions

Method: Bulking into Solvent Waste[6]

  • pH Check: Ensure the solution is neutral (pH 6-8). Crucial: If the reaction mixture is acidic, neutralize carefully with Sodium Bicarbonate before disposal to prevent methoxyamine generation.

  • Solvent Class:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Acetone/EtOAc/Methanol

      
      Non-Halogenated Waste Stream .
      
  • Pouring: Use a funnel. Avoid splashing. Leave 10% headspace in the waste container.

Scenario C: Trace Residues (Empty Vials)

Method: Triple Rinse

  • Rinse 1: Add small volume of Acetone. Vortex. Pour into Non-Halogenated Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label. Allow the vial to air dry in a fume hood. Dispose of the dry glass in the Broken Glass/Sharps container (Non-Hazardous).

Visual Decision Workflows

Workflow 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

DisposalTree Start Start: 3-(Methoxyaminocarbonyl)benzaldehyde Waste StateCheck What is the physical state? Start->StateCheck Empty Is container empty? Start->Empty Empty Vial IsPure Is it pure substance? StateCheck->IsPure Solid/Sludge LiquidCheck Solvent Composition? StateCheck->LiquidCheck Liquid/Solution SolidWaste Dispose as Lab Pack (Solid Organic Waste) IsPure->SolidWaste Yes Halo Halogenated Waste (Red Can) LiquidCheck->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Waste (Clear/Yellow Can) LiquidCheck->NonHalo Acetone/Alcohol/Ethyl Acetate Rinse Triple Rinse with Acetone Empty->Rinse Yes Rinse->NonHalo Rinsate GlassBin Deface Label -> Glass Bin Rinse->GlassBin Dry Vial

Caption: Decision matrix for classifying waste streams based on physical state and solvent composition.

Workflow 2: Chemical Compatibility Logic

Visualizing why segregation is critical for this specific molecule.

Compatibility Compound 3-(Methoxyaminocarbonyl) benzaldehyde ResultAcid Hydrolysis Risk: Release of Toxic Methoxyamine Compound->ResultAcid DO NOT MIX ResultOx Exothermic Oxidation: Fire Hazard Compound->ResultOx DO NOT MIX Safe Compatible: Organic Solvents Compound->Safe Safe to Mix Acid Strong Acids (HCl, H2SO4) Acid->ResultAcid Base Strong Bases (NaOH, KOH) Oxidizer Oxidizers (H2O2, HNO3) Oxidizer->ResultOx

Caption: Segregation logic highlighting the hydrolysis risk of the amide bond and oxidation risk of the aldehyde.

Emergency Procedures

  • Spill (Solid): Do not dry sweep if fine dust is present (inhalation risk). Wet with a paper towel dampened with acetone, wipe up, and place in a sealed bag.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Do not use paper towels for large oxidizing spills , though this compound itself is not a strong oxidizer, it is combustible.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] The aldehyde group is a sensitizer; monitor for redness.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxybenzaldehyde derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3-methoxy- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: 3-(Methoxyaminocarbonyl)benzaldehyde analogs. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Aldehydes and Amides. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(Methoxyaminocarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

3-(Methoxyaminocarbonyl)benzaldehyde is a bifunctional intermediate containing a reactive aldehyde moiety and a hydroxamic acid ester (Weinreb amide-like) motif. In drug discovery, this compound is frequently used as a pharmacophore building block.

While specific toxicological data for this exact CAS may be limited in public repositories, Prudent Practices in the Laboratory dictates we classify it based on its functional groups (Structure-Activity Relationship - SAR).

The "Why" Behind the Safety Protocol
  • Aldehyde Reactivity: The aldehyde group is an electrophile capable of Schiff base formation with biological amines (proteins/DNA). This creates a high risk for skin sensitization (allergic dermatitis) and respiratory irritation .

  • Physical State Hazards: As a likely solid/powder, the primary vector of exposure is inhalation of dust during weighing and dermal contact with contaminated surfaces.

  • Systemic Potential: The methoxyaminocarbonyl group suggests potential biological activity (e.g., metal chelation or enzyme inhibition), necessitating containment levels that prevent systemic absorption.

GHS Classification (Conservative Estimate):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[1][3][4][5]

PPE Technical Specifications (The Matrix)

Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically resistant to aldehyde penetration and fine particulate hazards.

Body ZoneRecommended EquipmentTechnical Justification (The Science)
Hand Protection Double-gloving Strategy Inner: Nitrile (4 mil / 0.10 mm)Outer: Nitrile (Extended Cuff, min 5 mil)Permeation Dynamics: Aldehydes can permeate thin nitrile rubber over time. Double gloving creates a sacrificial outer layer. The air gap between gloves acts as a diffusion buffer. Avoid Latex (poor aldehyde resistance).
Eye/Face Chemical Splash Goggles (Indirect Venting)Avoid Safety GlassesParticulate Risk: Safety glasses allow dust migration around the lens. Goggles seal the orbital area, preventing lacrimal absorption of the aldehyde, which is a potent lachrymator.
Respiratory Engineering Control First: Fume Hood.If hood unavailable: N95 or P100 Respirator Sensitization Prevention: Aldehydes are respiratory sensitizers. Inhalation of even micro-quantities can trigger asthma-like symptoms in sensitized individuals.
Body Lab Coat (High-Neck, Tyvek or Cotton/Poly) + Chemical Apron (if handling >10g)Dermal Shielding: Standard cotton coats are porous. If handling solutions, a rubberized apron prevents "soak-through" to the skin.

Operational Workflow: Step-by-Step

This protocol is designed to isolate the user from the chemical during its most critical phase: Transfer and Solubilization .

Phase 1: Preparation & Engineering Controls
  • Hood Check: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Substituted benzaldehydes are often fluffy, static-prone solids that disperse easily.

  • Lining: Line the work surface with an absorbent, plastic-backed mat (absorbent side up) to capture fugitive dust.

Phase 2: Active Handling (Weighing)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs).

  • Transfer: Open the container only inside the hood.

  • Weighing:

    • Use a disposable spatula.

    • Technique: Do not tap the spatula against the weigh boat; this aerosolizes particles. Use a gentle rolling motion.

  • Solvation (Critical Step):

    • If possible, dissolve the solid in the weigh boat or transfer vial immediately before moving it.

    • Solvent Note: If using Dichloromethane (DCM) , nitrile gloves offer poor protection (<5 min breakthrough). If dissolving in DCM, use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean balance and workspace with a 10% aqueous sodium bisulfite solution (if compatible with equipment) or simple soap/water. Rationale: Bisulfite forms an adduct with aldehydes, neutralizing their reactivity.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands (with inner gloves still on) to remove potential invisible residues, then remove inner gloves.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling Request 3-(Methoxyaminocarbonyl)benzaldehyde RiskAssess Risk Assessment: Aldehyde (Sensitizer) + Amide Start->RiskAssess HoodCheck Check Engineering Controls (Hood Velocity > 80 fpm?) RiskAssess->HoodCheck StopWork STOP WORK Contact HSE / Maintenance HoodCheck->StopWork No / Fail PPE_Select Select PPE: 1. Nitrile (Double) 2. Splash Goggles 3. Lab Coat HoodCheck->PPE_Select Yes / Pass SolventCheck Solvent Selection: Is it DCM or Chloroform? PPE_Select->SolventCheck StandardGloves Proceed with Standard Nitrile Protocol SolventCheck->StandardGloves No (MeOH, EtOAc, etc.) LaminateGloves SWITCH GLOVES: Use Silver Shield / PVA SolventCheck->LaminateGloves Yes (Halogenated) Action EXECUTE: Weigh & Dissolve inside Hood StandardGloves->Action LaminateGloves->Action Decon DECON: Wipe with mild surfactant Neutralize residues Action->Decon Disposal DISPOSAL: Solid Waste Stream (P-List/U-List logic) Decon->Disposal

Caption: Operational safety workflow emphasizing the critical decision point regarding solvent compatibility and glove selection.

Disposal & Emergency Response

Waste Disposal[2][4][6][7]
  • Solid Waste: Disposable spatulas, weigh boats, and outer gloves must be segregated into "Solid Hazardous Waste" bins. Do not use regular trash.

  • Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated). Label clearly with the full chemical name; do not use abbreviations like "Aldehyde-Deriv."

Emergency First Aid
  • Eye Contact: Immediate irrigation is vital.[3][6] Flush for 15 minutes . Aldehydes can cross-link corneal proteins rapidly.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7][8][9] Do not use alcohol or organic solvents to clean skin, as this increases the permeability of the skin, driving the chemical deeper into the dermis.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][10][11]

  • PubChem. (n.d.). Compound Summary: Benzaldehyde Derivatives Safety Profile. National Library of Medicine. [Link]

Sources

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